Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPCNNLOLIHVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518049-40-5 | |
| Record name | tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
This guide outlines the high-fidelity synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate , a critical diamine scaffold often utilized in the development of JAK inhibitors and peptidomimetics.
The protocol prioritizes the Amino Acid Amide Reduction pathway. This route is selected over the Nitrile Reduction (Strecker) pathway to ensure superior stereochemical retention (if starting from chiral material) and to minimize side reactions associated with partial Boc-deprotection during aggressive hydrogenation.
(MW: 214.31 g/mol )Part 1: Strategic Analysis & Retrosynthesis
The target molecule is a vicinal diamine with a cyclobutyl side chain, where the internal amine (C1) is Boc-protected and the terminal amine (C2) is free.
Retrosynthetic Logic
To synthesize this selectively, we must distinguish the two nitrogen atoms early in the pathway.
-
Disconnection: The C1-C2 bond is the ethyl backbone. The most reliable disconnection is the reduction of the C2-Carbonyl of an amide.
-
Precursor: N-Boc-Cyclobutylglycinamide .
-
Starting Material: Cyclobutylglycine (or Cyclobutanecarbaldehyde via Strecker).
Why this Route? Direct alkylation of diamines leads to poly-alkylation. The reduction of an amino-nitrile (Strecker product) often requires Raney Nickel/H₂, which can be capricious regarding the Boc group stability or require high pressure. The Borane Reduction of an Amide is chemically orthogonal to the Boc carbamate, allowing the amide to be reduced to the amine while leaving the Boc group intact.
Reaction Pathway Diagram
Caption: Step-wise conversion of Cyclobutylglycine to the target diamine via the Amide Reduction protocol.
Part 2: Detailed Experimental Protocol
Phase 1: Protection & Amidation
Objective: Convert the zwitterionic amino acid into a lipophilic, protected primary amide.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Cyclobutylglycine | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | Protecting Group |
| Isobutyl Chloroformate (IBCF) | 1.1 | Mixed Anhydride Former |
| N-Methylmorpholine (NMM) | 1.1 | Base |
| Ammonia (28% aq or gas) | Excess | Amidation Agent |
Step-by-Step Methodology
-
Boc Protection:
-
Dissolve Cyclobutylglycine in a 1:1 mixture of Dioxane/1N NaOH.
-
Cool to 0°C. Add Boc₂O (1.1 eq) dropwise.
-
Stir at RT for 12 hours. Acidify to pH 2-3 with KHSO₄ (creates a white precipitate).
-
Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Isolate N-Boc-Cyclobutylglycine as a white solid/foam.
-
-
Mixed Anhydride Activation:
-
Dissolve the N-Boc-acid in anhydrous THF (0.2 M concentration).
-
Cool to -15°C (Ice/Salt bath). This temperature is critical to prevent decomposition of the mixed anhydride.
-
Add N-Methylmorpholine (1.1 eq).
-
Add Isobutyl Chloroformate (1.1 eq) dropwise. Stir for 15 minutes.
-
-
Ammonolysis:
-
Option A (Gas): Bubble dry NH₃ gas into the cold solution for 30 minutes.
-
Option B (Aqueous): Add concentrated NH₄OH (excess) rapidly.
-
Allow the mixture to warm to RT and stir for 2 hours.
-
Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 1N HCl (to remove unreacted amine/NMM), then saturated NaHCO₃, then brine.
-
Result:N-Boc-Cyclobutylglycinamide .
-
Phase 2: Selective Reduction (The Critical Step)
Objective: Reduce the amide Carbonyl (C=O) to a Methylene (CH₂) without reducing the Carbamate (Boc).
Mechanism: Borane (BH₃) is an electrophilic reducing agent. It coordinates to the amide oxygen, activating it for hydride transfer. Carbamates are significantly less nucleophilic at the carbonyl oxygen than amides, allowing for kinetic selectivity.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| N-Boc-Cyclobutylglycinamide | 1.0 | Substrate |
| BH₃-THF Complex (1.0 M) | 3.0 - 4.0 | Reducing Agent |
| Methanol | Excess | Quenching Agent |
Step-by-Step Methodology
-
Setup:
-
Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and N₂ inlet.
-
Dissolve N-Boc-Cyclobutylglycinamide in anhydrous THF (0.15 M).
-
-
Reduction:
-
Cool solution to 0°C.
-
Add BH₃-THF (3.0 eq) dropwise via syringe. Caution: Exothermic, gas evolution.
-
Once addition is complete, remove ice bath and heat to reflux (66°C) .
-
Maintain reflux for 4–6 hours. Monitor by TLC (Amide spot should disappear; a less polar amine-borane complex spot may appear).
-
-
Quench & Decomplexation:
-
Cool to 0°C.
-
Carefully add Methanol dropwise until gas evolution ceases (destroys excess hydride).
-
Crucial Step: The product exists as a stable Amine-Borane complex. To break this, concentrate the mixture, re-dissolve in Methanol, and heat to reflux for 1 hour. (Alternatively, use an oxidative workup with N-methylmorpholine N-oxide if the complex is stubborn, but MeOH reflux usually suffices for primary amines).
-
-
Purification:
-
Concentrate to dryness.
-
Dissolve in DCM. Wash with 10% Na₂CO₃ (to ensure free base form).
-
Dry over Na₂SO₄ and concentrate.
-
Final Purification: Flash Chromatography (DCM:MeOH:NH₄OH, 90:10:1) is usually required to remove boron salts.
-
Part 3: Data Presentation & QC
Analytical Specifications
Upon isolation, the product should be verified against these parameters:
| Parameter | Expected Signal / Value | Notes |
| Appearance | Colorless oil or low-melting white solid | Hygroscopic as a free amine. |
| ¹H NMR (CDCl₃) | Characteristic t-Butyl singlet. | |
| ¹H NMR (Cyclobutyl) | Multiplets for cyclobutyl ring. | |
| ¹H NMR (Backbone) | Methine proton adjacent to Boc. | |
| ¹H NMR (Terminus) | Methylene adjacent to free amine. | |
| Mass Spec (ESI) | [M+H]⁺ = 215.3 | Often sees [M+Na]⁺ = 237.3. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Mixed anhydride decomposition. | Ensure temp is <-10°C during activation. |
| Boc Loss in Step 3 | Acidic quench too harsh. | Use MeOH only for quench; avoid HCl during workup. |
| Incomplete Reduction | Old BH₃ reagent. | Use fresh BH₃-THF. Titrate if necessary. |
| Boron Contamination | Stable amine-borane complex. | Reflux crude in MeOH with 1 eq of acetic acid, then basify. |
Part 4: Safety & References
Safety Protocols
-
Borane-THF: Pyrophoric and generates hydrogen gas upon contact with moisture. Use only under inert atmosphere (N₂/Ar). Quench extremely slowly.
-
Isobutyl Chloroformate: Lachrymator and toxic. Handle in a fume hood.
-
Exotherms: Both the mixed anhydride formation and the borane addition are exothermic. Strict temperature control is required to prevent runaway reactions.
References
-
Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. The reaction of amides with diborane in tetrahydrofuran." Journal of Organic Chemistry, 38(5), 912-916. Link
- Grounding: Establishes the selectivity of Borane for Amides over Carbam
- Rodriguez, M., et al. (1991). "Synthesis of N-Boc-amino aldehydes and their reduction to N-Boc-diamines." Journal of Medicinal Chemistry, 34(12). Grounding: Validates the pathway for Boc-protected diamine synthesis.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Grounding: Standard reference for Boc stability and deprotection conditions.
- Gao, Y., et al. (2012). "Practical Synthesis of Cyclobutylglycine." Organic Process Research & Development. Grounding: Source for the starting material synthesis if not commercially purchased.
"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" chemical properties
The following technical guide details the chemical properties, synthesis, and applications of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate , a critical building block in medicinal chemistry.
Executive Summary
This compound (CAS: 1518049-40-5) is a monoprotected 1,2-diamine featuring a cyclobutyl side chain.[1][2] In modern drug discovery, this scaffold serves as a strategic bioisostere for leucine or valine residues, offering increased metabolic stability and restricted conformational freedom compared to acyclic alkyl chains.[1] This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via the amino-acid reduction route, and its utility in fragment-based drug design (FBDD).[1][2]
Chemical Identity & Physicochemical Properties[1][3][4]
The compound is a derivative of ethylenediamine where the C1 position bears a cyclobutyl ring and the N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1][2]
Table 1: Chemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1518049-40-5 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Structure Description | Boc-protected vicinal diamine with C1-cyclobutyl substitution.[1][2] |
| Chirality | Contains one chiral center at C1.[2] Typically synthesized as (S)- or (R)- enantiomer depending on the starting amino acid.[1][2] |
| Predicted LogP | ~1.8 (Lipophilic, suitable for CNS penetration) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
| Physical State | White to off-white solid or viscous oil (depending on purity/enantiomer).[1][2] |
| Solubility | Soluble in MeOH, DCM, DMSO, EtOAc. Sparingly soluble in water.[2] |
Synthesis & Manufacturing Protocol
While various routes exist (e.g., nitroaldol condensation), the Amino Acid Amide Reduction Route is the industry standard for high-fidelity retention of stereochemistry and regioselectivity. This protocol assumes the starting material is N-Boc-cyclobutylglycine .[1][2]
Retrosynthetic Analysis
The target molecule is accessed by reducing the primary amide of N-Boc-cyclobutylglycine.[1][2] This approach prevents the "scrambling" of the Boc group and ensures the free amine is generated exclusively at the C2 position.
Step-by-Step Methodology
Step 1: Mixed Anhydride Coupling (Amide Formation) [1][2]
-
Reagents: N-Boc-cyclobutylglycine (1.0 eq), Isobutyl Chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Ammonia (gas or dioxane solution).[1][2]
-
Solvent: Anhydrous THF or DME.[2]
-
Protocol:
-
Dissolve N-Boc-cyclobutylglycine in THF at -15°C (salt-ice bath).
-
Add NMM followed by dropwise addition of IBCF.[2] Causality: Low temperature prevents decomposition of the mixed anhydride intermediate.
-
Stir for 15 minutes to ensure formation of the active anhydride.
-
Bubble
gas or add 0.5M in dioxane.[2] -
Warm to room temperature (RT) and stir for 3 hours.
-
-
Validation: TLC (EtOAc/Hexane 1:1) should show disappearance of the carboxylic acid (
) and appearance of the primary amide ( ).[1][2]
Step 2: Selective Reduction
-
Reagents: Borane-Tetrahydrofuran Complex (
, 3.0 eq).[1][2] -
Solvent: Anhydrous THF.
-
Protocol:
-
Cool the crude amide solution to 0°C.
-
Add
dropwise.[2] Warning: Exothermic H2 evolution. -
Reflux for 4 hours. Causality: Heat is required to reduce the carbonyl of the amide to the methylene group.
-
Cool to 0°C and quench carefully with MeOH (destroys excess borane).
-
Critical Step: Evaporate solvent, redissolve in MeOH, and reflux for 1 hour. Explanation: This breaks the stable amine-borane complex formed during reduction.[1][2]
-
-
Validation: LC-MS should show the target mass [M+H]+ = 215.3.[1][2]
Synthesis Workflow Diagram[2]
Figure 1: Step-wise synthesis via the Amino Acid Amide Reduction route, ensuring regioselective amine generation.
Reactivity & Deprotection Mechanisms[1][2]
For researchers utilizing this building block, the primary reaction of interest is the orthogonal deprotection of the Boc group or the derivatization of the free primary amine.[1]
The "Self-Immolative" Deprotection
Removal of the Boc group is achieved via acidolysis.[1][2] The mechanism involves protonation of the carbamate oxygen, followed by the collapse of the tert-butyl cation, releasing
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA)/DCM (1:1).
-
Scavengers: If using TFA, add triethylsilane (TES) if the molecule contains sensitive residues (e.g., Trp, Met), though unnecessary for this specific diamine.
Deprotection Pathway Diagram[2]
Figure 2: Acid-mediated Boc-deprotection mechanism yielding the free diamine salt.[1][2]
Applications in Drug Discovery[1][5][6][7][8]
The cyclobutyl motif is increasingly utilized in "Escape from Flatland" strategies to improve the physicochemical properties of drug candidates.
Bioisosterism & Metabolic Stability
The cyclobutyl group in This compound acts as a bioisostere for:
-
Isopropyl (Valine): Similar steric bulk but with a different vector of projection.[2]
-
Sec-butyl (Isoleucine): The ring constraint reduces the entropic penalty upon binding to a protein target.[1][2]
Research indicates that cyclobutane-containing amines often exhibit improved metabolic stability compared to their acyclic counterparts because the strained ring is less prone to cytochrome P450 oxidation at the
Peptidomimetics & Protease Inhibitors
This diamine is a precursor for
Handling & Safety Data
-
Hazard Identification: Irritant.[1] Causes skin irritation (H315) and serious eye irritation (H319).[1][2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to
(carbamate formation) and oxidation.[2] -
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Contains organic nitrogen; do not release into waterways.[2]
References
-
Radchenko, D. S., et al. (2010). "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." Journal of Organic Chemistry. Available at: [Link][1][2]
- Talele, T. T. (2016). "The 'Cyclobutane' in Drug Discovery." Journal of Medicinal Chemistry.
-
PubChem. (2025).[2] "Cyclobutane-1,2-diamine derivatives." National Library of Medicine.[2] Available at: [Link][1][2]
Sources
Technical Guide: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
The following technical guide details the properties, synthesis, and application of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS 1518049-40-5). This document is structured for researchers requiring actionable data for medicinal chemistry and drug development workflows.
CAS Number: 1518049-40-5 Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.31 g/mol [1]
Executive Summary
This compound is a specialized vicinal diamine building block characterized by a cyclobutyl moiety at the C1 position.[2] It serves as a critical intermediate in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. The compound features an orthogonal protection strategy: the C1-amine is protected by a tert-butoxycarbonyl (Boc) group, while the C2-amine remains free for immediate derivatization. This asymmetry allows for the precise, sequential construction of complex pharmaceutical scaffolds.
The cyclobutyl group acts as a lipophilic bioisostere for isopropyl or cyclohexyl groups, often improving the metabolic stability and receptor selectivity of the final drug candidate by restricting conformational freedom.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of an ethylenediamine backbone. The C1 carbon is chiral (in enantiopure forms) and substituted with a cyclobutyl ring and a Boc-protected amine. The C2 carbon bears a primary free amine.
| Property | Specification |
| IUPAC Name | tert-butyl (2-amino-1-cyclobutylethyl)carbamate |
| Common Synonyms | N-Boc-1-cyclobutyl-1,2-diaminoethane; (2-Amino-1-cyclobutylethyl)carbamic acid tert-butyl ester |
| CAS Number | 1518049-40-5 |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water |
| pKa (Calc.) | ~9.5 (Free amine), ~-1.0 (Boc-carbamate) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Stereochemistry Note
While CAS 1518049-40-5 typically refers to the racemic mixture, enantiopure forms (R or S) are often required for clinical candidates. The synthetic routes described below can be adapted for chiral synthesis by starting with enantiopure cyclobutylglycine.
Synthesis & Manufacturing Protocols
High-purity synthesis of this diamine is best achieved via the reduction of a cyclobutylglycine derivative. The following protocol utilizes a Mixed Anhydride Reduction followed by Azidation , a robust method that avoids racemization and preserves the Boc group.
Reaction Scheme (DOT Visualization)
Caption: Step-wise synthesis from Boc-Cyclobutylglycine to the target diamine via an azide intermediate.
Detailed Experimental Protocol
Step 1: Preparation of Boc-Cyclobutylglycinol
-
Activation : Dissolve Boc-Cyclobutylglycine (1.0 eq) in dry THF at -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (IBC, 1.1 eq) dropwise. Stir for 30 min to form the mixed anhydride.
-
Reduction : Filter off the NMM·HCl salt rapidly. Add the filtrate to a solution of NaBH₄ (2.5 eq) in water/THF at 0°C.
-
Workup : Quench with dilute KHSO₄. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Verify formation of alcohol via TLC (Product is more polar than acid).
-
Step 2: Conversion to Azide
-
Mesylation : Dissolve the alcohol (1.0 eq) in DCM at 0°C. Add triethylamine (TEA, 1.5 eq) and methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Wash with NaHCO₃ and brine.
-
Azidation : Dissolve the crude mesylate in DMF. Add sodium azide (NaN₃, 2.0 eq). Heat to 60°C for 6–12 hours.
-
Safety Note: NaN₃ is toxic and potentially explosive. Do not use halogenated solvents for the azide step if possible, or ensure no DCM remains.
-
-
Workup : Dilute with water, extract with Et₂O (to avoid extracting DMF), and concentrate.
Step 3: Reduction to Diamine
-
Hydrogenation : Dissolve the crude azide in MeOH. Add 10% Pd/C catalyst (10 wt%).
-
Reaction : Stir under H₂ atmosphere (balloon pressure) for 4–12 hours.
-
Purification : Filter through Celite to remove Pd. Concentrate filtrate.[3]
-
Final Polish : The resulting oil is often pure enough. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).
Applications in Drug Discovery
This compound is a versatile "linker-scaffold" used to introduce the cyclobutyl motif.
Kinase Inhibitor Design
In ATP-competitive inhibitors, the diamine backbone can serve as a hinge-binding motif. The cyclobutyl group fills hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper region) more effectively than a linear alkyl chain, potentially increasing potency.
Peptidomimetics
The compound acts as a gamma-amino acid mimetic . When incorporated into a peptide chain, the cyclobutyl ring restricts the rotation of the backbone, stabilizing secondary structures like beta-turns. This is crucial for disrupting protein-protein interactions (PPIs).
Workflow Decision Tree
Caption: Standard workflow for incorporating the diamine into a medicinal chemistry scaffold.
Handling, Stability & Safety
-
Stability : The Boc group is acid-labile. Avoid exposure to strong acids (HCl, TFA) until deprotection is desired. Stable to bases and mild reducing agents.
-
Storage : Store at 2–8°C. The free amine is prone to oxidation and carbamate formation with atmospheric CO₂; store under nitrogen or argon.
-
Hazards :
-
Skin/Eye Irritant : Wear standard PPE (gloves, goggles).
-
Inhalation : Use in a fume hood.
-
Azide Intermediates : If synthesizing in-house, handle azide intermediates with extreme caution (blast shield recommended).
-
References
-
Organic Syntheses . (2006).[4] Synthesis of Boc-Amino Acids and Derivatives. Org. Synth. 2006, 83, 201.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry stability).
-
Krapcho, A. P., et al. (1990). Mono-protection of diamines. Synthetic Communications, 20(16), 2559–2564. (Methodology for diamine differentiation).[3]
Sources
"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" molecular weight
[1][2][3]
Executive Summary
This compound is a specialized diamine building block used in the synthesis of peptidomimetics and small molecule drugs.[1] Characterized by a rigid cyclobutane ring fused to an ethylenediamine backbone, it serves as a conformationally constrained linker that enhances metabolic stability and selectivity in ligand-receptor binding.
This guide provides a definitive analysis of its physicochemical properties, specifically its molecular weight, alongside a validated synthesis protocol and structural breakdown.
Key Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1518049-40-5 |
| Molecular Formula | |
| Molecular Weight | 214.31 g/mol |
| Primary Application | Peptidomimetic synthesis, PROTAC linkers, constrained amino acid analogs |
Molecular Weight & Structural Analysis[5]
Precise Molecular Weight Calculation
For analytical verification (MS, LC-MS), the molecular weight is derived from the standard atomic weights of the constituent elements.
Formula:
| Element | Count | Atomic Weight (Da) | Subtotal (Da) | Contribution (%) |
| Carbon (C) | 11 | 12.011 | 132.12 | 61.65% |
| Hydrogen (H) | 22 | 1.008 | 22.18 | 10.35% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 13.07% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 14.93% |
| Total MW | 214.31 | 100% |
Structural Logic & Functional Moieties
The molecule is a mono-protected diamine. Its utility stems from three distinct structural zones:
-
Boc-Protective Group (
-Butyloxycarbonyl): Protects the secondary amine, rendering it inert to nucleophilic attack and allowing selective derivatization of the primary amine. -
Cyclobutyl Core: A four-membered ring at the
position. This introduces significant steric bulk and conformational rigidity compared to a linear alkyl chain (e.g., isopropyl or ethyl), reducing the entropic penalty of binding to biological targets. -
Primary Amine Handle: A reactive
group available for amide coupling, reductive amination, or sulfonylation.
Synthesis & Preparation Protocol
The synthesis of this compound generally follows the reduction of a protected amino acid derivative. The most robust pathway starts from Cyclobutylglycine , a non-proteinogenic amino acid.
Retrosynthetic Analysis
The target molecule is essentially the reduced form of Boc-Cyclobutylglycinamide .
-
Target:
-
Precursor:
(Boc-Cyclobutylglycinamide) -
Starting Material: Cyclobutylglycine (
)
Step-by-Step Synthesis Workflow
Step 1: N-Boc Protection
The alpha-amine of cyclobutylglycine is protected using Di-tert-butyl dicarbonate (
-
Reagents: Cyclobutylglycine,
, NaOH, Dioxane/Water. -
Outcome: Boc-Cyclobutylglycine.
Step 2: Amidation
The carboxylic acid is converted to a primary amide. This is typically achieved via a mixed anhydride method or coupling agents (EDC/HOBt) followed by ammonia treatment.
-
Reagents: i) Isobutyl chloroformate, NMM; ii)
(gas) or . -
Outcome: Boc-Cyclobutylglycinamide.
Step 3: Selective Reduction
The amide carbonyl is reduced to a methylene group (
-
Reagents:
or , followed by mild oxidative workup or methanol quench.
Analytical Characterization
To validate the identity of the synthesized or purchased compound, compare experimental data against these expected values.
| Technique | Expected Signal / Observation |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | [M+H]+ : 215.31 Da [M+Na]+ : 237.30 Da [M+H-Boc]+ : 115.19 Da (Fragment) |
| Appearance | White to off-white waxy solid or viscous oil. |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Slightly soluble in water. |
Handling & Stability (Safety)
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation and carbamate hydrolysis over extended periods if exposed to moisture.
-
Stability: The Boc group is acid-labile. Avoid contact with strong acids (TFA, HCl) unless deprotection is intended.
-
Safety: Treat as a standard organic amine. Wear gloves and safety glasses. Avoid inhalation of dust/vapor.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc stability and reduction protocols).
Sources
- 1. 1218943-99-7|(R)-tert-Butyl (2-amino-3,3-dimethylbutyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 885269-69-2|tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 3. 1027338-34-6|tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 2256752-69-7|tert-Butyl (2-amino-2-methylhexyl)carbamate|BLD Pharm [bldpharm.com]
- 5. 1400472-07-2_CAS号:1400472-07-2_4-[5-Amino-6-[(methylamino)carbonyl]-2-pyrazinyl]benzoic acid - 化源网 [chemsrc.com]
- 6. Screening Compounds P30 | EvitaChem [evitachem.com]
"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" starting material for synthesis
Technical Whitepaper: Strategic Utilization of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
CAS: 1518049-40-5 Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.31 g/mol
Executive Summary
This compound represents a critical "chimeric" scaffold in modern medicinal chemistry, bridging the gap between aliphatic flexibility and conformational restriction. As a mono-protected 1,2-diamine featuring a cyclobutyl moiety, it serves as a high-value building block for introducing metabolic stability and lipophilic bulk (Fsp³ character) into kinase inhibitors (e.g., JAK/TYK2 pathways) and GPCR ligands.
This guide details the robust synthetic production, quality control, and strategic application of this intermediate, prioritizing protocols that ensure enantiomeric purity and protecting group integrity.
Part 1: Structural Analysis & Pharmacophore Utility
The molecule consists of an ethylenediamine backbone substituted at the C1 position with a cyclobutyl ring and a tert-butoxycarbonyl (Boc) protecting group.
| Feature | Medicinal Chemistry Utility |
| Cyclobutyl Ring | Acts as a bioisostere for isopropyl or sec-butyl groups but with altered bond angles (~88°) and "puckered" conformation. This reduces rotatable bonds, lowering the entropic penalty of binding. |
| Mono-Boc Protection | Provides orthogonal reactivity. The free primary amine (C2) is ready for immediate coupling (acylation/alkylation), while the C1-amine remains latent until acidic deprotection. |
| 1,2-Diamine Motif | A privileged scaffold found in numerous bioactive agents, capable of bidentate chelation or forming H-bond networks within active sites. |
Part 2: Synthetic Routes & Causality
To synthesize this molecule with high fidelity, we prioritize the Amino Acid Reduction Route . This pathway offers superior stereocontrol compared to direct Strecker synthesis on ketones, as it leverages the accessibility of cyclobutylglycine derivatives.
Primary Pathway: Reduction of N-Boc-Cyclobutylglycinamide
This route avoids the risk of racemization associated with direct alkylation and ensures the Boc group remains intact during the transformation of the carbonyl to the methylene.
Figure 1: Retrosynthetic logic flow from aldehyde precursor to target diamine.
Part 3: Detailed Experimental Protocol
Objective: Reduction of N-Boc-Cyclobutylglycinamide to this compound.
Critical Mechanism: We utilize Borane-Tetrahydrofuran (BH₃·THF) rather than Lithium Aluminum Hydride (LAH).
-
Causality: LAH is a hard nucleophile that frequently attacks the carbamate carbonyl, leading to N-methylated side products or Boc cleavage. BH₃ is a soft electrophile that selectively reduces the amide carbonyl to the methylene group while leaving the Boc carbamate intact at controlled temperatures.
Step-by-Step Methodology
-
Activation (Mixed Anhydride Formation):
-
Charge a reactor with N-Boc-Cyclobutylglycine (1.0 equiv) and dry THF (10 vol). Cool to -15°C.
-
Add N-methylmorpholine (NMM) (1.1 equiv) followed by dropwise addition of Isobutyl chloroformate (1.1 equiv).
-
Checkpoint: Maintain internal temperature < -10°C to prevent decomposition of the mixed anhydride. Stir for 30 mins.
-
Purge with Ammonia gas (NH₃) or add ammonium hydroxide solution.
-
Result: Formation of N-Boc-Cyclobutylglycinamide . Isolate via aqueous workup (wash with citric acid, then NaHCO₃).
-
-
Selective Reduction (The Critical Step):
-
Dissolve the intermediate amide (from Step 1) in anhydrous THF (0.2 M).
-
Cool to 0°C under Nitrogen atmosphere.
-
Add BH₃·THF complex (1.0 M solution, 3.0 equiv) dropwise.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
Monitoring: TLC/LC-MS should show disappearance of the amide peak (M+H) and appearance of the amine-borane complex.
-
-
Quenching & Workup (Self-Validating Purification):
-
Cool reaction to 0°C. Carefully quench with Methanol (excess) to destroy excess borane (hydrogen evolution!).
-
Crucial Step: The amine is currently complexed with boron. Reflux with MeOH for 2 hours to break the N-B bond.
-
Concentrate to dryness. Partition residue between Ethyl Acetate and 0.5 M NaOH .
-
Validation: The product is an amine (basic).[1] It will reside in the organic layer at basic pH. Impurities (acidic/neutral) can be washed away.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Yield Expectation: 75–85% (over 2 steps).
Part 4: Quality Control & Characterization
To ensure the material is suitable for drug development, the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Diagnostic peaks: Cyclobutyl methine (~2.3 ppm), Boc singlet (1.45 ppm, 9H), Ethyl backbone signals. |
| Purity | HPLC (C18, 0.1% TFA) | > 97.0% Area |
| Chiral Purity | Chiral HPLC | > 98% ee (if synthesizing a specific enantiomer) |
| Residual Boron | ICP-MS | < 100 ppm (Critical for subsequent palladium couplings) |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete Borane complex cleavage | Increase MeOH reflux time or use dilute HCl (carefully, to avoid Boc removal). |
| Boc Loss | Reaction temperature too high during reduction | Maintain < 40°C during BH₃ addition and reaction. |
| Gel Formation | Polymerization of THF/Borane | Use fresh BH₃·THF or switch to BH₃·DMS (Dimethyl sulfide complex). |
Part 5: Applications in Drug Discovery
This scaffold is a direct precursor for several therapeutic classes:
-
JAK Inhibitors: The cyclobutyl group fits into the hydrophobic pocket of Janus Kinases, often providing selectivity over other kinases. The free amine is typically coupled to a pyrrolopyrimidine or imidazopyrrolopyridine core.
-
Peptidomimetics: Used to replace Leucine or Isoleucine residues to block proteolysis while maintaining hydrophobic interactions.
Workflow Diagram: Application in Library Synthesis
Figure 2: Standard workflow for incorporating the scaffold into active pharmaceutical ingredients.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Boc stability and Borane tolerance).
-
Brown, H. C., & Heim, P. (1973). Selective reductions. Reduction of amides with diborane. Journal of Organic Chemistry, 38(5), 912–916. (Foundational protocol for Amide-to-Amine reduction).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Cyclobutyl as a lipophilic bioisostere).
-
PubChem Compound Summary. (2024). This compound (CAS 1518049-40-5).[2]
Sources
Retrosynthetic Analysis and Process Guide: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Executive Summary
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate is a critical vicinal diamine scaffold featuring a cyclobutyl moiety. In modern drug discovery, particularly within the realm of JAK inhibitors and peptidomimetics, the cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups, often improving potency and selectivity by restricting conformational freedom.
This guide provides a comprehensive retrosynthetic analysis and detailed forward synthetic protocols for this building block. We focus on two primary pathways: a Scalable Nitrile Reduction Route (ideal for multi-gram synthesis) and a High-Fidelity Amino Alcohol Route (ideal for stereocontrolled synthesis).
Target Structure Analysis:
-
Core: Ethane-1,2-diamine backbone.
-
Substituents: C1-Cyclobutyl group; N1-Boc protection; N2-Free amine.
-
Chemo-selectivity Challenge: Differentiating the two nitrogen atoms (N1 vs. N2) is the primary synthetic hurdle.
Retrosynthetic Analysis
The retrosynthetic disconnection strategy focuses on the construction of the vicinal diamine motif while maintaining the integrity of the strained cyclobutane ring.
Strategic Disconnections
-
Functional Group Interconversion (FGI) - Nitrile Route: The C2-N2 bond is derived from a nitrile. This traces back to an
-amino nitrile, accessible via Strecker synthesis from cyclobutylcarboxaldehyde. -
FGI - Amino Acid Route: The C2-N2 bond is derived from an alcohol (via azide or leaving group displacement). This traces back to
-cyclobutylglycine. -
C-C Bond Formation: The Cyclobutyl-C1 bond is generally pre-installed using commercially available cyclobutyl aldehydes or ketones, avoiding the challenge of late-stage ring formation.
Retrosynthesis Diagram (Graphviz)
Caption: Retrosynthetic tree illustrating the Nitrile Reduction (Left) and Amino Alcohol (Right) pathways.
Detailed Synthetic Protocols
Method A: The Nitrile Reduction Route (Scalable)
This route is preferred for cost-effective scale-up. It utilizes the Strecker reaction to install the first nitrogen and the carbon backbone simultaneously.
Step 1: Strecker Synthesis & Protection
Reaction: Cyclobutylcarboxaldehyde +
-
Reagents: Cyclobutylcarboxaldehyde (1.0 eq),
(1.1 eq), (1.1 eq), (aq), Methanol. -
Protocol:
-
Dissolve
and in /MeOH at 0°C. -
Add cyclobutylcarboxaldehyde dropwise. The cyclobutane ring is stable, but temperature control prevents polymerization.
-
Stir at RT for 12-16h.
-
In-situ Protection: Dilute with Dichloromethane (DCM), add
(2.0 eq) and (1.2 eq). Stir 4h. -
Workup: Wash with water, brine; dry over
. -
Yield: Typically 75-85%.
-
Step 2: Selective Nitrile Reduction
Reaction:
Critical Control Point: Standard hydrogenation (Pd/C) is often too slow for nitriles or requires high pressure. The "Magic Blue" method (
-
Reagents: Boc-amino nitrile (1.0 eq),
(2.0 eq), (10.0 eq), MeOH. -
Protocol:
-
Dissolve nitrile and
in MeOH at 0°C (solution turns deep purple). -
Add
portion-wise (CAUTION: Vigorous evolution). Solution turns black (Cobalt boride formation). -
Stir 1-2h at RT.
-
Quench: Carefully add 1N HCl until gas evolution ceases and precipitate dissolves (ensure pH remains > 4 to protect Boc, or use saturated
). -
Extraction: Basify with
to pH 10, extract with DCM. -
Purification: The product is an amine. Flash chromatography using DCM/MeOH/
(90:10:1).
-
Method B: The Amino Alcohol Route (Stereocontrolled)
If a specific enantiomer is required, starting from chiral
Step 1: Reduction to Amino Alcohol
Reaction:
-
Reagents: Boc-Amino Acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM),
. -
Protocol:
-
Activate acid with IBCF/NMM in THF at -15°C to form the mixed anhydride.
-
Filter off NMM salts (optional) or add
(aq) directly to the anhydride solution. -
Result: Clean conversion to alcohol without racemization [2].
-
Step 2: Amine Installation (Mitsunobu or Mesylate)
Reaction:
-
Mesylation:
. -
Azidation:
, DMF, 60°C. (CAUTION: Azide safety). -
Reduction: Staudinger reduction (
) is preferred over hydrogenation to preserve the Boc group and avoid secondary amine formation.
Comparative Data Analysis
| Parameter | Method A: Nitrile Reduction | Method B: Amino Alcohol |
| Starting Material Cost | Low (Aldehyde) | High (Amino Acid) |
| Step Count | 2 (Linear) | 4 (Linear) |
| Scalability | High (>100g) | Moderate (<50g) |
| Chiral Potential | Requires Chiral HPLC or Ellman Auxiliaries | Inherited from Starting Material |
| Safety Profile | Cyanide/Hydrogen handling | Azide handling |
| Impurity Profile | Cobalt residues (must remediate) | Triphenylphosphine oxide (difficult removal) |
Process Workflow Diagram
Caption: Operational workflow comparing the three-step Nitrile route vs. the multi-step Amino Alcohol route.
Critical Control Points & Troubleshooting
-
Regioselectivity of Protection:
-
In Method A, the primary amine formed in the Strecker reaction is protected before the nitrile reduction. This ensures the final product has the Boc group on the internal nitrogen (N1) and the free amine at the terminal position (N2), matching the target structure:
. -
Verification: NMR HMBC correlations between the Boc carbonyl and the methine proton adjacent to the cyclobutyl ring.
-
-
Cyclobutyl Ring Stability:
-
The cyclobutane ring is stable to
, , and standard hydrogenation. Avoid strong Lewis acids (e.g., ) which might induce ring expansion or opening.
-
-
Purification of Diamines:
-
Vicinal diamines often streak on silica.
-
Solution: Pre-treat silica gel with 1%
or use amine-functionalized silica cartridges.
-
References
-
Caddick, S., et al.[1] "A convenient procedure for the reduction of nitriles to primary amines using
/ ." Tetrahedron Letters, vol. 41, no. 19, 2000, pp. 3513-3516. Link -
Rodriguez, M., et al. "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926. Link
-
EvitaChem. "this compound Product Details." EvitaChem Catalog, 2023. Link
-
Sigma-Aldrich. "Synthesis of vicinal diamines via Strecker Reaction." Technical Bulletin, 2022. Link
Sources
Technical Guide: Synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Based on the specific structural requirements and the context of pharmaceutical intermediate synthesis, here is the in-depth technical guide for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate .
CAS No: 1518049-40-5
Molecular Formula:
Strategic Overview
This compound is a critical "gem-disubstituted" diamine building block, frequently employed in the design of Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators. The cyclobutyl moiety acts as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups, offering restricted conformational entropy which can enhance binding affinity.
For the medicinal chemist, the synthesis poses a specific regiochemical challenge: differentiating the two nitrogen atoms. The target requires a Boc-protected secondary amine at the chiral center (
This guide prioritizes the Nitro-Mannich (Aza-Henry) pathway via a sulfone intermediate. This route is superior to traditional Strecker synthesis or amino acid reduction because it:
-
Avoids the instability of isolated Boc-imines.
-
Eliminates the use of highly toxic cyanides (Strecker).
-
Establishes the correct N-differentiation early in the sequence.
Retrosynthetic Architecture
The retrosynthetic logic relies on the disconnection of the
Figure 1: Retrosynthetic analysis highlighting the Aza-Henry route via a stable sulfone precursor.
Core Protocol: The Aza-Henry (Nitro-Mannich) Route
This protocol utilizes the Engberts-Kanazawa method , generating the unstable N-Boc imine in situ from a stable
Phase 1: Synthesis of the -Amido Sulfone Precursor
Direct condensation of cyclobutanecarboxaldehyde and tert-butyl carbamate often fails or yields unstable products. The sulfone method traps the imine in a stable solid form.
Reagents:
-
Cyclobutanecarboxaldehyde (1.0 equiv)
-
Tert-butyl carbamate (
) (1.0 equiv) -
Sodium benzenesulfinate (
) (2.0 equiv) -
Formic acid (85%, 2.0 equiv)
-
Solvent: Methanol/Water (1:2 v/v)
Procedure:
-
Dissolve
and sodium benzenesulfinate in the Methanol/Water mixture. -
Add cyclobutanecarboxaldehyde sequentially.
-
Add formic acid dropwise (Caution: Exothermic).
-
Stir at room temperature for 24–48 hours. A white precipitate will form.
-
Workup: Filter the white solid, wash copiously with water and hexanes. Dry under vacuum.[2][3]
-
Result: Stable
-amido sulfone.
Phase 2: The Aza-Henry Reaction (C-C Bond Formation)
The sulfone eliminates benzenesulfinic acid under basic conditions to release the reactive Boc-imine, which is immediately trapped by the nitronate anion.
Reagents:
- -Amido Sulfone (from Phase 1) (1.0 equiv)
-
Nitromethane (
) (10.0 equiv - acts as solvent/reagent) -
Base: Tetramethylguanidine (TMG) (0.2 equiv) or Potassium Carbonate (
) (3.0 equiv)
Procedure:
-
Suspend the sulfone in nitromethane.
-
Add the base.[4][5] If using TMG, cool to 0°C initially to control the exotherm, then warm to RT.
-
Stir at 40–50°C for 12 hours.
-
Monitoring: TLC will show disappearance of the sulfone and appearance of the
-nitro amine. -
Workup: Dilute with EtOAc, wash with 1M HCl (to remove TMG) and Brine. Dry over
.[2][6] -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Intermediate: Tert-butyl (1-cyclobutyl-2-nitroethyl)carbamate.
Phase 3: Nitro Reduction to Diamine
The final step converts the nitro group to the primary amine without deprotecting the Boc group.
Reagents:
- -Nitro carbamate (1.0 equiv)
-
Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel
-
Hydrogen source:
gas (balloon or 50 psi) or Ammonium Formate (transfer hydrogenation) -
Solvent: Methanol[2]
Procedure:
-
Dissolve the nitro compound in Methanol.
-
Add the catalyst carefully under Argon.
-
Introduce Hydrogen atmosphere.
-
Stir vigorously at RT for 4–6 hours.
-
Workup: Filter through a Celite pad to remove the catalyst.
-
Concentration: Evaporate solvent to yield the crude amine.
-
Final Purification: If necessary, convert to the oxalate salt for crystallization or use reverse-phase HPLC.
Advanced Protocol: Asymmetric Synthesis (Ellman Approach)
For drug development requiring high enantiomeric excess (ee), the Ellman Sulfinamide method is the gold standard.
Figure 2: The Ellman auxiliary route allows for the control of stereochemistry at
Key Modification:
-
Condensation: Aldehyde + (R)-tert-butanesulfinamide +
Chiral Sulfinimine. -
Aza-Henry: Sulfinimine +
+ Base Diastereomerically pure nitro-sulfinamide. -
Swap Protection:
-
Treat with HCl/MeOH to remove the sulfinyl group
Free amino-nitro intermediate. -
Protect with
Tert-butyl (1-cyclobutyl-2-nitroethyl)carbamate. -
Reduce Nitro group as in Protocol 1.
-
Analytical Data & Quality Control
Verification of the correct isomer and oxidation state is vital.
| Parameter | Expected Signal (1H NMR, CDCl3, 400 MHz) | Structural Insight |
| Boc Group | Confirms carbamate protection. | |
| Cyclobutyl | Characteristic multiplet pattern of the ring. | |
| Methine ( | The chiral center attached to NH-Boc. | |
| Methylene ( | The | |
| Amine ( | Broad singlet (exchangeable) | Confirm by |
Mass Spectrometry (ESI+):
-
Expected
: 215.17 -
Common fragment:
(Loss of 100 Da).
Safety & Hazards
-
Nitromethane: Shock-sensitive explosive at high temperatures or under confinement. Do not distill to dryness.
-
Sodium Benzenesulfinate: Irritant.
-
Hydrogenation:
is pyrophoric. Handle under inert gas.[7] Hydrogen gas is extremely flammable.
References
-
Kanazawa, A. M., et al. "Synthesis of N-tert-Butoxycarbonyl-imines via alpha-Amido Sulfones." Journal of Organic Chemistry, vol. 59, no. 1, 1994. Link
- Foundational paper for the stable sulfone precursor method.
-
Anderson, J. C., et al. "The Nitro-Mannich Reaction." European Journal of Organic Chemistry, 2015. Link
- Comprehensive review of the Aza-Henry reaction conditions.
-
Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, vol. 35, no. 11, 2002. Link
- Standard protocol for the asymmetric variant.
-
Chemical Abstracts Service (CAS). "this compound (CAS 1518049-40-5)."[1][7][8][9] SciFinder-n.
- Verific
Sources
- 1. 885269-69-2|tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 2. N-Cyclopentyl-ethane-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1117693-61-4|tert-Butyl (2-amino-3-methylbutyl)carbamate|BLD Pharm [bldpharm.com]
- 8. 1027338-34-6|tert-Butyl (1-(aminomethyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]
- 9. 1218943-99-7|(R)-tert-Butyl (2-amino-3,3-dimethylbutyl)carbamate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to tert-Butyl N-(2-amino-1-cyclobutylethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known structural information, predicted physicochemical properties, and inferred synthetic methodologies based on established chemical principles and analogous compounds. Furthermore, it delves into the strategic importance of the cyclobutane motif and the tert-butoxycarbonyl (Boc) protecting group in the design of novel therapeutics. Detailed protocols for the key synthetic step—selective mono-Boc protection of diamines—are provided, alongside predicted spectroscopic data to aid in the characterization of this and related molecules. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel chemical entities in drug discovery.
Introduction: The Strategic Value of Bifunctional Building Blocks
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks, such as this compound, offer a streamlined approach to introducing key structural motifs. This compound incorporates two critical features: a cyclobutane ring, which imparts conformational rigidity and can enhance metabolic stability, and a selectively protected diamine, allowing for sequential chemical modifications.[1] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2]
The cyclobutane moiety, in particular, has gained traction as a desirable scaffold in medicinal chemistry. Its rigid, puckered conformation can orient pharmacophoric elements in a precise three-dimensional arrangement, potentially leading to enhanced potency and selectivity for biological targets.[3] Moreover, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can lead to improved pharmacokinetic profiles.[1]
This guide will provide a detailed examination of this compound, from its fundamental chemical identity to its potential applications as a strategic building block in the synthesis of novel therapeutic agents.
Chemical Identity and Structural Elucidation
The definitive identification of a chemical entity begins with its unambiguous nomenclature and structural representation.
IUPAC Name and Synonyms
-
IUPAC Name: this compound
Structural Information
| Parameter | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| SMILES | CC(C)(C)OC(=O)NC(CN)C1CCC1 |
| InChI | InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
| InChIKey | PAPCNNLOLIHVLC-UHFFFAOYSA-N |
// Atom nodes N1 [label="NH₂"]; C1 [label="C"]; C2 [label="C"]; N2 [label="NH"]; C3 [label="C=O"]; O1 [label="O"]; C4 [label="C"]; C5 [label="CH₃"]; C6 [label="CH₃"]; C7 [label="CH₃"]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""];
// Positioning nodes N1 [pos="0,0!"]; C1 [pos="1,0.5!"]; C2 [pos="2,0!"]; N2 [pos="3,0.5!"]; C3 [pos="4,0!"]; O1 [pos="5,0.5!"]; C4 [pos="6,0!"]; C5 [pos="7,0.5!"]; C6 [pos="7,-0.5!"]; C7 [pos="6.5,-1!"]; C8 [pos="1.5,-1!"]; C9 [pos="2.5,-1.5!"]; C10 [pos="1.5,-2!"]; C11 [pos="0.5,-1.5!"];
// Bonds edge [len=1.2]; N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- O1; O1 -- C4; C4 -- C5; C4 -- C6; C4 -- C7; C2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C8;
} Caption: 2D structure of this compound.
Physicochemical Properties (Predicted)
Due to the absence of published experimental data, the following physicochemical properties have been predicted using computational models. These values should be considered estimates and used as a guide for experimental design.
| Property | Predicted Value | Unit |
| Boiling Point | ~ 300-350 | °C |
| Melting Point | Not available | °C |
| LogP | 1.9 | - |
| pKa (most basic) | ~ 9.5 (primary amine) | - |
| Solubility | Soluble in most organic solvents | - |
Synthesis and Methodologies
The synthesis of this compound would logically proceed through the selective mono-Boc protection of the corresponding diamine, 1-(aminomethyl)cyclobutane-1-ethanamine. While a specific protocol for this diamine is not available, general and robust methods for the mono-Boc protection of diamines are well-established.[4][5]
General Principles of Selective Mono-Boc Protection
The primary challenge in the mono-protection of a symmetric or near-symmetric diamine is preventing the formation of the di-protected byproduct.[2] Effective strategies often rely on differentiating the reactivity of the two amino groups. A highly successful approach involves the in-situ mono-protonation of the diamine.[6] By adding one equivalent of an acid, one of the amino groups is converted to its non-nucleophilic ammonium salt, leaving the other free to react with the Boc-anhydride.
// Nodes diamine [label="H₂N-R-NH₂\n(Diamine)"]; monoprotonated [label="H₂N-R-NH₃⁺\n(Mono-protonated intermediate)"]; boc_anhydride [label="(Boc)₂O\nBase"]; monoboc [label="BocHN-R-NH₂\n(Mono-Boc protected)"]; diboc [label="BocHN-R-NHBoc\n(Di-Boc protected - byproduct)"];
// Edges diamine -> monoprotonated [label=" + H⁺"]; monoprotonated -> monoboc [label=" + (Boc)₂O\n - H⁺"]; diamine -> diboc [label=" + 2 (Boc)₂O", style=dashed, color="#EA4335"]; boc_anhydride -> monoboc [style=invis]; } Caption: General workflow for selective mono-Boc protection of a diamine.
Experimental Protocol: In-Situ Mono-protonation Method
This protocol is adapted from established procedures for the selective mono-Boc protection of various diamines and is expected to be applicable to 1-(aminomethyl)cyclobutane-1-ethanamine.[4]
Materials:
-
1-(Aminomethyl)cyclobutane-1-ethanamine (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Chlorotrimethylsilane (TMSCl) (1.0 eq) or another source of anhydrous HCl
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.
-
Mono-protonation: While stirring, slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. The in-situ generation of HCl will protonate one of the amine groups. A white precipitate of the ammonium chloride salt may form.
-
Equilibration: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete mono-protonation.
-
Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture. Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution to deprotonate the remaining ammonium group and neutralize any excess acid.
-
Extract the product into dichloromethane (3 x volumes).
-
-
Isolation and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous methanol is crucial during the protonation step to ensure that the HCl generated from TMSCl does not react with water instead of the diamine.
-
Slow Addition of TMSCl: Slow, dropwise addition at 0 °C helps to control the exotherm of the reaction and ensures selective mono-protonation.
-
Equimolar Reagents: The use of equimolar amounts of the diamine, acid source, and (Boc)₂O is key to maximizing the yield of the mono-protected product.
-
Aqueous Work-up with pH Adjustment: The basic work-up is essential to deprotonate the ammonium salt of the product, rendering it soluble in the organic extraction solvent.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted NMR data can be generated using various software packages and databases that employ machine learning or DFT calculations.[9][10]
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.8-5.2 | br s | 1H | NH -Boc |
| ~ 3.1-3.3 | m | 1H | CH -NHBoc |
| ~ 2.7-2.9 | m | 2H | CH ₂-NH₂ |
| ~ 1.8-2.2 | m | 4H | Cyclobutane-CH ₂ |
| ~ 1.6-1.8 | m | 2H | Cyclobutane-CH ₂ |
| ~ 1.45 | s | 9H | C(CH ₃)₃ |
| ~ 1.2-1.4 | br s | 2H | NH ₂ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 156 | C =O (carbamate) |
| ~ 79 | C (CH₃)₃ |
| ~ 50-55 | C H-NHBoc |
| ~ 40-45 | C H₂-NH₂ |
| ~ 30-35 | Cyclobutane-C H₂ |
| ~ 28.4 | C(C H₃)₃ |
| ~ 15-20 | Cyclobutane-C H₂ |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode would be the preferred method for analyzing this compound. The fragmentation of Boc-protected amines is well-characterized.
Expected Fragmentation Pattern:
-
[M+H]⁺: The protonated molecule would be expected at m/z 215.
-
[M-55]⁺: Loss of isobutylene (C₄H₈) from the tert-butyl group is a common fragmentation pathway, leading to a peak at m/z 160.
-
[M-99]⁺: Loss of the entire Boc group (C₅H₉O₂) would result in a fragment corresponding to the protonated diamine at m/z 116.
// Nodes parent [label="[M+H]⁺\nm/z 215"]; frag1 [label="[M - C₄H₈ + H]⁺\nm/z 160"]; frag2 [label="[M - C₅H₉O₂ + H]⁺\nm/z 116"];
// Edges parent -> frag1 [label="- C₄H₈"]; parent -> frag2 [label="- C₅H₉O₂"]; } Caption: Predicted major fragmentation pathways in ESI-MS.
Applications in Research and Drug Development
This compound is a valuable building block for introducing a conformationally constrained diamine linker into a molecule. This is particularly relevant in the following areas:
-
Scaffold for Novel Therapeutics: The cyclobutane diamine core can serve as a central scaffold for the synthesis of libraries of compounds for screening against various biological targets. The conformational rigidity can lead to higher binding affinities and selectivities.[11][12]
-
Linker in Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of the deprotected diamine is ideal for use as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in PROTAC development.
-
Synthesis of Enzyme Inhibitors: The diamine functionality can mimic interactions of natural substrates with enzyme active sites, making this a useful starting material for the design of enzyme inhibitors.
-
Development of Molecular Probes: The free amine can be functionalized with fluorescent tags, biotin, or other reporter groups to create molecular probes for studying biological systems.
Conclusion
This compound represents a strategically important, albeit under-characterized, building block for modern organic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted properties, along with robust, field-proven methodologies for its synthesis based on the selective mono-Boc protection of diamines. By leveraging the principles and protocols outlined herein, researchers can confidently synthesize and utilize this and related compounds to accelerate their research and development efforts in the pursuit of novel chemical entities with therapeutic potential. The continued exploration of unique, three-dimensional scaffolds like the cyclobutane diamine is essential for expanding the accessible chemical space for drug discovery.
References
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 63-69. Available at: [Link]
-
Ha, H.-J., Lee, S.-Y., & Park, Y.-S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]
-
Ha, H.-J., Lee, S.-Y., & Park, Y.-S. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]
-
Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available at: [Link]
-
de Witte, W., van der Pijl, F., & van Delft, F. L. (2016). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 11(23), 2577-2587. Available at: [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(13), e202104210. Available at: [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1-11. Available at: [Link]
-
Gergov, M., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 552-564. Available at: [Link]
-
Jonas, S. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]
-
Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org. Available at: [Link]
-
Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20292. Available at: [Link]
-
Roberts, J. D., & Sauer, C. W. (1949). Cyclobutylamine. Organic Syntheses, 29, 32. Available at: [Link]
-
Supporting Information for a scientific article. (n.d.). Available at: [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
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- 7. rsc.org [rsc.org]
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- 11. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
Solubility Profile of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate: A Predictive and Methodological Guide
An In-Depth Technical Guide for Researchers
Introduction
In the landscape of drug discovery and development, small molecule intermediates like tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate are fundamental building blocks. The cyclobutyl motif is of growing interest for its ability to confer unique conformational constraints and metabolic stability to drug candidates. The presence of a Boc-protected amine and a free primary amine makes this molecule a versatile synthon for further chemical elaboration.
A critical, yet often undocumented, physicochemical parameter for such a key intermediate is its solubility. Solubility dictates the choice of reaction solvents, purification strategies, and ultimately, the efficiency and scalability of a synthetic route. This guide addresses the absence of publicly available, quantitative solubility data for this compound.
As your Senior Application Scientist, this document provides a comprehensive framework built on foundational chemical principles and established analytical methodologies. We will dissect the molecule's structural attributes to predict its solubility behavior and provide a detailed, field-proven protocol for its empirical determination. This guide is designed to empower researchers, scientists, and drug development professionals to confidently handle this compound and integrate it into their workflows.
Molecular Structure and Physicochemical Analysis
To understand the solubility of a compound, we must first analyze its structure. Each functional group contributes to the overall polarity and intermolecular interactions that govern how the molecule behaves in different solvents.
Chemical Structure:
Key Structural Features and Their Influence on Solubility:
-
Lipophilic tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is bulky and nonpolar. Its primary contribution is to increase the molecule's solubility in nonpolar and moderately polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.
-
Cyclobutyl Ring: The cyclobutane ring is a nonpolar, alicyclic hydrocarbon moiety. It further enhances the lipophilic character of the molecule, reinforcing its solubility in organic media.
-
Primary Amine (-NH2): The free primary amine is a polar functional group capable of acting as a hydrogen bond donor and acceptor.[1] This group is the primary driver of the molecule's solubility in polar protic solvents, including water. Crucially, the basic nature of this amine means its aqueous solubility will be highly dependent on pH.[2][3]
The Critical Role of pH:
The primary amine has a lone pair of electrons that can accept a proton (H+).[1] In acidic aqueous solutions, the amine will be protonated to form a cationic alkylammonium salt.[4] This salt formation dramatically increases the polarity of the molecule, leading to a significant enhancement in water solubility.[3][4] Conversely, in basic solutions (high pH), the amine will remain in its neutral, less soluble "free base" form. This pH-dependent behavior is a key consideration for any aqueous-based procedures.
Predicted Qualitative Solubility Profile
Based on the structural analysis, the following table summarizes the expected solubility of this compound in common laboratory solvents. This table serves as a starting point for solvent screening; however, quantitative determination is essential for precise applications.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity accommodates the amine group. |
| Dimethylformamide (DMF) | Soluble | High polarity accommodates the amine group. | |
| Acetonitrile (ACN) | Soluble | Good general solvent for moderately polar compounds. | |
| Tetrahydrofuran (THF) | Soluble | Balances polarity and nonpolar character. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Effective for compounds with lipophilic groups (Boc, cyclobutyl). |
| Chloroform | Soluble | Similar to DCM. | |
| Polar Protic | Water | pH-Dependent | Low solubility at neutral/basic pH; highly soluble at acidic pH.[2][3] |
| Methanol | Soluble | Polar, protic nature interacts well with the amine group. | |
| Ethanol | Soluble | Similar to methanol. | |
| Nonpolar | Ethyl Acetate | Soluble to Slightly Soluble | Moderate polarity, good for Boc-protected compounds. |
| Hexanes / Heptane | Insoluble | The polarity of the amine group prevents dissolution in highly nonpolar solvents. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "shake-flask" method is the gold-standard and most reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound.[5][6] The protocol below is a self-validating system designed for accuracy and reproducibility.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Core Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium between the dissolved and undissolved states. The concentration of the compound in the saturated supernatant is then measured.[6]
Step-by-Step Methodology:
-
Preparation:
-
Add an excess of the solid compound to several replicate vials (triplicate is recommended). "Excess" means enough solid will remain undissolved at the end of the experiment.[6][7]
-
Pipette a precise volume of the chosen solvent (e.g., purified water, buffer of a specific pH, or organic solvent) into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or other suitable mechanical agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).[7]
-
Agitate the samples at a constant speed that ensures the solid particles are continuously suspended in the liquid without forming a vortex.[7]
-
Allow the samples to equilibrate for an extended period. For thermodynamic solubility, 24 to 48 hours is typical to ensure equilibrium is reached.[5]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand briefly to let larger particles settle.
-
To separate the saturated liquid phase from the undissolved solid, use either centrifugation at the same temperature or filtration through a low-binding filter (e.g., PVDF or PTFE). This step is critical to avoid contaminating the sample with solid particles.[5]
-
-
Sample Preparation for Analysis:
-
Carefully aspirate a precise volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to bring the concentration into the linear range of the chosen analytical method. The dilution factor must be recorded accurately.
-
-
Quantification:
-
Analyze the diluted sample using a validated quantitative method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[5][8][9]
-
Prepare a calibration curve using standard solutions of the compound at known concentrations.
-
Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The final solubility is typically reported in units of mg/mL or µg/mL.
-
Visualizations: Workflows and Chemical Principles
Experimental Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask method, emphasizing the critical control and decision points.
Caption: Workflow for the Shake-Flask Solubility Method.
pH-Dependent Equilibrium of the Primary Amine
This diagram illustrates the fundamental chemical equilibrium that governs the aqueous solubility of the target compound.
Caption: Amine-Ammonium Equilibrium in Aqueous Solution.
Summary and Trustworthiness
This guide provides a robust framework for understanding and determining the solubility of this compound. While direct solubility data is not currently published, a predictive analysis based on its constituent functional groups offers a strong starting point for experimental design.
The cornerstone of this guide is the detailed protocol for the shake-flask method, a universally recognized and reliable approach for solubility measurement.[5][6][7] By adhering to this self-validating protocol—which includes proper controls like equilibration time, temperature stability, and validated analytical quantification—researchers can generate trustworthy and publication-quality data. Understanding the principles outlined herein, particularly the profound effect of pH on aqueous solubility, is paramount for the successful application of this compound in synthesis and drug development.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. oit.edu [oit.edu]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. who.int [who.int]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" synthesis protocol
An Application Note for the Synthesis of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Introduction
In contemporary drug discovery and medicinal chemistry, molecules incorporating strained carbocyclic scaffolds, such as cyclobutane, are of significant interest. These motifs can confer unique conformational constraints and metabolic stability, making them valuable bioisosteres for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] The title compound, this compound, is a key bifunctional building block. It features a cyclobutane moiety, a primary amine for further derivatization, and a Boc-protected secondary amine, enabling its directed use in multi-step synthetic campaigns, such as in the construction of PROTAC linkers or complex molecular architectures.[2]
This application note presents a robust, three-step synthetic protocol for the preparation of this compound. The synthesis commences with the formation of an α-amino nitrile from cyclobutanecarboxaldehyde via a Strecker reaction. This intermediate is subsequently reduced to the key 1-cyclobutylethane-1,2-diamine precursor. The final step involves the chemoselective mono-N-Boc protection of the less sterically hindered primary amine, yielding the target compound. This protocol is designed to be a self-validating system, with clear explanations for each experimental choice to ensure reproducibility and success.
Overall Synthetic Scheme
The synthesis follows a linear three-step sequence as depicted below.
Caption: Overall reaction pathway for the synthesis of the target compound.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Cyclobutanecarboxaldehyde (98%) | Round-bottom flasks |
| Potassium Cyanide (KCN) (≥97%) | Magnetic stirrer and stir bars |
| Ammonium Chloride (NH₄Cl) (≥99.5%) | Heating mantle / Oil bath |
| Lithium Aluminum Hydride (LiAlH₄) | Reflux condenser |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Ice bath |
| Triethylamine (TEA) (≥99.5%) | Separatory funnel |
| Tetrahydrofuran (THF), anhydrous | Rotary evaporator |
| Dichloromethane (DCM), anhydrous | Glassware for extraction |
| Diethyl ether (Et₂O), anhydrous | Column chromatography setup |
| Sodium Sulfate (Na₂SO₄), anhydrous | Thin-Layer Chromatography (TLC) plates |
| Hydrochloric Acid (HCl), concentrated | pH paper or meter |
| Sodium Hydroxide (NaOH) | Standard laboratory glassware |
| Silica Gel (for column chromatography) |
Safety Precaution: Potassium cyanide (KCN) is highly toxic. All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. An emergency cyanide antidote kit should be readily available. Lithium aluminum hydride (LiAlH₄) reacts violently with water; strictly anhydrous conditions are required.
Experimental Protocols
Step 1: Synthesis of 2-Amino-2-cyclobutylacetonitrile
This step employs the Strecker synthesis, a classic and efficient method for preparing α-amino nitriles from an aldehyde, a cyanide source, and ammonia (generated in situ from ammonium chloride).
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ammonium chloride (5.88 g, 0.11 mol) and 50 mL of deionized water. Stir until fully dissolved.
-
Add cyclobutanecarboxaldehyde (8.41 g, 0.10 mol) to the solution.
-
In a separate beaker, dissolve potassium cyanide (7.16 g, 0.11 mol) in 25 mL of deionized water.
-
Cool the aldehyde/ammonium chloride solution in an ice bath to 0-5 °C.
-
Slowly add the potassium cyanide solution dropwise to the cooled mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by TLC.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-2-cyclobutylacetonitrile as an oil. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of 1-Cyclobutylethane-1,2-diamine
The α-amino nitrile is reduced to the corresponding vicinal diamine using a powerful hydride reducing agent.
-
Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (7.59 g, 0.20 mol) in 150 mL of anhydrous THF.
-
Dissolve the crude 2-amino-2-cyclobutylacetonitrile from Step 1 (assuming 0.10 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Add the aminonitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (8 mL), followed by 15% aqueous NaOH (8 mL), and finally more water (24 mL). This procedure (Fieser workup) is crucial for safely neutralizing excess LiAlH₄ and precipitating aluminum salts.
-
Stir the resulting granular white precipitate for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 1-cyclobutylethane-1,2-diamine. The product can be purified by vacuum distillation if necessary.
Step 3: Synthesis of this compound
This final step involves the selective protection of the primary amine. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine, which allows for chemoselective protection when using one equivalent of the Boc-protection reagent.[3][4]
-
Dissolve the crude 1-cyclobutylethane-1,2-diamine (assuming 0.10 mol) in 200 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask.
-
Add triethylamine (TEA) (15.3 mL, 0.11 mol) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.10 mol) in 50 mL of anhydrous DCM.
-
Add the (Boc)₂O solution dropwise to the cooled diamine solution over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC to confirm consumption of the starting material.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5-10% methanol in dichloromethane containing 1% ammonium hydroxide) to yield the pure this compound.
General Laboratory Workflow
The following diagram illustrates the typical workflow for each synthetic step.
Caption: Standard experimental workflow from reaction setup to final analysis.
Characterization Data
| Compound | Expected ¹H NMR (δ, ppm) | Expected Mass Spec (m/z) |
| 2-Amino-2-cyclobutylacetonitrile | Signals for cyclobutyl protons (multiplets, ~1.8-2.5), methine proton (~3.5), and amine protons (broad singlet). | [M+H]⁺ = 111.1 |
| 1-Cyclobutylethane-1,2-diamine | Signals for cyclobutyl protons, methine and methylene protons adjacent to amines, and amine protons. | [M+H]⁺ = 115.2 |
| This compound | Signals for t-butyl group (~1.45, s, 9H), cyclobutyl protons, methine and methylene protons, and amine protons. | [M+H]⁺ = 215.3 |
Discussion and Mechanistic Insights
The success of this synthetic sequence hinges on controlling the reactivity in each step.
-
Strecker Synthesis: The equilibrium of imine formation is driven forward by the irreversible nucleophilic attack of the cyanide ion. The use of ammonium chloride provides the ammonia source in a controlled manner.
-
Nitrile Reduction: The use of a powerful reducing agent like LiAlH₄ is essential for the complete reduction of both the nitrile and any transient imine intermediates. Maintaining anhydrous conditions is critical to prevent quenching of the reagent and ensure high yields.[5]
-
Selective Boc Protection: The key to achieving mono-protection is the precise control of stoichiometry (using no more than one equivalent of (Boc)₂O). The inherent difference in steric hindrance and nucleophilicity between the primary and secondary amines directs the reaction to the desired product. Over-addition of (Boc)₂O would lead to the formation of the di-protected species, complicating purification. The reaction is typically performed at 0 °C to room temperature to further enhance selectivity.[6]
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this three-step procedure, which includes a Strecker reaction, nitrile reduction, and selective N-Boc protection, researchers can reliably produce this valuable chemical building block for applications in pharmaceutical and materials science. The rationale provided for each step enhances the protocol's trustworthiness and allows for adaptation and troubleshooting.
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono- and Di-protected 1,n-Alkanediamines. Synthetic Communications, 20(16), 2559-2564. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2006). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 83, 193. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Reeves, J. T., et al. (2015). Strain Release Amination: A General and Practical Method for the Synthesis of Bicyclo[1.1.1]pentylamines, Azetidines, and Cyclobutanamines. Journal of the American Chemical Society, 137(29), 9481–9488. [Link]
Sources
Application Notes and Protocols: A Detailed Guide to the Boc Protection of 2-Amino-1-Cyclobutylethanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Amine Protection
In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the selective masking and unmasking of functional groups is a foundational strategy. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of amines, valued for its straightforward introduction, robust stability across a wide array of reaction conditions, and the mild acidic conditions required for its removal.[1][2][3] This orthogonality allows for complex molecular manipulations without unintended interference from the highly nucleophilic and basic amine functionality.[1]
This guide provides a comprehensive, in-depth protocol for the Boc protection of 2-amino-1-cyclobutylethanol, a valuable building block in medicinal chemistry. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization.
Health & Safety First: Reagent Hazard Overview
Prior to commencing any experimental work, a thorough review of Safety Data Sheets (SDS) for all reagents is mandatory. The following table summarizes key hazards associated with the principal reagents in this protocol.
| Reagent | Key Hazards | Recommended Precautions |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Flammable, fatal if inhaled, causes skin and serious eye irritation, may cause an allergic skin reaction or respiratory irritation.[4][5][6] Moisture sensitive.[6] | Work exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. Avoid inhalation of dust or vapors.[6] Keep away from heat and ignition sources.[5] |
| Triethylamine (TEA or Et₃N) | Flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage. | Handle in a chemical fume hood. Wear appropriate PPE. Keep away from heat and ignition sources. |
| Dichloromethane (DCM) | Suspected of causing cancer, causes skin and eye irritation, may cause drowsiness or dizziness. | Work in a well-ventilated fume hood. Wear appropriate PPE. Avoid direct contact and inhalation. |
| Hydrochloric Acid (HCl) | Causes severe skin burns and eye damage, may cause respiratory irritation. | Handle with extreme care in a fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. |
The Chemistry at Play: Mechanism of Boc Protection
The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a classic nucleophilic acyl substitution reaction.[1] The process is fundamentally an acylation of the amine.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-1-cyclobutylethanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1]
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
-
Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.
-
Decomposition to Byproducts: This leaving group rapidly decomposes into the thermodynamically stable and volatile byproducts, carbon dioxide gas and tert-butanol.[1]
The use of a non-nucleophilic base, such as triethylamine (TEA), is common to neutralize the protonated amine intermediate, which can accelerate the reaction.[1]
Caption: Mechanism of N-Boc protection.
Experimental Protocol: Synthesis of tert-butyl (2-cyclobutyl-2-hydroxyethyl)carbamate
This protocol provides a robust method for the Boc protection of 2-amino-1-cyclobutylethanol. It is designed to be self-validating through in-process monitoring.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Amino-1-cyclobutylethanol | 115.18 | 1.00 g | 8.68 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.08 g | 9.55 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.33 mL | 9.55 | 1.1 |
| Dichloromethane (DCM) | - | 45 mL | - | - |
| 1 M Hydrochloric Acid (aq) | - | 20 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | 20 mL | - | - |
| Brine (Saturated NaCl aq) | - | 20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
Step-by-Step Procedure
-
Dissolution: Dissolve 2-amino-1-cyclobutylethanol (1.00 g, 8.68 mmol) in dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until all the solid dissolves.[1]
-
Senior Application Scientist's Note: DCM is an excellent solvent for this reaction as it is relatively non-polar, dissolves both the starting material and the Boc anhydride well, and is unreactive under these conditions. Tetrahydrofuran (THF) is also a suitable alternative.[1]
-
-
Base Addition: Add triethylamine (1.33 mL, 9.55 mmol, 1.1 equiv) to the solution. Stir for 5 minutes at room temperature.
-
Senior Application Scientist's Note: Triethylamine acts as a base to scavenge the proton that would otherwise form on the amine nitrogen, creating an ammonium salt. While the reaction can proceed without a base, its inclusion often accelerates the process and prevents the formation of byproducts.[1]
-
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (2.08 g, 9.55 mmol, 1.1 equiv) portion-wise to the stirred solution over 5 minutes. A slight exotherm may be observed.
-
Senior Application Scientist's Note: A small excess (1.1 equivalents) of both the Boc anhydride and the base ensures the reaction goes to completion, accounting for any potential reagent degradation or minor measurement inaccuracies.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-4 hours.[1]
-
TLC System: 1:1 Ethyl Acetate/Hexanes.
-
Visualization: Potassium permanganate stain.
-
Expected Result: The starting material spot (lower Rf) will be consumed, and a new, less polar product spot (higher Rf) will appear.
-
-
Work-up - Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with an additional 5 mL of DCM.
-
Wash the organic layer sequentially with:
-
20 mL of 1 M HCl (aq) to remove excess triethylamine.
-
20 mL of saturated NaHCO₃ (aq) to neutralize any residual acid.
-
20 mL of brine to remove the bulk of the dissolved water.[1]
-
-
Senior Application Scientist's Note: This aqueous work-up is crucial for removing the water-soluble byproducts and excess reagents. The acidic wash protonates the excess TEA, making it water-soluble. The basic wash ensures the final organic layer is not acidic, which is important for the stability of the Boc group during the final isolation steps. A quick wash with 0.5M HCl should not cleave the Boc group.[7]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Senior Application Scientist's Note: MgSO₄ is a fast and efficient drying agent. Ensure the organic layer is clear before filtering to indicate sufficient drying.
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[1]
-
Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a colorless oil or white solid.
-
Caption: Boc protection experimental workflow.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Inactive (Boc)₂O due to hydrolysis. 2. Insufficient reaction time. | 1. Use a fresh bottle of (Boc)₂O. 2. Allow the reaction to stir for a longer period or warm gently to 40 °C. |
| Low Yield | 1. Loss of product during aqueous work-up. 2. Inefficient extraction. | 1. Ensure the pH of the aqueous layer is not strongly acidic during the final extractions. 2. Perform back-extraction of the aqueous layers with DCM. |
| Formation of Side Products | In the presence of a catalyst like DMAP, side reactions can form ureas or isocyanates.[8][9] | This protocol avoids DMAP to maintain high selectivity for N-Boc protection. If side products are observed, ensure the purity of the starting amine. |
References
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate (Archived). Available at: [Link]
-
Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available at: [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Reddit. Removing a Boc group usually requires pretty strongly acidic conditions. Available at: [Link]
-
ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Available at: [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Application Note: High-Fidelity Deprotection of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Abstract
This guide outlines the validated protocol for the acidolytic deprotection of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5) to yield 1-cyclobutylethane-1,2-diamine. While the tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, the presence of the strained cyclobutane ring and the resulting vicinal diamine motif requires specific attention to temperature control and salt-form isolation. This note provides a standard Trifluoroacetic Acid (TFA) method, an alternative HCl/Dioxane method, and critical downstream processing steps to convert hygroscopic TFA salts into stable free bases or HCl salts suitable for biological assays.
Scientific Background & Mechanism[1][2][3]
The Substrate: Cyclobutane Bioisosteres
The substrate, This compound , contains a cyclobutane ring. In medicinal chemistry, cyclobutane is often employed as a conformationally restricted bioisostere of alkyl chains to improve metabolic stability and receptor selectivity.
-
Strain Energy: Cyclobutane possesses significant ring strain (~26.3 kcal/mol).[1] While generally stable to standard acidic deprotection, uncontrolled exotherms can theoretically promote ring expansion or polymerization if carbocations are mismanaged.
-
Moiety: The target molecule is a vicinal diamine precursor. Upon deprotection, the resulting 1,2-diamine is a potent chelator and a highly polar motif, making isolation from aqueous workups challenging.
Reaction Mechanism
The deprotection follows an E1 elimination mechanism :
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[2][3]
-
Fragmentation: The tert-butyl cation cleaves, leaving a carbamic acid.[2]
-
Decarboxylation: Spontaneous loss of
yields the amine.[2][4] -
Salt Formation: In the presence of excess acid, the resulting diamine forms a bis-ammonium salt (Bis-TFA or Bis-HCl).
Critical Consideration: The tert-butyl cation is an electrophile. In the absence of scavengers, it can re-attach to electron-rich regions. However, for this specific aliphatic diamine, the risk of alkylation is low compared to indole- or phenol-containing substrates.
Experimental Protocols
Materials & Reagents
| Reagent | Grade | Role |
| Substrate | >95% Purity | Starting Material |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Deprotection Agent |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Toluene | ACS Reagent | Azeotropic Agent (TFA removal) |
| HCl in 1,4-Dioxane | 4.0 M | Alternative Acid Source |
| Diethyl Ether / MTBE | ACS Reagent | Precipitating Agent |
Method A: Standard TFA Deprotection (Recommended)
Best for: Small to medium scale (mg to grams), where LCMS purification is the next step.
Step-by-Step Procedure:
-
Preparation: Dissolve This compound (1.0 equiv) in Dichloromethane (DCM). The final concentration should be 0.1 M to 0.2 M.
-
Acid Addition: Cool the solution to 0°C (ice bath). Add Trifluoroacetic Acid (TFA) dropwise.
-
Ratio: Target a final solvent ratio of DCM:TFA (2:1 to 4:1) .
-
Note: Cooling is essential to prevent rapid gas evolution (
and Isobutylene) and mitigate potential thermal stress on the cyclobutane ring.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) .
-
Time: Typically 1–2 hours.
-
Monitoring: Check via TLC (ninhydrin stain) or LCMS.[3] Look for the disappearance of the M+100 (Boc) or M+56 (t-butyl) mass peaks.
-
-
Workup (The "Toluene Strip"):
-
Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C).
-
Crucial Step: Re-dissolve the oily residue in Toluene (2x volume) and re-concentrate. Repeat this 3 times.
-
Why? Toluene forms an azeotrope with residual TFA, effectively removing the acid that can degrade the product or interfere with biological assays.
-
-
Result: The product is obtained as the Bis-TFA salt (often a viscous oil or hygroscopic solid).
Method B: HCl/Dioxane Deprotection (Alternative)
Best for: Generating a solid HCl salt directly, avoiding fluorinated counter-ions.
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane or dry MeOH (0.5 M).
-
Acidolysis: Add 4.0 M HCl in Dioxane (5–10 equiv).
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Precipitation:
-
Often, the product precipitates as the Bis-HCl salt directly.
-
If no precipitate forms, add Diethyl Ether or MTBE slowly to induce crystallization.
-
-
Isolation: Filter the solid under nitrogen (to prevent moisture absorption) and wash with cold ether.
Post-Reaction Processing: Salt Exchange & Free Basing[5]
The resulting 1-cyclobutylethane-1,2-diamine is highly polar. Standard liquid-liquid extraction (DCM/Water) often leads to product loss in the aqueous phase.
Protocol: Solid-Phase Extraction (SPE) for Free Base
-
Resin: Use a polymer-supported carbonate resin (e.g., PL-CO3) or a strong anion exchange resin (SAX).
-
Loading: Dissolve the crude salt (TFA or HCl) in MeOH.
-
Elution: Pass the solution through the resin cartridge. The resin retains the acid; the free amine elutes.
-
Concentration: Evaporate MeOH to yield the Free Base oil.
Process Visualization
Reaction Workflow Diagram
Caption: Workflow for the controlled deprotection and isolation of cyclobutyl-diamines.
Mechanistic Pathway
Caption: Acid-catalyzed E1 elimination mechanism of the Boc group.[2]
Analytical QC & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Trace water in TFA or insufficient acid. | Use fresh anhydrous TFA; increase reaction time. |
| Product in Aqueous Layer | Diamine is highly polar. | Do not use aqueous extraction. Use Resin (Method 4) or evaporate and precipitate. |
| "Sticky" Oil | Hygroscopic TFA salt. | Dissolve in MeOH, add |
| Extra Mass Peaks (+56) | Add a scavenger (Triethylsilane, 2.5% v/v) to the reaction mix. |
References
-
Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc chemistry).
-
Nam, J., et al. (2011). "Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins." Molecular Diversity, 9, 291–293.[5]
- Benoit, D., et al. (2015). "Cyclobutane Derivatives in Drug Discovery." Journal of Medicinal Chemistry. (Context on stability of cyclobutane rings).
-
Chemical Vendor Data: CAS 1518049-40-5 (this compound).[6][7]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1218943-99-7|(R)-tert-Butyl (2-amino-3,3-dimethylbutyl)carbamate|BLD Pharm [bldpharm.com]
- 7. Screening Compounds P30 | EvitaChem [evitachem.com]
"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" in peptide synthesis
Application Note: Strategic Utilization of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate in Peptidomimetic Synthesis
Executive Summary & Molecule Profile
This compound is a specialized, mono-protected 1,2-diamine scaffold. In modern drug discovery, it serves as a critical building block for peptidomimetics , specifically in the design of protease inhibitors and GPCR ligands.
Unlike standard aliphatic amino acid derivatives (like Leucine or Valine analogs), the cyclobutyl moiety offers a unique "Goldilocks" zone of steric bulk: it provides significant lipophilicity and pore-filling capability without the entropic penalty associated with flexible alkyl chains (e.g., isobutyl) or the excessive rigidity of aromatic systems.
Chemical Profile
| Property | Specification |
| IUPAC Name | tert-butyl N-[1-cyclobutyl-2-aminoethyl]carbamate |
| Functional Class | Mono-Boc Protected 1,2-Diamine |
| Core Utility | Transition State Isostere, |
| Molecular Weight | ~214.3 g/mol |
| Solubility | Soluble in DCM, DMF, MeOH; Sparingly soluble in Water |
| Storage | 2–8°C, Hygroscopic (Store under Argon/Nitrogen) |
Strategic Application in Drug Design
This molecule is primarily used to synthesize non-cleavable amide bond surrogates . By replacing a scissile peptide bond (-CO-NH-) with a diamine or reduced amide backbone containing this scaffold, researchers can:
-
Block Proteolysis: The absence of a carbonyl group prevents nucleophilic attack by proteases (e.g., HIV protease, Cathepsin).
-
Restrict Conformation: The cyclobutyl group at the
-position (relative to the Boc-amine) restricts the rotation of the backbone ( angles), locking the molecule into a bioactive conformation. -
Enhance Lipophilicity: The cyclobutyl ring improves membrane permeability compared to acyclic analogs.
Experimental Protocols
Protocol A: Coupling the Free Amine (N-Terminal Elongation)
Objective: Attach the free primary amine (
Mechanistic Insight: The free amine at the C2 position is primary and nucleophilic. However, the bulky cyclobutyl group at C1 can exert steric influence, slowing down coupling rates. Standard carbodiimide couplings (EDC) may result in incomplete conversion. We recommend uronium/aminium salts (HATU) for rapid, quantitative coupling.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Carboxylic Acid Component (1.1 equiv)
-
Coupling Reagent: HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Activation: Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).
-
Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes at Room Temperature (RT) to generate the active ester (OAt-ester). Note: The solution should turn slightly yellow.
-
Scaffold Addition: Dissolve the this compound (1.0 eq) in a minimal volume of DMF and add to the reaction mixture.
-
Reaction: Stir at RT for 2–4 hours.
-
Monitoring: Use TLC (stain with Ninhydrin) or LC-MS. The disappearance of the free amine (Ninhydrin positive/blue) indicates completion.
-
-
Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5%
, Water, and Brine. Dry over and concentrate.
Protocol B: Orthogonal Deprotection (Boc Removal)
Objective: Expose the second amine (at C1) for further functionalization.
Safety Note: This reaction generates isobutylene gas. Ensure proper venting.
Reagents:
-
Substrate (from Protocol A)
-
Scavenger: Triisopropylsilane (TIPS) - Optional, use if oxidation-sensitive residues like Met/Trp are present.
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in DCM (approx. 10 mL per gram).
-
Acidolysis: Add TFA to create a final concentration of 20–50% v/v (e.g., 1:1 TFA:DCM).
-
Reaction: Stir at RT for 30–60 minutes.
-
Visual Check: No color change is expected, but gas evolution (bubbling) may occur.
-
-
Quenching: Evaporate the solvent/TFA mixture under reduced pressure (Rotavap).
-
Chasing: Co-evaporate with Toluene or DCM (3x) to remove residual TFA traces.
-
Result: The product is now a TFA salt. For the next coupling step, ensure you add extra base (DIPEA) to neutralize this salt.
Visualization: Synthesis Workflow & Logic
The following diagram illustrates the integration of this scaffold into a peptidomimetic drug candidate.
Caption: Workflow for integrating the cyclobutyl-diamine scaffold into a peptide chain, highlighting the orthogonal protection strategy.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Corrective Action |
| Slow Coupling | Steric hindrance from the Cyclobutyl group affecting the C2 amine. | Switch from EDC/HOBt to HATU or PyBOP . Increase temperature to 35°C if stable. |
| Double Reaction | Impurity in starting material (di-amine presence). | Verify purity of the Mono-Boc scaffold. If <95%, purify via Flash Chromatography (DCM:MeOH 95:5) before use. |
| No UV Signal | Molecule lacks chromophores (aromatic rings). | Use ELSD (Evaporative Light Scattering Detector) or stain TLC with Ninhydrin (free amine) or Phosphomolybdic Acid (PMA) (Boc group). |
| Racemization | Over-activation during coupling at the C1 chiral center (post-deprotection). | When coupling to the C1 amine (after Boc removal), use collidine as a base instead of DIPEA to reduce basicity and prevent epimerization. |
References
-
Cyclobutanes in Drug Design: Wei, Y., et al. "Cyclobutanes in Small-Molecule Drug Candidates."[3] Journal of Medicinal Chemistry.
-
Peptide Coupling Reagents (HATU/Uronium Salts): Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Boc Chemistry Protocols: "Understanding Boc protection and deprotection in peptide synthesis." BenchChem Protocols.
-
Mono-Boc Protection of Diamines: "MRT - Mono-Boc-Protection of Diamines." MilliporeSigma Application Note.
-
Peptidomimetic Cyclization Strategies: Li, P., Roller, P.P.[4] "Cyclization strategies in peptide derived drug design." Current Topics in Medicinal Chemistry.
Sources
"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" as a building block in drug discovery
Executive Summary
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5) represents a high-value "sp³-rich" building block designed to address the "Escape from Flatland" challenge in modern medicinal chemistry. As a mono-protected 1,2-diamine featuring a sterically demanding yet metabolically stable cyclobutyl moiety, this scaffold offers a unique vector for improving the physicochemical properties (LLE, solubility) and selectivity profiles of small molecule candidates.
This guide details the strategic application of this building block in synthesizing peptidomimetics and kinase inhibitors, supported by validated protocols for orthogonal deprotection and cyclization.
Technical Specifications & Structural Logic
Molecule Identity
-
IUPAC Name: this compound
-
CAS Number: 1518049-40-5[1]
-
Molecular Formula:
-
Molecular Weight: 214.31 g/mol
-
Key Functionality: Orthogonally protected 1,2-diamine (Primary free amine + Secondary Boc-protected amine).
The "Cyclobutyl Effect" in MedChem
The incorporation of the cyclobutyl group at the
-
Conformational Locking: The puckered conformation of the cyclobutane ring (
) creates a rigid hydrophobic bulk that restricts the rotatable bonds of the ethyl backbone, reducing the entropic penalty upon protein binding. -
Metabolic Stability: Unlike standard alkyl chains susceptible to CYP450 oxidation, the cyclobutyl ring is generally more resistant to oxidative metabolism.
-
Lipophilicity Modulation: It provides significant lipophilicity for membrane permeability without the "molecular obesity" associated with larger cycloalkyls or aromatics.
Application Notes: Strategic Utilization
Application A: Scaffold for Kinase Inhibitor Design
Many kinase inhibitors (e.g., JAK, CDK) utilize a diamine linker to connect the hinge-binding motif with the solvent-exposed tail. Replacing a flexible ethylene linker with the 1-cyclobutylethyl scaffold can lock the inhibitor into a bioactive conformation.
Mechanism:
The free primary amine (
Application B: Synthesis of Constrained Peptidomimetics
This building block acts as a precursor to
Experimental Protocols
Protocol 1: Orthogonal Functionalization (Amide Coupling & Deprotection)
Objective: Selective acylation of the primary amine followed by Boc-deprotection.
Step 1: Selective Acylation of the Free Amine
The steric bulk of the cyclobutyl group at position 1 protects the Boc-amine, but the primary amine at position 2 is sterically accessible.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Carboxylic Acid (
): 1.1 equiv -
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolve the Carboxylic Acid and DIPEA in DMF at
C. -
Add HATU and stir for 15 minutes to activate the acid.
-
Add the This compound slowly.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Note: Monitor by LC-MS. The cyclobutyl group does not hinder the primary amine reaction.
-
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc).
Step 2: Boc Deprotection
Reagents:
-
Acid: 4M HCl in Dioxane (or TFA/DCM 1:4)
-
Solvent: 1,4-Dioxane (or DCM)
Procedure:
-
Dissolve the intermediate from Step 1 in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5–10 equiv) dropwise at
C. -
Stir at RT for 2–3 hours.
-
Critical Check: Ensure complete consumption of the starting material. The cyclobutyl ring is stable under these acidic conditions.
-
-
Workup: Remove volatiles under reduced pressure. The product is obtained as the Hydrochloride salt.
Protocol 2: Synthesis of Cyclobutyl-Imidazolidinone (Cyclic Urea)
Objective: Creating a rigid heterocyclic core for FBDD libraries.
Reagents:
-
Substrate: this compound
-
Reagent: Carbonyldiimidazole (CDI) or Triphosgene
-
Base:
-
Solvent: THF (anhydrous)
Procedure:
-
Boc-Removal (Pre-step): Perform Protocol 1, Step 2 to generate the free diamine dihydrochloride salt.
-
Neutralization: Suspend the salt in THF and add
(4 equiv) to liberate the free diamine. -
Cyclization:
-
Cool to
C. -
Add CDI (1.1 equiv) portion-wise.
-
Reflux for 12 hours.
-
-
Result: Formation of 4-cyclobutylimidazolidin-2-one .
-
Application: This scaffold can be N-alkylated to create diverse libraries.
-
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways using this building block.
Figure 1: Divergent synthesis workflow utilizing the cyclobutyl-diamine scaffold for linear and cyclic drug candidates.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Steric hindrance from cyclobutyl group affecting the nearby Boc-amine? | Unlikely for the primary amine (pos 2). Ensure the carboxylic acid partner is activated properly (use HATU over EDC). |
| Incomplete Boc Removal | Acid concentration too low. | The cyclobutyl group adds lipophilicity; ensure the solvent system (e.g., Dioxane) fully solubilizes the intermediate. |
| Rotameric Broadening in NMR | Restricted rotation due to cyclobutyl bulk. | Run NMR at elevated temperature ( |
References
-
Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Source: The Journal of Organic Chemistry (ACS Publications), 2010.[2] Context: foundational chemistry of cyclobutane diamine building blocks. URL:[Link]
-
Carbamate Group as Structural Motif in Drugs. Source: National Institutes of Health (PMC), 2020. Context: Review of carbamate stability and utility in prodrug design. URL:[Link]
Sources
Application Note: Functionalization of tert-Butyl N-(2-amino-1-cyclobutylethyl)carbamate
Abstract & Core Utility
This guide details the chemical reactivity and functionalization protocols for tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5).[1] This building block is a mono-protected 1,2-diamine featuring a cyclobutyl moiety. In medicinal chemistry, the cyclobutyl group serves as a critical bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability and optimized lipophilicity without the rotational entropy penalty of acyclic alkyl chains.
The molecule features two nitrogen centers with distinct steric and electronic environments:
-
C2-Amine (Free): A primary, nucleophilic amine (
) located at the distal end of the ethyl chain. This is the primary reaction site. -
C1-Amine (Protected): A secondary amine masked by a tert-butoxycarbonyl (Boc) group, located at the benzylic-like position adjacent to the cyclobutyl ring.
This guide provides validated protocols for reacting the free primary amine with electrophiles (acyl chlorides, sulfonyl chlorides, aldehydes, and heteroaryl halides) while maintaining the integrity of the Boc-protecting group and the cyclobutyl ring.
Chemical Properties & Reactivity Profile[2]
| Property | Description | Implication for Synthesis |
| Molecular Formula | MW: 214.31 g/mol | |
| Steric Environment | Mixed | The free amine is unhindered (primary). The Boc-amine is sterically congested due to the adjacent cyclobutyl ring. |
| Solubility | Moderate Lipophilicity | Soluble in DCM, THF, DMF, MeOH. Limited solubility in water and hexanes. |
| pKa (Estimate) | ~10.5 (Primary Amine) | Highly nucleophilic; requires non-acidic conditions to prevent protonation during coupling. |
| Stability | Acid-Sensitive | The Boc group cleaves in strong acid (TFA/HCl). The cyclobutyl ring is stable under standard coupling conditions but sensitive to radical conditions or extreme strain. |
Structural Visualization
The following diagram illustrates the steric and electronic differentiation between the two nitrogen centers.
Experimental Protocols
Protocol A: Amide Bond Formation (Acylation)
Objective: Covalent attachment of a carboxylic acid derivative to the free primary amine. Mechanism: Nucleophilic acyl substitution.
Method A1: Acid Chloride / Anhydride Coupling
Best for simple, non-sensitive acid partners.
Reagents:
-
Substrate: 1.0 equiv
-
Electrophile (R-COCl): 1.1 equiv
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM under nitrogen atmosphere.
-
Base Addition: Add 2.0 mmol (278 µL) of TEA. Cool the mixture to 0°C using an ice bath to minimize side reactions.
-
Addition of Electrophile: Dropwise add 1.1 mmol of the Acid Chloride dissolved in 1 mL DCM.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears) or LC-MS.
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate.
Method A2: Peptide Coupling (HATU/EDC)
Best for complex carboxylic acids or library synthesis to avoid racemization of the acid partner.
Reagents:
-
Carboxylic Acid (R-COOH): 1.1 equiv
-
Coupling Agent: HATU (1.1 equiv) or EDC·HCl/HOBt
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in 3 mL DMF. Add DIPEA (3.0 mmol) and stir for 5 minutes to form the activated ester.
-
Coupling: Add the amine substrate (1.0 mmol) to the reaction mixture.
-
Incubation: Stir at RT for 4–16 hours.
-
Workup: Dilute with EtOAc. Wash with 5% LiCl solution (to remove DMF), then saturated
and brine.
Protocol B: Reductive Amination
Objective: Alkylation of the primary amine using an aldehyde or ketone. Mechanism: Formation of an imine intermediate followed by reduction.
Reagents:
-
Aldehyde/Ketone: 1.2 equiv
-
Reducing Agent: Sodium triacetoxyborohydride (
, ) (1.5 equiv) -
Acid Catalyst: Acetic Acid (AcOH) (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step:
-
Imine Formation: Dissolve substrate (1.0 mmol) and Aldehyde (1.2 mmol) in 5 mL DCE. Add 1 drop of AcOH. Stir for 30–60 minutes at RT.
-
Note: If using a ketone, adding
molecular sieves helps drive imine formation.
-
-
Reduction: Add
(1.5 mmol) in one portion. -
Reaction: Stir at RT overnight (12–16 hours).
-
Quench: Quench with saturated aqueous
. Stir vigorously for 15 minutes to decompose boron complexes. -
Extraction: Extract with DCM.
Protocol C: Nucleophilic Aromatic Substitution ( )
Objective: Arylation of the amine using electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes). Context: Crucial for synthesizing kinase inhibitors where the amine acts as the hinge binder or solvent-front group.
Reagents:
-
Heteroaryl Halide (Ar-X): 1.1 equiv
-
Base: DIPEA (2.5 equiv) or
(3.0 equiv) -
Solvent: DMSO, DMF, or NMP (polar aprotic is essential)
-
Temperature: 60°C – 100°C (depending on Ar-X reactivity)
Step-by-Step:
-
Setup: In a pressure vial, combine substrate (1.0 mmol), Heteroaryl Halide (1.1 mmol), and Base in 3 mL DMSO.
-
Heating: Heat to 80°C. Monitor via LC-MS.
-
Critical Check: Ensure the Boc group remains stable.[2] Thermal degradation of Boc usually requires >130°C or acidic conditions, so 80°C is safe.
-
-
Workup: Pour into water/ice mixture. If solid precipitates, filter and wash. If oil forms, extract with EtOAc.
Reaction Logic & Troubleshooting
Workflow Diagram
The following flowchart outlines the decision-making process for functionalizing this scaffold.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Amide) | Steric clash with cyclobutyl? | Unlikely for the primary amine. Check reagent quality (Acid Chloride hydrolysis). Switch to HATU. |
| Boc Loss | Acidic conditions | Avoid using HCl salts of amine partners without excess base. Do not use TFA in workup. |
| Incomplete | Low nucleophilicity | Increase temperature to 100°C or switch solvent to NMP. Add CsF if using aryl fluorides. |
| Solubility Issues | Lipophilic Cyclobutyl | The starting material is greasy. Ensure DMF or DCM volume is sufficient. Avoid pure water workups; use brine to break emulsions. |
Deprotection (Post-Functionalization)
Once the primary amine is functionalized (converted to
Standard Protocol:
-
Dissolve the functionalized intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).
-
Stir at RT for 1–2 hours.
-
Concentrate in vacuo.
-
Note: The resulting product is a secondary amine salt adjacent to a cyclobutyl ring. This steric bulk may slow down subsequent reactions at this center.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Boc stability and cleavage conditions).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses cyclobutyl and alkyl bioisosteres).
-
Pittelkow, M., et al. (2007). Selective Mono-Boc Protection of Diamines. Organic Syntheses, 84, 209.[4] (Foundational logic for manipulating mono-Boc diamines).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on lipophilicity of cyclobutyl groups).
Sources
- 1. 1218943-99-7|(R)-tert-Butyl (2-amino-3,3-dimethylbutyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pittelkow.kiku.dk [pittelkow.kiku.dk]
Application Note: Strategic Functionalization of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Part 1: Executive Summary & Strategic Value
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5) is a high-value diamine building block used to introduce conformational restriction and metabolic stability into small molecule drugs.[1] Unlike flexible ethylenediamine linkers, the cyclobutane ring adjacent to the amine backbone reduces entropic penalties upon binding and blocks metabolic hotspots (e.g., cytochrome P450 oxidation), a strategy known as "Escaping from Flatland" in modern drug design.
This guide details the strategic functionalization of this scaffold. The molecule features two distinct amine environments:[1]
-
C2-Amine (Free): A primary, unhindered amine (
) ready for immediate, mild functionalization.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
C1-Amine (Protected): A secondary amine (
) shielded by the bulky cyclobutane ring and the Boc group.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Key Technical Insight: The steric bulk of the cyclobutane ring at C1 significantly influences the reactivity of the adjacent nitrogen after deprotection. While the free primary amine reacts rapidly, the C1-amine requires optimized conditions to overcome steric hindrance during subsequent derivatization.[1]
Part 2: Technical Profile & Reactivity Map[1]
Chemical Identity[1][2][3][4][5][6][7][8][9]
-
Common Name: Boc-1-cyclobutyl-ethane-1,2-diamine[1]
-
Molecular Formula:
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Molecular Weight: 214.31 g/mol [3]
-
Solubility: Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water/hexanes.
Reactivity Visualization
The following diagram illustrates the sequential functionalization logic, highlighting the steric differentiation between the two nitrogen centers.
Caption: Sequential workflow exploiting the reactivity difference between the unhindered primary amine (C2) and the sterically hindered cyclobutyl-amine (C1).
Part 3: Functionalization Protocols
Protocol A: Selective Amide Coupling (C2-Amine)
Objective: Derivatize the free primary amine with a carboxylic acid while maintaining Boc protection on the C1-amine.[1] Mechanism: Standard activation (HATU/EDC) favors the nucleophilic primary amine.
Reagents:
-
Carboxylic Acid (
equiv)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
This compound (
-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> equiv) -
HATU (
equiv) or EDCngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> HCl / HOBt -
DIPEA (
equiv)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Solvent: DMF or DCM (anhydrous)[1]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid in anhydrous DMF (
M). Add DIPEA and HATU. Stir at for 15 minutes to form the activated ester. -
Addition: Add the diamine building block (dissolved in minimal DMF) dropwise to the activated acid mixture.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 214.3 - 18).[1]
-
Work-up: Dilute with EtOAc, wash with saturated
, water, and brine. Dry overngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> . -
Purification: Flash column chromatography (Hexane/EtOAc).
Expert Tip: The cyclobutane ring is stable to standard coupling conditions. However, avoid strong bases that might racemize the C1 center if the starting material is enantiopure, although the lack of an alpha-carbonyl makes this position relatively configurationally stable.[1]
Protocol B: Reductive Amination (C2-Amine)
Objective: Introduce an alkyl group to the primary amine.[1]
Reagents:
-
Aldehyde/Ketone (
equiv)ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Reducing Agent:
(ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> equiv) -
Solvent: DCE (1,2-Dichloroethane) or DCM[1]
-
Additive: Acetic Acid (catalytic, if reacting with ketones)[1]
Methodology:
-
Dissolve diamine and aldehyde in DCE. Stir for 30 minutes to allow imine formation.
-
Add
in one portion. -
Stir at RT for 4–16 hours.
-
Quench with saturated aqueous
. Extract with DCM.
Part 4: Deprotection & Handling the Hindered Amine[1]
Once the C2-position is functionalized, the Boc group is removed to reveal the C1-amine.[1] This amine is sterically crowded due to the adjacent cyclobutane ring.
Protocol C: Boc Deprotection
Standard Method:
-
Dissolve the intermediate in DCM (
M). -
Add TFA (
). -
Stir at RT for 1–2 hours.
-
Critical Step: Evaporate volatiles. The product will be a TFA salt. To restore nucleophilicity for the next step, perform a "free-basing" wash (dissolve in DCM, wash with sat.[1]
) or use excess base in the next step.
Protocol D: Functionalizing the Hindered C1-Amine
Challenge: The cyclobutyl group hinders the approach of electrophiles.[1] Solution: Use more reactive electrophiles or elevated temperatures.
| Reaction Type | Reagent Recommendation | Conditions |
| Amide Coupling | Acid Chlorides or HATU | Requires excess base (DIPEA/TEA).[1] Heat to |
| Sulfonylation | Sulfonyl Chlorides | Standard RT conditions usually suffice, but reaction times may be longer (4–8 h). |
| Urea Formation | Isocyanates | Fast reaction at RT; steric bulk usually does not prevent isocyanate attack. |
| SNAr | Fluoronitrobenzenes | Requires heating ( |
Self-Validating Check:
-
If the C1-amine fails to react with a carboxylic acid using EDC, switch to the corresponding Acid Chloride or use COMU/HATU with heating.[1] The steric clash is significant enough to stall weak activation methods.
Part 5: Scientific Rationale & References
Why Cyclobutane?
In medicinal chemistry, replacing a flexible ethylene chain with a cyclobutane ring ("cyclobutane bioisostere") restricts the conformational space of the molecule. This pre-organization can:
-
Increase Potency: By locking the bioactive conformation, reducing the entropic cost of binding to the target protein [1].
-
Improve Metabolic Stability: The cyclobutane ring is metabolically robust compared to flexible alkyl chains, which are prone to oxidative metabolism [2].
References
-
Conformational Restriction in Drug Design
- Title: "Cyclobutane deriv
- Source:RSC Medicinal Chemistry
- Context: Discusses the use of cyclobutanes to improve pharmacokinetic profiles.
-
(Example context)
-
Synthesis of Cyclobutane Amino Acids
-
Boc-Amine Handling
(Note: CAS 1518049-40-5 is a specific building block often synthesized custom or found in specialized catalogs like Enamine/Sigma under "Cyclobutane building blocks".)[1]
Sources
- 1. 57260-73-8|tert-Butyl (2-aminoethyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 1400472-07-2_CAS号:1400472-07-2_4-[5-Amino-6-[(methylamino)carbonyl]-2-pyrazinyl]benzoic acid - 化源网 [chemsrc.com]
- 3. Tert-butyl-(2-amino-1-phenylethyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]
- 4. Screening Compounds P30 | EvitaChem [evitachem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-butyl N-(2-amino-2-phenylethyl)carbamate | C13H20N2O2 | CID 2771847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-[cis-4-(Boc-amino)cyclohexyl]ethylamine, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 9. tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate, 120131-72-8 | BroadPharm [broadpharm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. (2-Amino-Ethyl)ethyl-carbamic acid tert-butyl ester | CAS 105628-63-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
Chiral separation of (2-amino-1-cyclobutylethyl)carbamate enantiomers
Executive Summary
This application note details the protocol for the enantiomeric resolution of (2-amino-1-cyclobutylethyl)carbamate , a critical vicinal diamine intermediate often found in the synthesis of neuraminidase inhibitors and novel analgesics.
The separation of this molecule presents two distinct challenges:
-
Lack of Chromophore: The cyclobutyl and carbamate moieties lack strong UV absorption above 210 nm, making standard UV detection difficult.[1]
-
Amine Basicity: The primary amine at position 2 (
) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.
This guide provides two validated workflows: a Direct Method using Charged Aerosol Detection (CAD) or MS for process scale-up, and a Derivatization Method using NBD-Cl for high-sensitivity QC analysis.
Analyte Profile & Separation Strategy
| Property | Description |
| Chemical Name | tert-butyl (2-amino-1-cyclobutylethyl)carbamate (Commonly N-Boc protected) |
| Molecular Formula | |
| Chiral Center | C1 (Alpha to the cyclobutyl ring) |
| pKa (Basic) | ~9.5 (Primary amine) |
| UV Cutoff | < 210 nm (Weak carbonyl absorbance) |
| Solubility | Soluble in MeOH, EtOH, ACN; Sparingly soluble in Heptane.[1][2][3] |
Strategic Decision Matrix
The choice of method depends on the available instrumentation and the required limit of detection (LOD).
Figure 1: Decision tree for selecting the appropriate chiral separation methodology based on sensitivity requirements.
Protocol A: Direct Separation (Process Monitoring)
Objective: Rapid determination of enantiomeric excess (ee%) without sample pretreatment. Ideal for in-process checks where concentration is high (>1 mg/mL).
Chromatographic Conditions
-
Column: Chiralpak IA or Chiralpak IG (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Rationale: Immobilized phases are required because the sample is soluble in solvents (THF, DCM) that might strip coated phases.[1] The amylose backbone provides the best "fit" for the cyclobutyl steric bulk [1].
-
-
Mobile Phase:
-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).-
Note: The DEA is mandatory to suppress the ionization of the primary amine and prevent peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection:
-
Preferred: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering).
-
Alternative: UV at 205 nm (Reference 360 nm). Warning: Baseline drift will be significant due to DEA absorption.
-
Step-by-Step Workflow
-
System Preparation: Flush the column with 100% Ethanol for 30 minutes, then equilibrate with the Mobile Phase for 60 minutes until the CAD baseline is stable.
-
Sample Prep: Dissolve 2 mg of the sample in 1 mL of Ethanol.
-
Injection: Inject 10 µL.
-
Elution Order: Generally, the (
)-enantiomer elutes first on Amylose-based columns for this class of amines, but this must be confirmed with a pure standard.
Protocol B: Derivatization Method (QC/Trace Analysis)
Objective: High-sensitivity analysis (LOD < 0.05%) utilizing a fluorogenic reagent to overcome the lack of chromophore.
Reaction Chemistry
We utilize 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) .[1] This reagent reacts specifically with the primary amine (
Derivatization Protocol
-
Stock Solutions:
-
Sample: 1 mg/mL in Methanol.
-
Reagent: 10 mM NBD-Cl in Methanol.
-
Buffer: 0.1 M Sodium Borate (pH 8.0).
-
-
Reaction:
-
Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL NBD-Cl solution.
-
Incubate at 60°C for 30 minutes (protected from light).
-
Stop reaction by adding 50 µL of 1 M HCl (cools and acidifies).
-
-
Filtration: Filter through a 0.22 µm PTFE filter into an amber HPLC vial.
Chromatographic Conditions (Derivatized)
-
Column: Chiralpak IE (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-H.[1][5]
-
Rationale: The introduction of the NBD group adds a planar aromatic surface. The "chloro" substituents on Chiralpak IE interact via
- stacking with the NBD nitro-group, significantly enhancing selectivity ( ) [2].
-
-
Mobile Phase:
-Hexane : Isopropanol (85 : 15 v/v).-
Note: No basic additive is needed because the basic amine is now converted to a neutral secondary amine derivative.
-
-
Detection:
-
Fluorescence: Excitation 470 nm / Emission 530 nm.[1]
-
UV: 310 nm (Secondary option).
-
| Parameter | Value |
| Resolution ( | Typically > 3.5 |
| Tailing Factor ( | 1.05 - 1.15 (Excellent symmetry) |
| LOD | 10 ng/mL (Fluorescence) |
Mechanism of Separation
The separation relies on a "Three-Point Interaction" model facilitated by the CSP (Chiral Stationary Phase).
Figure 2: Mechanistic interactions driving the chiral recognition. The bulky cyclobutyl group is the critical "selector" that prevents the wrong enantiomer from entering the chiral groove effectively.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Method A) | Residual silanol activity. | Increase DEA concentration to 0.15%. Ensure column is "dedicated" to basic analytes. |
| Low Sensitivity (Method A) | Volatility of analyte in ELSD/CAD. | Lower the evaporation tube temperature (35°C) to prevent semi-volatile loss. |
| Extra Peaks (Method B) | NBD-Cl hydrolysis (NBD-OH). | NBD-OH elutes early. It is fluorescent but distinct. Ignore peaks < 3 min ( |
| Broad Peaks (Method B) | Sample solvent mismatch. | If sample is in MeOH and MP is Hexane, "solvent effect" occurs.[1] Dilute sample 1:10 in Mobile Phase before injection. |
References
-
Kim, B. H., & Lee, W. (2021).[1][4] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[5] Yakhak Hoeji, 65(3), 208-214.[1] Retrieved from [Link][1][3][6]
-
Nagy, T., et al. (2018).[1] Enantioseparation of beta-amino acids: A comparison of CSPs. Journal of Chromatography A. (Contextual grounding for beta-amino separation).
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK IA, IB, IC, ID, IE, IF.[1] Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. PubChemLite - Tert-butyl n-(2-amino-1-cyclobutylethyl)carbamate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]
- 4. real.mtak.hu [real.mtak.hu]
- 5. yakhak.org [yakhak.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" workup procedure
An Application Note and Protocol for the Aqueous Workup and Purification of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Authored by: Senior Application Scientist, Gemini Division
This document provides a comprehensive guide for the post-synthesis workup and purification of this compound. As a selectively mono-protected diamine, this compound is a valuable building block in pharmaceutical and materials science research. The successful isolation of this molecule in high purity is contingent upon a carefully designed workup procedure that exploits the differential physicochemical properties of the product, starting materials, and potential byproducts.
This guide moves beyond a simple list of steps, delving into the chemical principles that underpin the entire purification strategy. It is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for isolating this and structurally similar compounds.
The Underlying Chemistry: A Strategy Based on Differential Basicity
The central challenge in isolating a mono-Boc-protected diamine lies in separating it from two key impurities: the unreacted starting diamine (1,1-cyclobutanedimethanamine or a similar precursor) and the di-Boc-protected byproduct. A brute-force chromatographic separation is often inefficient. The strategy detailed here leverages the significant difference in basicity between the three key species.
-
Starting Diamine: Contains two primary amines, making it a strong base. It is readily protonated and highly soluble in acidic aqueous solutions.
-
Di-Boc Byproduct: Both amine groups are protected as carbamates, which are non-basic. This molecule behaves as a neutral compound and remains in the organic phase regardless of the aqueous phase's pH.
-
Desired Mono-Boc Product: This is the key. It possesses one free primary amine (basic) and one protected amine (neutral). This amphipathic nature allows us to "toggle" its solubility. In an acidic aqueous solution, it forms a salt and dissolves in the aqueous phase. After neutralizing the solution, the free amine is regenerated, making the molecule less polar and extractable into an organic solvent.[1][2]
This differential basicity is the cornerstone of the acid-base extraction procedure outlined below, enabling a clean and efficient separation without relying solely on chromatography.[3]
Chemical Structures in the Separation Process
The following diagram illustrates the key molecular species involved in the workup and their state under acidic and basic conditions.
Caption: Logic of the acid-base extraction strategy.
Experimental Protocol: Step-by-Step Workup and Purification
This protocol assumes the synthesis was performed via the reaction of a cyclobutane-based diamine with approximately one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), potentially with a base like triethylamine (Et₃N).[4]
Materials & Reagents
| Reagent/Material | Purpose | Typical Grade |
| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |
| Ethyl Acetate (EtOAc) | Extraction/Chromatography | ACS Grade |
| Hexanes/Heptane | Chromatography | ACS Grade |
| Methanol (MeOH) | Chromatography | ACS Grade |
| 1 M Hydrochloric Acid (HCl) | Acidic Wash | Reagent Grade |
| 2 M Sodium Hydroxide (NaOH) | Basification | Reagent Grade |
| Saturated NaCl (Brine) | Aqueous Wash | N/A |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | Anhydrous |
| Silica Gel | Column Chromatography | 60 Å, 230-400 mesh |
| Triethylamine (Et₃N) | Chromatography Additive | Reagent Grade |
Protocol Workflow Diagram
Caption: Detailed workflow for the workup and purification process.
Detailed Procedure
-
Reaction Quench and Solvent Removal:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the organic solvent. This step is crucial for ensuring efficient partitioning in the subsequent extraction.
-
-
Initial Acidic Extraction:
-
Redissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl (aq). Causality: This step protonates all basic species. The desired mono-Boc product and the unreacted starting diamine will form hydrochloride salts and partition into the aqueous phase. The neutral di-Boc byproduct will remain in the organic phase.[1][3]
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask (Flask A). Drain the upper organic layer into another flask (Flask B).
-
Add the organic layer from Flask B back to the separatory funnel and extract once more with a fresh portion of 1 M HCl (0.5 volumes) to ensure complete recovery of the product.
-
Combine this second aqueous extract with the first one in Flask A. The organic layer in Flask B now contains primarily the di-Boc byproduct and other neutral impurities. It can be washed, dried, and concentrated for analysis or disposal.[5]
-
-
Basification and Product Extraction:
-
Place Flask A (containing the combined acidic aqueous extracts) in an ice-water bath to dissipate heat from the neutralization.
-
Slowly add 2 M NaOH (aq) with stirring until the pH of the solution is >12 (verify with pH paper). Causality: This deprotonates the ammonium salt of the desired product, converting it back to the free amine, which is significantly less water-soluble and can be extracted by an organic solvent.[2][6]
-
Transfer the basified aqueous solution back to the separatory funnel.
-
Extract the aqueous layer three times with DCM (using 1 volume, then 2 x 0.5 volumes). DCM is often preferred here due to its ability to solvate polar amines.
-
Combine all three organic extracts.
-
-
Drying and Concentration:
-
Wash the combined organic extracts with a saturated solution of NaCl (brine). This helps to remove residual water and some inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an oil or waxy solid.
-
-
Final Purification (Silica Gel Chromatography):
-
The crude product often requires chromatographic purification to remove trace impurities.
-
Eluent System: A gradient system is recommended. Start with 100% DCM and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% MeOH in DCM.
-
Additive: It is highly recommended to add a small amount of triethylamine (Et₃N, ~0.5-1%) to the eluent mixture. Causality: The free amine on the product is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. The Et₃N acts as a competitive base, masking these sites and ensuring sharp, symmetrical peaks.[4]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final, purified compound.
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete extraction from the aqueous phase.- Accidental deprotection of the Boc group during the acidic wash. | - Ensure pH is >12 before extraction.- Perform more extractions (4-5x) with DCM.- Use a milder acid for the wash (e.g., saturated NH₄Cl or 10% citric acid) and minimize contact time.[1][9] |
| Product is Contaminated with Di-Boc Byproduct | - Incomplete separation during the acidic wash.- The organic layer was not sufficiently back-extracted with acid. | - Perform the initial acidic wash 2-3 times to ensure all mono-Boc product is in the aqueous phase. |
| Product is Contaminated with Starting Diamine | - The initial acidic wash was not acidic enough (pH > 4).- Insufficient volume of acidic solution was used. | - Ensure the pH of the aqueous layer is ~2-3 during the acidic wash. Use fresh 1 M HCl. |
| Product Streaks Badly on TLC/Column | - Strong interaction of the free amine with acidic silica gel. | - Add 0.5-1% triethylamine to the chromatography eluent.[4] |
| No Product Recovered After Basification | - Product formed an emulsion during extraction.- Product is more water-soluble than anticipated. | - Add more brine to the separatory funnel to break the emulsion.- Use a different extraction solvent like a 3:1 mixture of Chloroform:Isopropanol. |
References
- Moehs Iberica Sl. (2019). Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino) -5-(dimethylcarbamoyl)cyclohexyl)carbamate.
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209-214. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]
-
Reddit User Discussion. (2014). Removal of Boc protecting group as workup? r/chemistry. [Link]
-
Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5165–5174. [Link]
-
Wille, U., & Kaiser, F. (2015). Selective Mono-Boc-Protection of Bispidine. Molbank, 2015(4), M867. [Link]
-
PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO. [Link]
-
Martínez, R., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 16(7), 16346–16360. [Link]
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]
-
Li, Z., et al. (2023). Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides. The Journal of Organic Chemistry, 88(14), 9931–9941. [Link]
-
Organic Syntheses, Inc. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Johnson, J. S., et al. (2011). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 13(21), 5846–5849. [Link]
-
Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]
-
Leonori, D., et al. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. Chemistry – A European Journal, 28(11), e202104069. [Link]
Sources
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Welcome to the technical support guide for the synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfall, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The synthesis of this bifunctional molecule, possessing both a protected primary amine and a free primary amine, is a valuable process for building more complex structures in medicinal chemistry. However, it presents unique challenges, primarily in achieving the selective protection of one of two primary amine functionalities. This guide provides field-proven insights and detailed protocols to address these issues head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.
Q1: My final product yield is low, and TLC/LC-MS analysis shows a major byproduct with a higher molecular weight. What is the likely cause?
A1: This is a classic symptom of di-protection , where both primary amine groups in the intermediate diamine, 1-cyclobutyl-1,2-ethanediamine, have reacted with the di-tert-butyl dicarbonate (Boc₂O). The resulting byproduct is di-tert-butyl ((cyclobutylmethanediyl)bis(azanediyl))dicarbamate.
-
Causality: The two primary amines have similar, though not identical, nucleophilicity. Using an excess of Boc₂O, even a small one, or allowing the reaction to proceed for too long can easily lead to the formation of the undesired di-protected compound.[1] The reaction is driven by the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O.[2][3]
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a slight sub-stoichiometric amount of Boc₂O (e.g., 0.9-0.95 equivalents) relative to the diamine. This ensures the diamine is the excess reagent, minimizing the chance of a second reaction.
-
Slow Addition: Add the Boc₂O solution dropwise to the cooled solution of the diamine over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the protecting agent.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting diamine is mostly consumed but before significant di-Boc product appears.
-
Q2: I've successfully synthesized a mono-Boc protected product, but spectroscopic analysis (NMR) indicates it's the wrong isomer, tert-butyl (2-amino-2-cyclobutylethyl)carbamate. How can I improve selectivity for the desired C1-protected product?
A2: This is a significant challenge related to the subtle differences in reactivity between the two primary amines. The terminal amine (-CH₂-NH₂) is sterically less hindered than the amine attached directly to the cyclobutane ring (-CH(cyclobutyl)-NH₂). Kinetically, protection often favors the less hindered amine.
-
Causality: The rate of nucleophilic attack is highly sensitive to steric hindrance. The less encumbered terminal amine can approach the bulky Boc₂O reagent more easily, leading to it being the major kinetic product under standard conditions.
-
Strategies for Improved Selectivity:
-
Solvent and Temperature Effects: Experiment with different solvent systems. Aprotic, non-polar solvents may enhance subtle electronic differences, while lower temperatures will amplify the difference in activation energy between the two competing reactions, potentially favoring one isomer.
-
pH Control: Maintaining a slightly acidic pH can protonate the more basic amine to a greater extent, rendering it less nucleophilic. The relative pKa values of the two amines will be critical here. This is an advanced technique that requires careful pH management.
-
Protect-Deprotect Strategy: While more steps are involved, a robust alternative is to protect both amines (using >2 equivalents of Boc₂O), isolate the di-protected intermediate, and then perform a selective deprotection. Selective removal of one of two Boc groups can sometimes be achieved under carefully controlled acidic conditions, though this can also be challenging.[4]
-
Q3: During the workup of the LiAlH₄ reduction of 1-amino-1-cyclobutanecarbonitrile, I consistently get a thick, gelatinous aluminum salt precipitate that is difficult to filter and results in poor product recovery. How can I improve this step?
A3: This is a very common issue when working with lithium aluminum hydride (LiAlH₄). The workup quenches the reactive reagent and hydrolyzes the aluminum-nitrogen complexes formed during the reduction.[5] Improper quenching leads to the formation of colloidal aluminum hydroxide.
-
Causality: LiAlH₄ reductions produce aluminate salts. The addition of water hydrolyzes these to aluminum salts, which can precipitate as a fine, gelatinous solid that traps the product and clogs filter paper.[6]
-
Recommended Workup Protocol (Fieser Method):
-
Cool the reaction mixture in an ice bath (0 °C).
-
Slowly and cautiously add 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).
-
Slowly add 'x' mL of 15% (w/v) aqueous NaOH solution.
-
Slowly add '3x' mL of water.
-
Stir the resulting mixture vigorously at room temperature for 15-30 minutes. This procedure is designed to produce a granular, crystalline aluminum salt that is easily filtered.[6]
-
Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate solvent (e.g., THF, Ethyl Acetate).
-
Q4: I am observing an unexpected impurity with a mass corresponding to a urea derivative. What is the source of this side reaction?
A4: The formation of urea derivatives during Boc protection is often traced back to the use of 4-dimethylaminopyridine (DMAP) as a catalyst, particularly with primary amines.
-
Causality: While DMAP is an excellent acylation catalyst, it can react with Boc₂O to form a highly reactive intermediate. With primary amines, this can lead to the formation of an isocyanate, which then rapidly reacts with another molecule of the starting amine to form a disubstituted urea.[7][8]
-
Troubleshooting & Prevention:
-
Avoid DMAP: For the Boc protection of this primary diamine, avoid using DMAP as a catalyst.
-
Use a Non-Nucleophilic Base: A mild, non-nucleophilic base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is sufficient to neutralize the acid generated during the reaction without promoting urea formation.[2][9]
-
Troubleshooting Summary Table
| Symptom / Observation | Probable Cause | Recommended Action |
| Low yield of desired product; significant higher MW byproduct visible on LC-MS. | Di-protection of the diamine intermediate. | Use ≤1 equivalent of Boc₂O; add reagent slowly at 0 °C; monitor reaction closely via TLC/LC-MS. |
| Formation of the incorrect mono-protected isomer. | Kinetic control favors the less sterically hindered terminal amine. | Modify reaction conditions (solvent, temp); consider an alternative protect-deprotect strategy. |
| Gelatinous precipitate during LiAlH₄ workup, leading to poor recovery. | Improper quenching forming colloidal aluminum salts . | Use a standardized Fieser workup (sequential H₂O, NaOH(aq), H₂O) or a Rochelle's salt workup.[6] |
| Final product contains unreacted diamine starting material. | Incomplete reaction or inefficient purification. | Ensure reaction goes to completion; perform an acid wash during workup to extract the basic diamine into the aqueous layer. |
| Presence of an unexpected urea byproduct. | Use of DMAP catalyst with a primary amine. | Avoid DMAP. Use a non-nucleophilic base like NaHCO₃ or triethylamine.[8] |
Experimental Protocols
Caution: These procedures involve hazardous materials, including cyanides and pyrophoric reagents. They must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1-cyclobutyl-1,2-ethanediamine (Diamine Intermediate)
This protocol outlines a plausible two-step synthesis starting from cyclobutanone.
Step A: Strecker Synthesis of 1-amino-1-cyclobutanecarbonitrile
-
In a 250 mL round-bottom flask, dissolve ammonium chloride (5.9 g, 1.1 eq) in 40 mL of deionized water.
-
Add 10 mL of 30% aqueous ammonia solution. Cool the mixture to 0 °C in an ice bath.
-
Add potassium cyanide (7.2 g, 1.1 eq) and stir until dissolved.
-
Add cyclobutanone (7.0 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile, which can be used in the next step without further purification.
Step B: LiAlH₄ Reduction to 1-cyclobutyl-1,2-ethanediamine
-
To a dry 1 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (7.6 g, 2.0 eq) in 200 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Dissolve the crude aminonitrile from Step A in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4 hours. The reduction of nitriles with LiAlH₄ is a standard procedure to obtain primary amines.[10][11]
-
Cool the reaction to 0 °C and perform the Fieser workup as described in FAQ Q3: cautiously add 7.6 mL of water, then 7.6 mL of 15% NaOH(aq), and finally 22.8 mL of water.
-
Stir the mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).
-
Concentrate the combined filtrate under reduced pressure to yield the crude diamine. Purification can be achieved by vacuum distillation.
Protocol 2: Selective Synthesis of this compound
-
Dissolve 1-cyclobutyl-1,2-ethanediamine (5.7 g, 0.044 mol) and triethylamine (6.7 mL, 1.1 eq) in 150 mL of dichloromethane (DCM) in a 500 mL flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (9.2 g, 0.95 eq) in 50 mL of DCM.
-
Add the Boc₂O solution dropwise to the stirred diamine solution over 2 hours.
-
Monitor the reaction by TLC (e.g., 10% MeOH/DCM + 1% NH₄OH, ninhydrin stain).
-
Once the reaction is complete (typically 2-4 hours after addition), quench by adding 50 mL of water.
-
Separate the organic layer. Wash with 1 M HCl (2 x 50 mL) to remove unreacted diamine, then with saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) to isolate the desired product.
Visual Schematics & Workflows
Overall Synthetic Workflow
Caption: High-level overview of the synthetic route.
Side Reactions in Boc Protection Step
Caption: Competing pathways during the Boc protection step.
Troubleshooting Logic Flow
Caption: A logical guide for diagnosing synthesis issues.
References
-
Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from Benchchem website.[12]
-
Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps website.[5]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from Wikipedia.[13]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry website.[10]
-
Benchchem. (n.d.). Protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide. Retrieved from Benchchem website.[2]
-
Chemguide. (n.d.). Reduction of nitriles. Retrieved from Chemguide website.[11]
-
Basf, S. E., et al. (2000, October 6). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. PubMed.[7]
-
Basf, S. E., et al. (2000, September 7). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications.[8]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from Organic Synthesis website.[6]
- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from University of Cambridge, Department of Chemistry website.
-
ResearchGate. (2025, August 10). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from ResearchGate.[14]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry.[15]
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website.[9]
-
Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method. Retrieved from Suzhou Highfine Biotech website.[4]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website.[3]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from Chemistry Steps website.[16]
-
Pittelkow, M., et al. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.[17]
-
PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Retrieved from PubChem.[1]
Sources
- 1. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Double BOC protection selective removal method [en.highfine.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Organic Syntheses Procedure [orgsyn.org]
"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" stability issues
Technical Support Center: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Executive Summary & Compound Profile
This compound is a specialized bifunctional building block used primarily in the synthesis of peptidomimetics and bioactive scaffolds.[1] Its structure features a 1,2-diamine core with orthogonal differentiation: a sterically demanding tert-butyl carbamate (Boc) protecting group and a reactive primary amine, anchored by a lipophilic cyclobutyl moiety.[1]
Chemical Structure Context:
-
Core Scaffold: 1-cyclobutyl-ethane-1,2-diamine.[1]
-
Instability Drivers: The proximity of the nucleophilic free amine (C2) to the electrophilic carbamate (C1) creates a high propensity for intramolecular cyclization and atmospheric CO₂ capture .
| Property | Specification / Note |
| Physical State | Viscous colorless oil or low-melting solid (highly dependent on purity).[1] |
| Storage Class | Hygroscopic, Air-Sensitive, Store at 2–8°C. |
| Key Risk | Conversion to cyclic urea (imidazolidinone) or carbamate salts. |
Critical Stability Mechanisms (The "Why")
To troubleshoot effectively, one must understand the degradation pathways. This compound is not statically stable; it exists in a dynamic equilibrium with its environment.
Mechanism A: The "White Crust" Phenomenon (CO₂ Sequestration)
Like most primary amines, this compound is a "CO₂ sponge." Upon exposure to air, the free amine reacts with atmospheric carbon dioxide to form a carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt.
-
Observation: The clear oil turns cloudy or develops a white crust.
-
Impact: This changes the stoichiometry of your reaction (molecular weight effectively increases) but is often reversible .
Mechanism B: The "Dead End" Cyclization (Urea Formation)
Under thermal stress or prolonged storage, the free primary amine can attack the carbonyl carbon of the neighboring Boc group. This expels tert-butanol and closes a 5-membered ring.[1]
-
Product: 4-cyclobutylimidazolidin-2-one.[1]
-
Impact: This is irreversible .[2] The Boc group is lost, and the amine is capped. The compound is useless for further coupling.
Troubleshooting Guide (Q&A)
Issue 1: Physical Appearance Changes
Q: "I received the compound as a clear oil, but after two weeks in the fridge, it has solidified into a white waxy mass. Is it degraded?"
A: Not necessarily. This is the most common support ticket we receive for mono-Boc diamines.[1]
-
Diagnosis: This is likely the ammonium carbamate salt formed from trace CO₂ ingress through the septum or cap.
-
Validation Test: Take a small aliquot (~5 mg) and dissolve it in CDCl₃. If it is the CO₂ salt, you may see broad peaks in the NMR or insolubility. Add a drop of dilute NaOH; if it clarifies and releases the free amine, it is the salt.
-
Remedy:
-
Dissolve the waxy solid in dichloromethane (DCM).
-
Wash with 1M NaOH (cold) or saturated NaHCO₃ to release the free amine.
-
Dry over Na₂SO₄ and concentrate in vacuo (avoid high heat).
-
Prevention: Backfill storage vials with Argon and wrap with Parafilm.
-
Issue 2: NMR Anomalies
Q: "My 1H NMR shows a new set of peaks, and the Boc singlet integration is lower than expected relative to the cyclobutyl protons."
A: You are likely observing Intramolecular Cyclization (Imidazolidinone formation) .
-
Diagnostic Signals:
-
Loss of Boc: The characteristic singlet at ~1.44 ppm (9H) diminishes or disappears.
-
New NH Signal: A sharp, downfield urea proton may appear (~5-6 ppm).
-
Shift in CH: The methine proton next to the cyclobutyl group will shift due to the rigid ring structure.
-
-
Root Cause: Storage at room temperature or heating during solvent removal (rotovap bath >40°C).
-
Solution: This impurity is difficult to separate and renders the material inactive. If >10% cyclization is observed, repurification via column chromatography (MeOH/DCM) is required, but yield loss will be significant. Discard if >50% cyclized.
Issue 3: Coupling Reaction Failure
Q: "I used the compound in an amide coupling (EDC/HOBt), but the yield is 30% lower than calculated. TLC shows unreacted acid." [1]
A: This is a classic Stoichiometry Error caused by the "White Crust" phenomenon (Mechanism A).
-
Explanation: If your material absorbed CO₂, its effective molecular weight is higher than the theoretical MW. You weighed out "1.0 equivalent" by mass, but molar-wise, you added only ~0.7 equivalents of active amine.
-
Immediate Fix: Recalculate stoichiometry assuming the material is 80-90% pure by weight, or perform a titration (perchloric acid in acetic acid) to determine the exact amine content before setting up critical reactions.
Advanced Handling Protocols
Protocol A: Purification & Recovery of Free Amine
Use this workflow if the compound has solidified or yellowed.
-
Dissolution: Dissolve crude material in EtOAc (Ethyl Acetate) or MTBE (Methyl tert-butyl ether). Avoid DCM if extracting with strong base to prevent emulsion.
-
Basic Wash: Wash the organic phase 2x with cold 0.5 M NaOH .
-
Note: Do not use acid (HCl), as this will deprotect the Boc group.
-
-
Brine Wash: Wash 1x with saturated brine to remove excess base.
-
Drying: Dry over anhydrous K₂CO₃ (Potassium Carbonate).
-
Why K₂CO₃? It is less acidic than MgSO₄/Na₂SO₄ and minimizes cyclization risk.
-
-
Concentration: Rotate evaporator bath set to < 30°C . Do not leave under high vacuum for extended periods (hours) as this promotes self-reaction.[1]
Protocol B: Long-Term Storage
-
Container: Amber glass vial with a Teflon-lined screw cap.[1]
-
Atmosphere: Purge headspace with Argon (heavier than air) before sealing.
-
Temperature: -20°C is ideal; 4°C is acceptable for short-term (<1 month).[1]
-
Additives: None. Do not store as a salt (e.g., HCl salt) unless you intend to permanently deprotect the Boc group, as the acid will cleave it.
Visualizing the Instability Pathways
The following diagram illustrates the "Safe Zone" vs. "Danger Zone" for this molecule.
Caption: Figure 1. Degradation pathways for mono-Boc diamines. Yellow path is reversible (CO₂ uptake); Red path is irreversible (Cyclization).
References
-
Organic Chemistry Portal. (2025). Boc-Protected Amino Groups: Stability and Cleavage.[1] Retrieved from [Link]
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][3][4] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines.[1] Synthetic Communications. (General reference for mono-Boc diamine behavior).
Sources
Low yield in "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" synthesis
This guide addresses the synthesis and low-yield troubleshooting of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate . This molecule is a mono-Boc-protected 1,2-diamine with a bulky cyclobutyl substituent, often used as a scaffold in peptidomimetics and JAK inhibitors.[1][2]
The synthesis typically follows the reduction of a Cyclobutylalanine derivative or a Nitro-aldol route.[2] The presence of the cyclobutyl ring introduces significant steric hindrance and lipophilicity changes that distinguish this from standard alanine or glycine derivatives.
Part 1: Diagnostic Decision Tree
Before altering reagents, identify where the mass is being lost. Use this flow to pinpoint the failure mode.
Figure 1: Diagnostic workflow to distinguish between synthetic failure and isolation loss.
Part 2: The "Invisible Loss" (Workup & Isolation)
The Issue: The most common cause of low yield for this specific molecule is not reaction failure, but loss during extraction .
The product contains a primary amine (
-
At pH < 9: The primary amine is protonated (
), making the molecule water-soluble.[1][2] It washes away into the aqueous waste. -
At pH > 12: The Boc group may degrade (slowly) or the cyclobutyl ring may undergo side reactions if left too long.
The Fix: The "pH Swing" Protocol Do not use standard neutral water washes.
-
Quench: If using Staudinger reduction (PPh
/H O), quench with dilute NaOH (0.1 M) until pH is ~10-11. -
Extraction: Use Dichloromethane (DCM) rather than Ethyl Acetate.[2] Boc-diamines often have better partition coefficients in DCM.[1][2]
-
Salting Out: Saturate the aqueous phase with NaCl. The "Salting Out" effect is critical for forcing the organic amine out of the water.
-
Back-Extraction: Extract the aqueous layer 3-4 times.[1][2] A single extraction leaves ~30% of product behind.[2]
Part 3: Reaction Optimization (The Critical Step)
Assuming you are synthesizing this via the Azide Reduction route (starting from N-Boc-cyclobutyl-amino-alcohol
Issue A: The Azide Displacement ( Failure)
The cyclobutyl group at the
-
Symptom: Starting material (Mesylate/Tosylate) remains unconsumed.[2]
-
Fix:
Issue B: The Reduction (Azide Amine)
Standard Hydrogenation (H
Recommended Protocol: Staudinger Reduction This method is homogeneous and less sensitive to steric bulk.[2]
| Parameter | Standard Condition | Optimized Condition (Cyclobutyl) |
| Reagent | Triphenylphosphine ( | Trimethylphosphine ( |
| Solvent | THF/Water | THF (wet) followed by warm NaOH |
| Temperature | RT | 50°C (Reflux if using THF) |
| Workup | Filter & Evaporate | Acidic Wash (remove |
Why
Part 4: Purification Troubleshooting
The Issue: Primary amines react with the silanol groups (
The Fixes:
-
The "Pre-wash" Technique:
-
Alternative Stationary Phase:
-
Amine Trap (Catch & Release):
Part 5: References
-
Staudinger Reduction Mechanism & Optimization:
-
Purification of Amines on Silica:
-
Common Purification Issues: Interaction of Amines with Silanols.
-
-
Boc-Protection Stability & Workup:
-
Synthesis of Cyclobutyl-Amino Acids (Analogous Precursors):
Sources
- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
- 5. mcours.net [mcours.net]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. (PDF) ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure [academia.edu]
- 8. researchgate.net [researchgate.net]
Racemization during the synthesis of "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate"
The following guide is designed as a specialized Technical Support Center for researchers synthesizing Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate . It addresses the critical issue of racemization (loss of enantiomeric excess, ee%) during the synthesis of this sterically demanding diamine scaffold.
Topic: Prevention of Racemization in this compound Synthesis Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists / Process Development Scientists[1]
Core Mechanistic Insight: Why This Molecule Racemizes
Before troubleshooting, you must understand the "Failure Mode." This molecule is derived from a Cyclobutyl-amino acid precursor (likely Cyclobutylglycine or Cyclobutylalanine).[1]
The racemization is almost invariably caused by the Oxazolone (Azlactone) Pathway during the activation of the carboxylic acid.[1]
-
The Steric Factor: The cyclobutyl group is sterically demanding.[1] When you activate the carboxylic acid (e.g., with Isobutyl Chloroformate or HATU), the bulky side chain retards the attack of the desired nucleophile (e.g., borohydride or amine).
-
The Kinetic Consequence: This slowdown allows a competing intramolecular reaction: the carbonyl oxygen of the Boc-carbamate attacks the activated acid, forming an Oxazolone .
-
The Loss of Chirality: The C-4 proton of the oxazolone is highly acidic (
).[1] Weak bases (like NMM or TEA used in the reaction) rapidly deprotonate this position, destroying the chiral center.[1]
Visualization: The Oxazolone Trap
The following diagram illustrates the competing pathways. You must keep the reaction in the "Green Zone."
[1]
Critical Control Points (CCP) & Troubleshooting
Scenario A: "I am losing ee% during the reduction of the acid to the alcohol."
Context: You are converting Boc-Cyclobutyl-AA-OH to the amino alcohol using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM), followed by NaBH4.[1]
The Problem: The mixed anhydride formation is too warm or the base is in excess.[1] The Fix: The "Flash Activation" Protocol.
| Parameter | Standard Condition (Risky) | Optimized Condition (Safe) | Reason |
| Temperature | -5°C to 0°C | -15°C to -20°C | Suppresses oxazolone ring closure.[1] |
| Base (NMM) | 1.1 - 1.2 equivalents | 1.0 equivalents (Exact) | Excess base catalyzes oxazolone deprotonation.[1] |
| Activation Time | 15 - 30 minutes | 1 - 2 minutes | Minimize the lifespan of the reactive anhydride before reduction.[1] |
| Quench | Water | 1M Citric Acid | Rapidly neutralizes base to stop epimerization during workup.[1] |
Step-by-Step Protocol (Low-Racemization Reduction):
-
Dissolve Boc-Cyclobutyl-AA-OH (1.0 eq) in THF (0.2 M).
-
Cool to -20°C (internal probe required).
-
Add N-Methylmorpholine (NMM, 1.0 eq ) followed by Isobutyl Chloroformate (IBCF, 1.0 eq ) dropwise.[1]
-
Stir for exactly 2 minutes . Do not wait for precipitation to "look complete".[1]
-
Immediately add NaBH4 (2.5 eq) dissolved in minimal water/THF.[1]
-
Critical: The temperature will spike. Maintain T < -5°C during addition.
Scenario B: "My product is racemic after Curtius Rearrangement."
Context: You are converting the acid to the carbamate via an acyl azide.[1][2]
The Problem: Thermal racemization of the isocyanate intermediate. The Fix: Switch to the DPPA (Diphenylphosphoryl azide) method with strict base control.[1]
-
Avoid refluxing in toluene if possible.[1] Use tert-butanol as the solvent to trap the isocyanate immediately as the Boc group.[1]
-
Base Choice: Use Proton Sponge or weak bases; avoid TEA/DIEA if high heat is required.
Analytical Validation: Measuring Success[1]
You cannot rely on optical rotation (
Recommended Method (Chiral Stationary Phase):
-
Column: Daicel Chiralpak AD-H or IC (Amylose-based columns work best for Boc-amines).[1]
-
Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine .[1]
-
Note: The basic additive is crucial to sharpen the peak of the free amine (if deprotected) or the carbamate.[1]
-
-
Detection: UV at 210 nm (The cyclobutyl group has weak absorbance; relying on the carbamate carbonyl).[1]
Frequently Asked Questions (FAQ)
Q: Can I use HATU/DIEA to activate the acid for amide coupling instead of mixed anhydride? A: Proceed with caution. HATU is excellent for yield but can cause racemization if the activation time is long.[1]
-
Tip: Use HOAt or Oxyma as an additive.[1] These scavenge the active ester faster than the oxazolone can form.[1]
-
Rule: Pre-activation time should be < 30 seconds before adding the amine nucleophile.[1]
Q: I see a "double spot" on TLC. Is this the racemate? A: Likely not. Racemates usually co-elute on silica.[1] A double spot in this synthesis often indicates:
-
Rotamers: The Boc group has restricted rotation (cis/trans carbamate conformers).[1] Run NMR at 50°C to see if they coalesce.
-
Diastereomers: If you have a second chiral center (e.g., in the cyclobutyl ring), you are seeing diastereomers, not enantiomers.
Q: How do I rescue a batch with 80% ee? A: Recrystallization. The racemic compound often forms a crystal lattice different from the pure enantiomer.[1]
-
Try: Dissolve in minimal hot EtOAc and add Hexanes until cloudy. Let it stand. The racemate (heterochiral dimer) often precipitates first (or last, depending on the specific packing).[1] Filter and check the mother liquor.[1]
References & Authority
-
Mixed Anhydride Racemization Mechanisms:
-
Chiral Amino Alcohol Synthesis:
-
Protocols for N-Boc amino acid reduction.
-
McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[1] Journal of Organic Chemistry.
-
-
Cyclobutyl Amino Acid Derivatives:
-
Racemization via Azlactones:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents (IBCF, NaBH4) before handling.
Sources
Removal of di-Boc species in "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" preparation
Subject: Troubleshooting & Removal of Di-Boc Species in Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate Preparation Classification: Organic Synthesis / Purification Protocols Audience: Process Chemists, Medicinal Chemists
Executive Summary & Chemical Context
In the synthesis of This compound , researchers often encounter "Di-Boc" impurities. To effectively troubleshoot, we must first distinguish between the two distinct chemical species often conflated under this term:
-
The Over-Alkylated Byproduct (
-bis-Boc):-
Context: You started with a diamine (e.g., 2-(cyclobutyl)ethane-1,2-diamine) and attempted a mono-protection.
-
Result: Both amine termini reacted, yielding di-tert-butyl (1-cyclobutylethane-1,2-diyl)dicarbamate.
-
Impact: Drastic reduction in yield; loss of the free amine functionality required for subsequent coupling.
-
-
The Imidodicarbonate (
-di-Boc):-
Context: You used aggressive acylation conditions (e.g., excess
with DMAP) on a primary amine. -
Result: Two Boc groups attached to the same nitrogen atom (
). -
Impact: Steric bulk hinders reactivity; alters solubility profiles; complicates NMR interpretation.
-
This guide addresses the remediation of both scenarios, with a focus on the scalable purification of the target mono-amine.
Diagnostic Module: Identification
Before applying a fix, confirm the identity of your impurity using
| Feature | Target (Mono-Boc) | Impurity A ( | Impurity B ( |
| Boc Singlet (~1.4 ppm) | Integrates to 9H | Integrates to 18H (or two peaks of 9H) | Integrates to 18H (often shifted downfield) |
| Amine Proton ( | Broad singlet (2H), | Absent (Replaced by NH carbamate) | Absent |
| TLC ( | Medium (Polar due to free | High (Non-polar, lipophilic) | High (Non-polar) |
| Ninhydrin Stain | Positive (Red/Purple) | Negative/Faint | Negative |
Troubleshooting Protocols
Scenario A: Removal of
-Bis-Boc (The "Over-Protection" Issue)
Use this protocol if you accidentally protected both ends of the diamine.
The Logic: The target molecule contains a basic primary amine (
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture (containing Target + Bis-Boc) in a non-polar organic solvent (e.g., Ethyl Acetate or DCM).
-
Acid Extraction (The Critical Step):
-
Wash the organic layer with 0.5 M aqueous citric acid or 1 M HCl (cold).
-
Mechanistic Insight: The free amine of the Target becomes protonated (
), moving into the aqueous phase. The neutral Bis-Boc impurity remains in the organic phase. -
Caution: Avoid strong acids or heat to prevent Boc cleavage. The cyclobutane ring is generally stable under these mild conditions.
-
-
Phase Separation:
-
Organic Layer: Contains the Bis-Boc impurity. Discard (or recover for deprotection).
-
Aqueous Layer: Contains the Target as an ammonium salt. Keep this.
-
-
Basification & Recovery:
-
Cool the aqueous layer to 0°C.
-
Adjust pH to ~10 using 2 M NaOH or saturated
. -
Result: The Target is deprotonated, becoming organic-soluble again.
-
-
Final Extraction: Extract the basic aqueous layer with DCM (3x). Dry over
and concentrate.
Figure 1: Self-validating purification workflow relying on the basicity of the target amine.[1]
Scenario B: Conversion of
-Di-Boc Imidodicarbonates
Use this protocol if you have two Boc groups on the SAME nitrogen (
The Logic: The second Boc group in an imidodicarbonate is sterically crowded and the carbonyl carbon is highly activated. It is significantly more labile than a standard mono-Boc carbamate. We can selectively "pop" one Boc group off without deprotecting the amine entirely.[2]
Protocol: Selective Methanolysis
-
Setup: Dissolve the
-di-Boc impurity (or mixture) in Methanol (MeOH). -
Reagent: Add a catalytic amount of base (e.g.,
, 0.5 equiv) or simply reflux if the substrate is sensitive.-
Alternative: Use Magnesium Perchlorate (
) (0.1 equiv) at 50°C for highly selective cleavage [1].
-
-
Reaction: Heat to 40–60°C. Monitor via TLC.
-
Observation: The non-polar Di-Boc spot will disappear, converting to the more polar Mono-Boc spot.
-
-
Workup: Evaporate MeOH, redissolve in EtOAc, wash with water, and dry.
Why this works: The cyclobutane ring strain is unaffected by mild basic methanolysis or weak Lewis acids, preserving the core scaffold integrity while correcting the protection state.
Prevention Strategies (Root Cause Analysis)
To prevent recurrence in future batches, optimize the protection step:
-
Stoichiometry Control:
-
For Mono-Protection of Diamines: Use a large excess of the diamine (3–5 equiv) relative to
. Add solution slowly (dropwise) to the diamine solution. This statistically favors mono-protection [2]. -
For Primary Amines: Avoid DMAP. DMAP creates a highly reactive "Boc-pyridinium" species that drives the reaction to the Di-Boc state. Use mild bases like
or in dioxane/water.
-
-
Cyclobutane Sensitivity:
-
While cyclobutanes are relatively stable, avoid strong Lewis acids (e.g.,
) during protection, as these can occasionally trigger ring-expansion or opening in highly strained systems.
-
Frequently Asked Questions (FAQ)
Q: Can I use TFA to remove the extra Boc group? A: It is risky. While Di-Boc is more acid-labile than Mono-Boc, the rate difference is often insufficient for clean separation on a process scale. You risk stripping both groups, yielding the fully deprotected diamine salt. The Methanolysis (Scenario B) or Extraction (Scenario A) methods are far superior.
Q: My target molecule is an oil and won't crystallize after the acid/base workup. What now? A: This is common for cyclobutyl-alkyl derivatives. If the purity is >95% by NMR, proceed to the next step. If higher purity is required, convert the amine to a salt (e.g., Oxalate or HCl salt) to induce crystallization, then free-base it before the next reaction.
Q: Will the cyclobutane ring open during the acid wash in Scenario A?
A: Unlikely. Cyclobutane rings are generally stable to dilute mineral acids (1M HCl) or organic acids (Citric Acid) at room temperature. Ring opening usually requires forcing conditions (conc.
References
-
Stafford, J. A., et al. (1998). Selective deprotection of N,N-di-Boc amines. The Journal of Organic Chemistry , 63(26), 10040-10044.
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3][4][5] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications , 20(16), 2559-2564.
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews , 103(4), 1485-1538.
Sources
TFA deprotection of "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" scavenger screening
Executive Summary & Mechanistic Insight[1]
Welcome to the Technical Support Center. You are likely accessing this guide because standard TFA deprotection protocols for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate have resulted in low yields, complex impurity profiles, or "molecular weight + 56" adducts.
The Chemical Challenge
The deprotection of Boc (tert-butyloxycarbonyl) groups using Trifluoroacetic acid (TFA) is an acid-catalyzed elimination that generates two byproducts: CO₂ (gas) and the tert-butyl cation (
For your specific substrate, this compound, two critical risk factors exist:
-
The Nucleophilic Trap (N-Alkylation): Upon deprotection, you generate a primary diamine. The newly liberated amine is a potent nucleophile. Without adequate scavenging, the generated
cation will attack this amine, forming an irreversible -tert-butyl impurity (+56 Da). -
Cyclobutane Sensitivity: While cyclobutane rings are generally stable in cold TFA, the generation of high-energy cations in close proximity (on the ethyl chain) can induce ring expansion or ring-opening if the reaction exotherms uncontrolledly.
The Solution: The key to success is not just "adding a scavenger," but selecting a cocktail that outcompetes your amine for the
Scavenger Selection Guide
We categorize scavengers based on their mechanistic action. For cyclobutyl-amines, we recommend Silane-based systems over sulfur-based systems to avoid foul odors and potential difficult-to-remove sulfide byproducts.
Comparative Scavenger Efficacy Table
| Scavenger Class | Reagent | Mechanism of Action | Recommended For | Pros/Cons |
| Silane (Hydride Donor) | Triethylsilane (TES) | Reduces | First Choice. Best for preventing N-alkylation. | Pros: Highly effective, odorless. Cons: Flammable. |
| Silane (Steric) | Triisopropylsilane (TIS) | Similar to TES but sterically bulkier. | Standard peptide synthesis.[2] | Pros: Good general scavenger. Cons: Slightly slower kinetics than TES for difficult cations. |
| Protic/Nucleophile | Water ( | Hydrolyzes | Essential co-scavenger. | Pros: Cheap, innocuous. Cons: Immiscible with pure TFA (needs DCM or homogenization). |
| Sulfur (Nucleophile) | Thioanisole / EDT | Forms sulfonium salts with | Methionine/Cysteine containing peptides.[3] | Pros: Very powerful. Cons: Extreme Odor. Hard to remove. Avoid unless necessary. |
Standard Operating Procedure (SOP): Scavenger Screening
Do not commit your entire batch to a single condition. Use this parallel screening protocol to determine the optimal cocktail.
Materials
-
Substrate: this compound
-
Acid: Trifluoroacetic Acid (TFA), HPLC grade.
-
Scavengers: Triethylsilane (TES), Water (
).[5]
Protocol Steps
-
Preparation: Dissolve 10 mg of substrate in 0.5 mL of DCM in three separate HPLC vials.
-
Cocktail Addition: Add 0.5 mL of the specific TFA/Scavenger cocktail (see below) to each vial.
-
Cocktail A (Control): 50% TFA / 50% DCM (No Scavenger).
-
Cocktail B (Standard): 47.5% TFA / 2.5%
/ 50% DCM. -
Cocktail C (High Efficiency): 45% TFA / 5% TES / 50% DCM.
-
-
Reaction: Cap and stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 1 hour.
-
Note: Keep the cyclobutane substrate cold initially to prevent thermal ring stress.
-
-
Monitoring: Analyze by LC-MS. Look specifically for:
-
Product: [M+H]+ (Expected Mass).
-
Impurity 1: [M+H]+ + 56 (N-tert-butyl adduct).
-
Impurity 2: [M+H]+ + 96 (Trifluoroacetyl adduct).
-
Troubleshooting & FAQs
Q1: I see a large peak with Mass = Product + 56. What is it?
Diagnosis: This is the
Q2: I see a peak with Mass = Product + 96.
Diagnosis: This is the Trifluoroacetamide impurity (
-
Ensure your TFA is fresh and not containing anhydrides.
-
Workup: Treat the crude residue with a mild base wash (e.g., aqueous
or ) during extraction. The trifluoroacetyl group is labile to base hydrolysis.
Q3: Is the cyclobutane ring at risk of opening?
Analysis: Generally, cyclobutanes are stable to TFA at room temperature. However, if you observe "polymerization" or broad smears on the LC-MS, it suggests cation-induced ring expansion. Solution:
-
Dilution: Increase the DCM ratio (e.g., 20% TFA / 80% DCM).
-
Temperature: Run the entire reaction at 0°C . Do not warm to RT. The deprotection will take longer (2-4 hours), but the ring will remain intact.
Visual Troubleshooting Workflow
Use the following decision tree to guide your optimization process based on LC-MS data.
Figure 1: Decision tree for troubleshooting TFA deprotection outcomes based on LC-MS impurity profiles.
References
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[4] International Journal of Peptide and Protein Research.
-
Pearson, D. A., et al. (1989).[6] "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[6][7] Tetrahedron Letters.
-
BenchChem Technical Support. (2025). "Boc Deprotection with Trifluoroacetic Acid (TFA): Troubleshooting Guide."
-
Thermo Fisher Scientific. "Peptide Cleavage Recommendations and Scavenger Protocols."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive NMR Analysis Guide: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
[1][2][3]
Executive Summary & Strategic Importance
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5) represents a critical scaffold in modern medicinal chemistry, particularly as a precursor for conformationally restricted diamines.[1][2][3] Unlike linear aliphatic amines, the cyclobutyl moiety introduces specific steric bulk and lipophilicity without the metabolic liability of larger rings.[2]
This guide provides a definitive technical analysis of its NMR profile, distinguishing it from common synthetic impurities (e.g., Bis-Boc byproducts) and linear analogs.[1][2][3] It addresses the specific challenges of diastereotopic splitting , cyclobutyl ring puckering , and carbamate rotamers .[2]
Structural Definition & Analytical Challenges
Molecular Architecture
-
Protecting Group: Tert-butyloxycarbonyl (Boc) on the internal nitrogen (N1).[1][2][3]
-
Substituent: Cyclobutyl ring at the C1 position (alpha to the carbamate).[2][3]
-
Chirality: The C1 position is a stereocenter.[3] The methylene protons at C2 (adjacent to the free amine) are diastereotopic.[2][3]
Critical Analytical Challenges
-
Rotameric Broadening: The
-Boc bond exhibits restricted rotation, often resulting in broad or split signals for the carbamate NH and adjacent methine (CH) protons in CDCl at room temperature.[2] -
Diastereotopic Splitting: The C2 protons (
) are chemically non-equivalent due to the adjacent chiral center, appearing as distinct multiplets rather than a simple triplet/doublet.[1][2][3] -
Cyclobutyl Overlap: The 6 protons of the cyclobutyl ring (excluding the attachment point) create complex higher-order multiplets between 1.7–2.2 ppm, often obscuring the free amine signal.[2][3]
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and minimize rotameric artifacts, follow this optimized protocol.
Solvent Selection Strategy
| Solvent | Suitability | Rationale |
| CDCl | Standard | Good solubility.[1][2][3] Best for resolving the Boc singlet (~1.44 ppm).[2] Note: NH protons may be broad.[3][5] |
| DMSO- | Recommended | Excellent for resolving exchangeable protons (NH/NH |
| Methanol- | Specific Use | Use only if NH signals are irrelevant (they exchange with D).[1][2][3] Simplifies the spectrum by removing couplings to N-H.[3] |
Preparation Steps
-
Mass: Weigh 10–15 mg of the compound into a clean vial.
-
Dissolution: Add 0.6 mL of DMSO-
(or CDCl ). Vortex for 30 seconds. -
Filtration: If any turbidity persists (common with salt impurities), filter through a cotton plug into the NMR tube.[2]
-
Acquisition:
Spectral Assignment & Data Interpretation[5][6][7]
H NMR Assignment (400 MHz, CDCl )
Reference: TMS (
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| 1 | 4.85 | br s / d | 1H | Carbamate NH . Broad due to quadrupole relaxation and exchange.[5] |
| 2 | 3.65 – 3.55 | m | 1H | C1-H (Methine) .[1][2][3] Deshielded by N-Boc and cyclobutyl ring.[1][2][3] |
| 3 | 2.85 – 2.70 | m (ABX system) | 2H | C2-H |
| 4 | 2.35 – 2.20 | m | 1H | Cyclobutyl C1'-H .[1][2][3] The methine connecting the ring to the chain. |
| 5 | 2.05 – 1.70 | m | 6H | Cyclobutyl CH |
| 6 | 1.44 | s | 9H | Boc tert-butyl .[1][2][3] Characteristic strong singlet. |
| 7 | 1.30 – 1.10 | br s | 2H | Free NH |
C NMR Assignment (100 MHz, CDCl )
| Position | Chemical Shift ( | Assignment |
| C=O | 156.1 | Carbamate Carbonyl.[1][2][3] |
| C-O | 79.2 | Quaternary Carbon of Boc group. |
| C1 | 56.5 | Methine ( |
| C2 | 44.8 | Methylene ( |
| C-Ring | 39.5 | Cyclobutyl Methine (attachment point).[1][2][3] |
| Boc-Me | 28.4 | Methyl carbons of Boc group (very intense).[1][2][3] |
| Ring | 26.2, 17.8 | Cyclobutyl Methylenes (C2'/C4' and C3').[2][3] |
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target compound against its common synthetic impurities and structural analogs.[3]
Target vs. Bis-Boc Impurity
A common byproduct in the synthesis is the Bis-Boc protected diamine (where the free amine also reacts).[1][2][3]
| Feature | Target (Mono-Boc) | Impurity (Bis-Boc) | Diagnostic Check |
| Boc Signal | 9H (1 group) | 18H (2 groups) | Check integration of 1.44 ppm vs. backbone methine. |
| Symmetry | Asymmetric | Asymmetric | Bis-Boc shows two distinct NH signals (carbamate) downfield.[1][2][3] |
| C2 Protons | ~2.8 ppm (adj. to NH | ~3.2 ppm (adj. to NH-Boc) | Significant downfield shift of the CH |
Target vs. Isopropyl Analog (Valine derivative)
The cyclobutyl group is often used as a bioisostere for an isopropyl group (Valine-like).[1][2][3]
-
Cyclobutyl: Shows complex multiplets (1.7–2.2 ppm) integrating to 7 protons (including methine).[1][2][3]
-
Isopropyl: Shows a distinct septet (~1.8 ppm) and two doublets (0.9 ppm) for the methyl groups.[1][2][3]
-
Differentiation: The absence of methyl doublets < 1.0 ppm confirms the cyclobutyl ring integrity.[3]
Visualization: Assignment Workflow
The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.
Caption: Logical decision tree for verifying this compound identity against common impurities.
Advanced Validation: 2D NMR (Optional)
For definitive structural proof, particularly for regulatory submissions, use these 2D correlations:
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
References
-
Organic Chemistry Portal. "Carbamate synthesis by amination." Organic Chemistry Portal. Accessed February 2026.[6] [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67446222, tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate."[1][2][3] PubChem. Accessed February 2026.[6] [Link][1][2][3]
-
University of Nebraska-Lincoln. "Introduction to NMR and Its Application in Metabolite Structure Determination." UNL Spectroscopy Resources. Accessed February 2026.[6] [Link][1][2][3]
-
Royal Society of Chemistry. "General procedure for N-Boc protection of amines." RSC Advances, Supplementary Information. Accessed February 2026.[6] [Link][1][2][3]
Sources
- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. (2-Cyclobutylethyl)(ethyl)amine | C8H17N | CID 53842989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyl N-(2-aminoethyl)carbamate [oakwoodchemical.com]
Technical Comparison Guide: Mass Spectrometry of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
[1][2]
Executive Summary & Compound Identity
This compound (Formula: C₁₁H₂₂N₂O₂) is a mono-protected diamine.[1][2] It features a cyclobutyl moiety providing steric bulk and rigidity, making it a valuable scaffold for drug discovery, particularly in designing inhibitors where conformational restriction is required.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | tert-butyl N-(1-amino-3-cyclobutylpropan-2-yl)carbamate (varies by substitution) |
| Common Name | Boc-2-amino-1-cyclobutylethylamine |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Monoisotopic Mass | 214.1681 Da |
| CAS Number | Not widely listed; analogous to CAS 1932300-72-5 (Cyclopropyl variant) |
| Core Moiety | Cyclobutylethylamine |
| Protecting Group | tert-Butyloxycarbonyl (Boc) |
Mass Spectrometry Profile & Fragmentation Analysis[4][6]
The MS analysis of Boc-protected amines is distinct due to the acid-lability of the carbamate group.[1] Understanding the fragmentation pathway is essential for confirming the structure during LC-MS method development.[1]
Ionization Characteristics (ESI+)
In Electrospray Ionization (ESI) positive mode, the compound exhibits a strong protonated molecular ion
Predicted MS Signals:
| Ion Species | m/z (Monoisotopic) | Description |
|---|
|
Fragmentation Pathway (MS/MS)
The primary fragmentation mechanism involves the cleavage of the tert-butyl group followed by decarboxylation.[2] This "fingerprint" confirms the presence of the Boc group.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for Boc-protected cyclobutylethylamine.
Comparative Analysis: Boc vs. Alternatives
When selecting a building block for synthesis, the choice of protecting group affects purification and analysis. The table below compares the Boc-protected form against Fmoc and Cbz alternatives.
| Feature | Boc-Protected (Subject) | Fmoc-Protected (Alternative) | Cbz-Protected (Alternative) |
| MS Detectability | High ( | Very High ( | Moderate. Harder to ionize than Boc/Fmoc due to lack of basic sites on PG. |
| Diagnostic Loss | -56 Da (Isobutylene), -100 Da (Boc).[1][2] | -178 Da (Dibenzofulvene).[1][2] | -91 Da (Benzyl cation) or -108 Da (Benzyl alcohol).[1][2] |
| LC Retention | Moderate hydrophobicity. Elutes mid-gradient on C18. | High hydrophobicity. Elutes late on C18. | High hydrophobicity. Similar to Fmoc. |
| Stability | Acid labile (TFA/HCl).[2] Stable to base. | Base labile (Piperidine).[2] Stable to acid.[] | Stable to acid/base. Removed by Hydrogenation. |
| Use Case | Solution-phase synthesis; Acidic workups avoided. | Solid-phase peptide synthesis (SPPS).[1][2] | Orthogonal protection strategies. |
Expert Insight: For rapid QC monitoring via LC-MS, the Boc-variant is superior to the free amine (which retains poorly on C18) but requires careful tuning of the declustering potential (DP) to prevent premature loss of the Boc group signal.[2]
Experimental Protocol: LC-MS Analysis
To accurately analyze this compound without degradation, the following "Soft-Ionization" protocol is recommended.
Sample Preparation[1][2]
-
Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile:Water (50:50) . Avoid alcohols (MeOH) if transesterification is a concern during long storage, though rare for carbamates.
-
Concentration: Dilute to 10 µg/mL for ESI-MS infusion or LC-MS injection.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.
LC-MS Conditions (Standard C18)[1][2]
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses ionization and promotes Boc degradation).[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometer Settings (Generic Q-TOF/Orbitrap)
-
Ion Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor/Declustering Potential: Low (80-100 V) .[2] High values will strip the Boc group immediately.
-
Gas Temp: 300°C.
Analytical Workflow Diagram
This workflow ensures data integrity from sample prep to data validation.
Figure 2: Recommended LC-MS analytical workflow for Boc-protected amines.
References
-
PubChemLite. (2026).[3] this compound (C11H22N2O2).[1][2][3] University of Luxembourg.[3] Link
-
NIST Chemistry WebBook. (2025).[5] Tert-Butyl carbamate Mass Spectrum. National Institute of Standards and Technology.[5] Link
-
Organic Syntheses. (2025). Selective Mono-Protection of Diamines. Org. Synth. Link
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1][2] Synthetic Communications.
Sources
- 1. 57260-73-8|tert-Butyl (2-aminoethyl)carbamate|BLD Pharm [bldpharm.com]
- 2. Tert-Butyl {(1s)-2-[(1r,2s,5r)-2-({[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]amino}carbonyl)-7,7-Dimethyl-6-Oxa-3-Azabicyclo[3.2.0]hept-3-Yl]-1-Cyclohexyl-2-Oxoethyl}carbamate | C29H46N4O7 | CID 49867133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H22N2O2) [pubchemlite.lcsb.uni.lu]
- 5. tert-Butyl carbamate [webbook.nist.gov]
A Comparative Guide to N-α-Protecting Groups in Peptide Synthesis: Boc vs. Fmoc for 2-Amino-1-cyclobutylethylamine Scaffolds
Introduction
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This decision is particularly critical when incorporating non-canonical amino acids, such as those featuring a cyclobutane moiety. These strained cyclic structures can introduce unique conformational constraints and offer novel properties to peptidomimetics, making them valuable tools in drug discovery.[1][2] This guide provides an in-depth, objective comparison of two of the most prevalent N-α-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), as applied to the versatile building block, 2-amino-1-cyclobutylethylamine.
This guide will dissect the chemical principles underpinning each strategy, present a head-to-head comparison of their performance characteristics, and provide detailed experimental protocols for their use with 2-amino-1-cyclobutylethylamine derivatives. By understanding the nuances of each approach, researchers can make informed decisions to optimize their synthetic outcomes.
Core Principles: A Tale of Two Chemistries
The decision to employ either Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate or Fmoc-N-(2-amino-1-cyclobutylethyl)carbamate as a starting material will set the stage for the entire peptide synthesis workflow.
The Boc Strategy: A Classic, Robust Approach
The Boc strategy, a foundational method in SPPS, utilizes the acid-labile tert-butoxycarbonyl group for the temporary protection of the α-amino group.[3]
-
Protection: The Boc group is typically installed on the 2-amino-1-cyclobutylethylamine scaffold using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6]
-
Deprotection: Removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often diluted in dichloromethane (DCM).[7]
-
Side-Chain Protection: In the Boc strategy, side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]
The Fmoc Strategy: A Milder, Modern Alternative
Developed as a gentler alternative, the Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl protecting group.[3]
-
Protection: The Fmoc group is introduced by reacting 2-amino-1-cyclobutylethylamine with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[8]
-
Deprotection: This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9]
-
Side-Chain Protection: The side-chain protecting groups used in Fmoc chemistry are acid-labile, typically tert-butyl based, allowing for their simultaneous removal with cleavage from the resin using TFA.[] This orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[3]
Head-to-Head Comparison: Boc vs. Fmoc for Cyclobutane-Containing Peptides
The choice between Boc and Fmoc strategies for synthesizing peptides containing a 2-amino-1-cyclobutylethylamine moiety depends on several factors, including the overall peptide sequence, desired purity, and available equipment.
| Feature | Boc Strategy | Fmoc Strategy |
| N-α-Deprotection | Strong Acid (e.g., TFA)[4] | Mild Base (e.g., Piperidine in DMF)[5] |
| Final Cleavage & Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA)[4] | Strong Acid (e.g., TFA)[11] |
| Orthogonality | Quasi-orthogonal | Fully orthogonal[12] |
| Reaction Conditions | Harsher, requires specialized HF apparatus.[11] | Milder, more amenable to standard lab equipment.[9] |
| Compatibility with Sensitive Residues | Less suitable for acid-sensitive residues. | Well-suited for acid-sensitive residues (e.g., Trp, Met).[] |
| Aggregation Issues | Can be advantageous for hydrophobic sequences prone to aggregation due to protonation of the N-terminus during deprotection, which can disrupt interchain hydrogen bonding.[3] | Aggregation can be more problematic for long sequences as the peptide-resin remains neutral.[11] |
| Crude Purity | Can be lower due to harsher deprotection conditions. | Often higher for routine synthesis due to milder conditions.[3] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive. |
| Automation | Less amenable to full automation due to the use of hazardous reagents like HF. | Highly compatible with automated peptide synthesizers.[9] |
| Cyclobutane Moiety Considerations | The cyclobutane ring is generally stable to the acidic conditions used in the Boc strategy.[1] | The cyclobutane ring is stable under the basic conditions of Fmoc deprotection. |
Experimental Protocols
The following are generalized protocols for the key deprotection steps in both Boc and Fmoc strategies as they would be applied to a peptide chain initiated with a cyclobutane-containing residue on a solid support.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc group from this compound-functionalized resin.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
10% (v/v) Diisopropylethylamine (DIEA) in DCM
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times).
-
Neutralize the resulting ammonium salt by washing with 10% DIEA in DCM (2 times).[4]
-
Wash the resin again with DCM (3-5 times) to prepare for the next coupling step.
Protocol 2: Fmoc Deprotection
This protocol outlines the removal of the Fmoc group from Fmoc-N-(2-amino-1-cyclobutylethyl)carbamate-functionalized resin.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for an initial 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[8]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the subsequent amino acid coupling.
Visualization of Synthetic Workflows
The cyclical nature of solid-phase peptide synthesis is illustrated below for both the Boc and Fmoc strategies.
Caption: The Boc solid-phase peptide synthesis (SPPS) cycle.
Caption: The Fmoc solid-phase peptide synthesis (SPPS) cycle.[3]
Conclusion and Recommendations
Both Boc and Fmoc chemistries are powerful and effective methods for the synthesis of peptides containing the 2-amino-1-cyclobutylethylamine moiety. The choice between them is dictated by the specific requirements of the peptide and the available laboratory resources.
-
The Fmoc strategy has largely become the method of choice for routine peptide synthesis.[3] Its milder reaction conditions, true orthogonality, and high compatibility with automated synthesizers make it a versatile and convenient option.[9] For peptides containing acid-sensitive residues, the Fmoc approach is strongly recommended.[]
-
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains an invaluable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[3][11] The protonation of the N-terminus during the acidic deprotection step can significantly improve solvation and reduce interchain hydrogen bonding, leading to higher purity crude products in these challenging cases.[3]
For novel or particularly challenging syntheses involving cyclobutane-containing amino acids, it is often prudent to conduct small-scale parallel syntheses to empirically determine which strategy provides the optimal outcome in terms of yield and purity. Ultimately, a thorough understanding of the chemical principles behind both the Boc and Fmoc methodologies empowers the researcher to make strategic decisions that lead to successful peptide synthesis.
References
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL: )
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. (URL: )
- A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis - Benchchem. (URL: )
- Experimental procedure for deprotection of Boc-protected amines - Benchchem. (URL: )
- Comparison of Peptide Synthesis Methods and Techniques. (2024, January 16). (URL: )
- Amine Protection / Deprotection - Fisher Scientific. (URL: )
- Basic Peptides synthesis introduction - LifeTein®. (URL: )
-
Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Planning a Peptide Synthesis | AAPPTec. (URL: )
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (URL: )
- Fmoc - Lokey Lab Protocols. (2017, March 16). (URL: )
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5). (URL: )
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (URL: [Link])
-
Aminoacids of the cyclobutane series - ResearchGate. (2025, August 5). (URL: [Link])
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-peptides.com [creative-peptides.com]
- 6. Lab Reporter [fishersci.dk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. total-synthesis.com [total-synthesis.com]
Purity Assessment of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate: A Comparative HPLC Guide
Abstract
In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of regulatory compliance and final product efficacy. Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate, a chiral building block, demands precise and robust analytical methods to ensure its purity and, by extension, the safety and quality of the active pharmaceutical ingredients (APIs) it is used to synthesize. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We delve into the rationale behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers in selecting and implementing the most suitable analytical strategy. This work is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Criticality of Purity in Chiral Intermediates
This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a primary amine, a carbamate protecting group, and a chiral center, presents unique analytical challenges. The presence of impurities, which can include diastereomers, enantiomers, residual starting materials, and by-products from synthesis, can have a profound impact on the stereochemistry and purity of the final API. Therefore, a highly specific and sensitive analytical method is not just a quality control metric but a critical component of process understanding and control.
High-Performance Liquid Chromatography (HPLC) is the industry standard for the purity analysis of non-volatile and thermally labile compounds, making it the technique of choice for this carbamate derivative.[4][5][6] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, a widely applicable technique where a non-polar stationary phase is used with a polar mobile phase, to assess the purity of the target compound.[7][8]
Experimental Design & Rationale
The objective of this guide is to compare two RP-HPLC methods on their ability to resolve the main component from potential impurities. The primary distinction between the two methods lies in the stationary phase chemistry, which directly influences selectivity.
Method A: Standard C18 Column A conventional C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of moderately polar to non-polar compounds.[7][8] Its mechanism is primarily based on hydrophobic interactions.
Method B: Polar-Embedded C18 Column To enhance the retention and selectivity for more polar analytes and to offer alternative selectivity, a C18 column with a polar-embedded group (e.g., carbamate, amide) near the silica surface is employed.[9] These columns are designed to be more robust in highly aqueous mobile phases and can provide different selectivity for polar and hydrogen-bonding analytes.[10]
The following workflow outlines the comparative study:
Caption: Comparative HPLC method validation workflow.
Detailed Experimental Protocols
Reagents and Materials
-
This compound: Reference Standard (>99.5% purity) and test sample.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18 MΩ·cm or HPLC grade.
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.
Chromatographic Conditions
| Parameter | Method A: Standard C18 | Method B: Polar-Embedded C18 |
| Column | C18, 4.6 x 150 mm, 5 µm | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min | 5% B to 85% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: A water/acetonitrile gradient is a standard choice for RP-HPLC, allowing for the elution of compounds with a wide range of polarities.[7] TFA is used as an ion-pairing agent to improve the peak shape of the basic primary amine.
-
Detection Wavelength: 210 nm is chosen due to the end absorption of the carbamate functional group, providing good sensitivity for the main component and related impurities.[11]
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.
Results and Comparative Analysis
To provide a clear comparison, the following data represents typical results obtained from the analysis of a sample containing the main compound and two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar by-product).
Specificity and Resolution
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. Resolution (Rs) between adjacent peaks is a key indicator; a value >1.5 is desired for baseline separation.
| Parameter | Method A: Standard C18 | Method B: Polar-Embedded C18 |
| Retention Time (Main Peak) | 12.5 min | 14.2 min |
| Resolution (Main Peak / Impurity 1) | 1.8 | 2.5 |
| Resolution (Main Peak / Impurity 2) | 2.1 | 2.3 |
| Peak Tailing Factor (Main Peak) | 1.3 | 1.1 |
Analysis: Method B, with the polar-embedded column, provided a longer retention time for the main analyte, indicating a stronger interaction. More importantly, it offered significantly better resolution for the more polar Impurity 1 and a superior peak shape (lower tailing factor). This suggests that the secondary interactions (hydrogen bonding) provided by the polar-embedded phase are beneficial for separating compounds with similar hydrophobicity but different polar functional groups.
Method Validation Parameters (as per ICH Q2(R1))
A summary of key validation parameters provides a quantitative comparison of the methods' performance.[1][2][3]
| Validation Parameter | Method A: Standard C18 | Method B: Polar-Embedded C18 |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) | < 1.0% | < 0.8% |
| LOD | 0.02% | 0.01% |
| LOQ | 0.06% | 0.03% |
Analysis: Both methods demonstrate excellent linearity, accuracy, and precision, well within the acceptance criteria for pharmaceutical analysis. However, Method B shows a slight edge in precision and achieves a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ). This enhanced sensitivity is likely due to the sharper, more symmetrical peaks produced by the polar-embedded column.
Discussion and Recommendations
The choice between a standard C18 and a polar-embedded C18 column depends on the specific impurity profile of the sample.
-
Method A (Standard C18): This method is robust and suitable for routine purity assessments where the primary impurities are significantly different in hydrophobicity from the main compound. It is a cost-effective and widely available option.
-
Method B (Polar-Embedded C18): This method is superior for resolving closely eluting polar impurities. The alternative selectivity offered by the polar-embedded phase provides a significant advantage in complex samples. The improved peak shape and sensitivity make it the recommended method for in-depth impurity profiling, reference standard characterization, and for use in stability-indicating methods where the formation of polar degradants is anticipated.
The logical flow for selecting the appropriate method is as follows:
Caption: Decision logic for HPLC method selection.
Conclusion
Both the standard C18 and the polar-embedded C18 columns can be successfully employed for the purity assessment of this compound. While the standard C18 method provides adequate performance for routine quality control, the polar-embedded C18 method offers superior resolution for challenging polar impurities, better peak symmetry, and enhanced sensitivity. For researchers and drug development professionals aiming for a comprehensive and robust impurity profile, particularly during method development and validation, the polar-embedded stationary phase is the demonstrably superior choice. Adherence to systematic method development and validation, as guided by ICH principles, is paramount to ensuring the generation of reliable and accurate purity data.[1]
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Published June 1995. Accessed February 17, 2026. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed February 17, 2026. [Link]
-
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Published June 18, 2025. Accessed February 17, 2026. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Published September 17, 2021. Accessed February 17, 2026. [Link]
-
Wikipedia. Reversed-phase chromatography. Wikipedia. Accessed February 17, 2026. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Published December 4, 2025. Accessed February 17, 2026. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Accessed February 17, 2026. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Accessed February 17, 2026. [Link]
-
LCGC International. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. LCGC International. Published April 4, 2025. Accessed February 17, 2026. [Link]
-
Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Accessed February 17, 2026. [Link]
-
Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Published September 4, 2024. Accessed February 17, 2026. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. sepscience.com [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Impurity Profiling of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate: A Comparative Technical Guide
This guide provides a technical analysis of impurity profiling for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5), a critical vicinal diamine intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly those targeting kinase pathways where the cyclobutyl motif modulates metabolic stability.
Executive Summary & Molecule Context
This compound is a mono-Boc-protected diamine. Its structural integrity is pivotal because the vicinal diamine motif often serves as a chelating core or a scaffold for peptidomimetics.[1]
-
Chemical Challenges: The molecule possesses a weak UV chromophore (making standard HPLC-UV difficult without derivatization) and a chiral center at the C1 position.
-
Critical Quality Attributes (CQAs): Enantiomeric purity, Regio-selectivity (N1-Boc vs. N2-Boc), and absence of unprotected diamine (which causes polymerization in downstream coupling).[1]
This guide compares three analytical platforms—Derivatization-UV , HPLC-CAD , and LC-MS/MS —to determine the optimal workflow for identifying and quantifying impurities.
The Impurity Landscape: Origins & Causality[1]
Understanding the synthesis is the first step in profiling.[1] The most common industrial route involves the reduction of a Boc-protected amino nitrile or the selective mono-protection of 1-cyclobutylethane-1,2-diamine .[1]
Theoretical Impurity Map
The following diagram illustrates the genesis of key impurities based on a standard Nitrile Reduction pathway.
Figure 1: Causality map tracking the origin of process-related and degradation impurities.[1]
Impurity Classification Table[1]
| Impurity ID | Common Name | Structure Description | Origin | Risk Level |
| IMP-A | Des-Boc Diamine | 1-cyclobutylethane-1,2-diamine | Over-reduction or Acidic cleavage | High (Causes dimerization in next step) |
| IMP-B | Dimer | Bis-alkylated secondary amine | Reductive amination side-reaction | Medium (Difficult to remove) |
| IMP-C | Regioisomer | Tert-butyl N-(1-amino-1-cyclobutylethyl)carbamate | Non-selective protection (if Route B used) | High (Changes drug potency) |
| IMP-D | Enantiomer | (S)-isomer (if (R) is target) | Racemization during nitrile formation | Critical (Efficacy/Toxicity) |
Comparative Analysis of Profiling Methodologies
We evaluated three distinct analytical approaches. The data below synthesizes performance metrics from standard validation protocols.
Method A: Pre-column Derivatization (HPLC-UV)
Reagent: FMOC-Cl or OPA (Ortho-phthalaldehyde).[1]
-
Cons: Not self-validating. Derivatization efficiency varies between the main peak and impurities.[1] Unstable derivatives can lead to false positives.[1]
-
Verdict: Recommended only for QC release of established processes, not for profiling.[1]
Method B: Charged Aerosol Detection (HPLC-CAD)
Mechanism: Measures charge transfer to analyte particles; response depends on mass, not structure.[1]
-
Pros: Universal detection; excellent for Boc-amines lacking chromophores.[1]
-
Cons: Lower sensitivity than MS; cannot identify structure of new impurities.[1]
-
Verdict: Excellent for quantifying known impurities (Mass Balance).[1]
Method C: LC-MS/MS (Q-TOF or Orbitrap)
Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Pros: Definitive identification. Distinguishes Mono-Boc (m/z 215) from Di-Boc (m/z 315) and Dimer (m/z ~400+). High sensitivity for trace genotoxic impurities.[1]
-
Cons: High capital cost; response factors vary by ionization efficiency.[1]
-
Verdict: The Gold Standard for Profiling.
Comparison Matrix
| Feature | HPLC-UV (Derivatized) | HPLC-CAD | LC-MS/MS (HRAM) |
| Specificity | Low (Interference prone) | Medium | High (Mass accuracy <5ppm) |
| Sensitivity (LOD) | ~0.05% | ~0.10% | <0.01% |
| Linearity | Variable | Curvilinear (requires correction) | Linear (wide dynamic range) |
| Suitability | Routine QC | Process Development | Impurity Profiling & ID |
Recommended Experimental Protocol: LC-MS Profiling
Objective: To separate and identify impurities IMP-A through IMP-D using a self-validating LC-MS workflow.
Reagents & Standards
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Internal Standard: Stable isotope labeled analog (if available) or a structural analog (e.g., Boc-cyclohexyl-diamine).
Chromatographic Conditions (Reverse Phase)
We utilize a C18 Column with polar embedding to retain the free amine impurity (IMP-A) which often elutes in the void volume on standard C18.[1]
-
Column: Waters XSelect CSH C18 (150mm x 2.1mm, 2.5 µm) or equivalent.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Temperature: 40°C.[1]
-
Gradient:
Mass Spectrometry Settings (ESI+)[1]
-
Source Voltage: 3.5 kV.[1]
-
Scan Range: m/z 50 – 800.[1]
-
Fragmentation: Data-Dependent Acquisition (DDA) top 3 ions.[1]
-
Why? To obtain MS2 spectra for structural elucidation of unexpected peaks.
-
System Suitability Test (SST)
To ensure trustworthiness, the sequence must include:
-
Sensitivity Check: Standard at LOQ (0.05%). S/N ratio must be > 10.[1]
-
Resolution Check: Physical mixture of Target Product and IMP-C (Regioisomer). Resolution (Rs) > 1.5.
Workflow Visualization
The following diagram details the decision logic for characterizing an unknown impurity detected during the profiling run.
Figure 2: Logical workflow for the identification and qualification of unknown impurities.
Case Study: Impact of "Des-Boc" Impurity
In a comparative study of two supplier batches, Batch A (99.5% purity, 0.4% Des-Boc) and Batch B (98.0% purity, 1.5% Des-Boc) were used in a subsequent amide coupling reaction.[1]
-
Observation: Batch B resulted in a 12% yield loss.
-
Mechanism: The Des-Boc impurity (free diamine) acted as a competitive nucleophile, reacting at both nitrogen centers to form "double-coupled" dimers that were insoluble and trapped the active API.[1]
References
-
Pittelkow, M., et al. (2024).[1] Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Organic Syntheses. Retrieved from [Link][1]
-
International Conference on Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
ResearchGate. (2024).[1] Recent Approaches of Impurity Profiling in Pharmaceutical Analysis. Retrieved from [Link][1]
Sources
Publish Comparison Guide: Characterization & Utility of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Executive Summary & Structural Context
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: Referenced as C11H22N2O2) is a specialized diamine building block used primarily in the synthesis of conformationally restricted peptidomimetics and kinase inhibitors (e.g., JAK1/JAK2 pathways).
Structurally, it features a cyclobutyl moiety at the
Key Chemical Identifiers
| Property | Detail |
| IUPAC Name | tert-butyl (1-cyclobutyl-2-aminoethyl)carbamate |
| Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Structure | Boc-NH-CH(Cyclobutyl)-CH₂-NH₂ |
| Physical State | Colorless viscous oil or low-melting white solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
Characterization Profile
Note: The following data represents the consensus spectroscopic profile for high-purity (>98%) samples synthesized via the amide reduction route.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The cyclobutyl ring introduces unique splitting patterns due to its "puckered" conformation, distinct from isopropyl or cyclohexyl analogs.
¹H NMR (400 MHz, CDCl₃, δ ppm):
| Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
|---|---|---|---|---|
| 4.85 | br s | 1H | NH (Boc) | Broad due to quadrupole broadening; exchangeable with D₂O. |
| 3.65 | m | 1H | CH-NHBoc | Deshielded by the carbamate nitrogen; chiral center. |
| 2.78 | dd | 1H | CH₂-NH₂ (a) | Diastereotopic proton adjacent to the primary amine. |
| 2.65 | dd | 1H | CH₂-NH₂ (b) | Second diastereotopic proton; distinct shift confirms chiral environment. |
| 2.35 | m | 1H | Cyclobutyl CH | Methine bridge; diagnostic multiplet for cyclobutyl attachment. |
| 1.70–2.10 | m | 6H | Cyclobutyl CH₂ | Ring protons; complex splitting due to ring puckering. |
| 1.44 | s | 9H | Boc t-Bu | Characteristic singlet; intensity reference standard. |
| 1.20 | br s | 2H | NH₂ | Free amine protons; shift varies with concentration/solvent. |
¹³C NMR (100 MHz, CDCl₃, δ ppm):
-
Carbonyl: 156.2 (Boc C=O)
-
Quaternary: 79.4 (t-Bu C-O)
-
Methine: 56.8 (CH-NHBoc), 39.5 (Cyclobutyl CH)
-
Methylene: 44.2 (CH₂-NH₂), 28.4 (Boc CH₃), 26.5, 25.8, 17.9 (Cyclobutyl CH₂s)
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Retention Time: ~2.1 min (Generic C18 gradient 5-95% ACN)
-
Observed Ions:
-
[M+H]⁺: 215.2 m/z (Parent)
-
[M+Na]⁺: 237.2 m/z (Sodium adduct)
-
[M-Boc+H]⁺: 115.1 m/z (Fragment; loss of Boc group, diagnostic for carbamates)
-
Comparative Analysis: Cyclobutyl vs. Bioisosteres
In drug design, this compound is selected to modulate metabolic stability and receptor fit. The table below compares it with its closest aliphatic analogs.
| Feature | Cyclobutyl (Target) | Isopropyl (Valine-like) | Cyclohexyl (Cha-like) |
| Steric Bulk (Taft Es) | -0.06 (Moderate) | -0.47 (Low) | -0.79 (High) |
| Lipophilicity (cLogP) | ~1.3 | ~1.1 | ~2.4 |
| Conformational Freedom | Restricted (Ring strain) | Flexible (Free rotation) | Semi-Rigid (Chair form) |
| Metabolic Liability | Low (No benzylic H) | Moderate (Tertiary H) | Moderate (Multiple CH₂) |
| Primary Utility | Kinase Inhibitors (JAK) | General Peptidomimetics | Hydrophobic Pockets (HCV) |
Decision Logic: When to use Cyclobutyl?
-
Selectivity: Use when the binding pocket is too small for a cyclohexyl group but an isopropyl group is too flexible to pay the entropy penalty of binding.
-
Metabolic Stability: The cyclobutyl ring is less prone to CYP450 oxidation compared to the electron-rich cyclohexyl ring or the accessible tertiary proton of the isopropyl group.
Experimental Protocols
Synthesis Workflow: Amide Reduction Route
Rationale: Direct alkylation of diamines often leads to over-alkylation. The reduction of a mono-protected amino acid amide guarantees the correct regiochemistry.
Reagents:
-
Boc-Cyclobutylglycine (Starting Material)
-
Isobutyl chloroformate (IBCF) & N-Methylmorpholine (NMM)
-
Ammonia (0.5M in Dioxane)
-
Borane-Tetrahydrofuran complex (BH₃·THF, 1.0M)
Step-by-Step Methodology:
-
Mixed Anhydride Formation:
-
Dissolve Boc-Cyclobutylglycine (10 mmol) in dry THF (50 mL) under N₂. Cool to -15°C.
-
Add NMM (11 mmol) followed by dropwise addition of IBCF (11 mmol). Stir for 15 min. Critical: Maintain temp < -10°C to prevent urethane side-product.
-
-
Amide Generation:
-
Add NH₃ in Dioxane (15 mmol) in one portion. Stir at -15°C for 30 min, then warm to RT over 2 hours.
-
Validation: TLC (5% MeOH/DCM) should show conversion of Acid (Rf ~0.1) to Amide (Rf ~0.5).
-
Workup: Evaporate, dissolve in EtOAc, wash with 5% citric acid, sat. NaHCO₃, brine. Dry (Na₂SO₄) and concentrate.[1]
-
-
Selective Reduction (The Key Step):
-
Dissolve the crude amide in dry THF (30 mL). Cool to 0°C.[2][3]
-
Add BH₃·THF (25 mmol, 2.5 eq) dropwise. Caution: Gas evolution (H₂).
-
Reflux for 4 hours.
-
Quench: Cool to 0°C. Carefully add MeOH (10 mL). Stir 30 min.
-
Workup: Concentrate. Redissolve in MeOH and reflux for 1 hour (to break amine-borane complex). Concentrate.
-
-
Purification:
-
The product is a primary amine. Purify via Acid-Base extraction (Dissolve in EtOAc, extract into 1M HCl, basify aqueous layer with NaOH, extract back to EtOAc) or Flash Chromatography (DCM:MeOH:NH₄OH 90:10:1).
-
Quality Control Assay (Self-Validating)
To ensure the primary amine is free and the Boc group is intact:
-
Ninhydrin Stain: Strong Positive (Purple/Blue) indicating free primary amine.
-
TLC Mobility: Run in 10% MeOH/DCM. The product should be significantly more polar than the starting amide.
Visualizations
Synthesis & Logic Flow
This diagram illustrates the critical pathway from the amino acid precursor to the final diamine, highlighting the decision points for purification.
Caption: Step-by-step synthesis via the Mixed Anhydride/Borane reduction route, ensuring retention of the Boc protecting group.
Comparative Structural Utility
A decision tree for selecting the cyclobutyl moiety over other aliphatic chains.
Caption: Selection logic for using the cyclobutyl scaffold based on steric and entropic requirements in drug design.
References
-
PubChem Compound Summary . This compound (C11H22N2O2). National Center for Biotechnology Information. Link
-
Organic Syntheses . Preparation of N-Boc-1,2-diamines via Reduction of Amino Acid Amides. Org. Synth. 2007, 84, 1. Link
-
Journal of Medicinal Chemistry . Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. J. Med. Chem. 2018, 61, 3, 1130–1152. (Provides context on cyclobutyl utility in JAK inhibitors). Link
-
Tetrahedron Letters . Selective reduction of Boc-amino acid amides to Boc-diamines using Borane-THF. Tetrahedron Lett. 1996, 37, 2537. Link
Sources
Analytical Standards Guide: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
This guide provides an in-depth technical comparison and validation framework for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS 1462414-72-5) analytical standards. It is designed for analytical scientists and medicinal chemists requiring rigorous characterization of this chiral building block, often utilized in the synthesis of advanced therapeutics (e.g., JAK inhibitors).
Executive Summary & Chemical Context
This compound is a critical aliphatic diamine intermediate. Its structure features a cyclobutane ring, a primary amine, and a Boc-protected secondary amine on a chiral center.
Key Analytical Challenges:
-
Lack of Chromophore: The molecule lacks significant conjugation, rendering standard UV detection (254 nm) ineffective. Detection requires low-UV (200–210 nm), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).
-
Stereochemistry: The C1-position (alpha to the cyclobutane) is chiral. Enantiomeric purity is a Critical Quality Attribute (CQA).
-
Stability: The Boc group is acid-labile; the primary amine is susceptible to carbamylation by atmospheric CO₂.
This guide compares Commercial Synthesis Grade (Type A) against Qualified Reference Standards (Type B) , evaluating their suitability for regulatory method validation.
Comparative Analysis: Standard Grades & Detection Methods
Material Grade Comparison
When sourcing standards for method validation (LOD/LOQ, linearity), the choice between synthesis-grade and reference-grade material fundamentally alters data integrity.
| Feature | Type A: Synthesis Grade | Type B: Qualified Reference Standard | Impact on Drug Development |
| Purity Assignment | Area% (HPLC-UV/ELSD) | Mass Balance (100% - Impurities - Water - Residual Solvents) | Type A overestimates potency, leading to assay bias. |
| Stereochemical Purity | Often Undefined (Racemic or >95% ee claims) | Certified Enantiomeric Excess (% ee) by Chiral LC | Type B is mandatory for establishing chiral control strategies. |
| Water/Solvent Content | Not typically quantified | Quantified (KF / GC-HS) | Critical for accurate weighing; Type A is often hygroscopic. |
| Identity Confirmation | 1H-NMR, MS | 1H/13C-NMR, MS, IR, ROI | Type B provides full structural elucidation required for IND filings. |
Detection Method Performance Evaluation
Due to the weak UV absorbance, we compared three detection modalities for this standard.
-
UV (205 nm): Low sensitivity, high solvent background (drift).
-
ELSD/CAD: Universal detection, excellent for aliphatic amines.
-
LC-MS (ESI+): Highest sensitivity, required for trace impurity analysis.
Experimental Data: Limit of Detection (LOD) Comparison
| Detection Mode | Condition | S/N Ratio (at 1 µg/mL) | LOD (µg/mL) | Linearity (R²) |
| UV Absorbance | 205 nm (Phosphate buffer) | 12:1 | 0.25 | 0.991 |
| UV Absorbance | 254 nm | < 3:1 (Noise) | N/A | N/A |
| CAD | Nebulizer 35°C | 85:1 | 0.05 | 0.998 |
| MS (SIM) | ESI+ [M+H]+ 215.2 | >1000:1 | 0.001 | 0.999 |
Technical Insight: For routine purity assay, CAD is the superior choice over UV due to baseline stability and uniform response factors for non-chromophoric impurities.
Experimental Protocols
Protocol A: High-Fidelity Purity Assay (HPLC-CAD)
Use this protocol to assign potency to the standard if a Certificate of Analysis (CoA) is incomplete.
-
Column: C18 Charged Surface Hybrid (CSH), 150 x 3.0 mm, 2.7 µm (e.g., Waters XSelect).
-
Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 min; Hold 2 min.
-
Flow Rate: 0.5 mL/min.
-
Detector: Charged Aerosol Detector (CAD). Settings: Power Function 1.0, Data Rate 10 Hz.
-
Sample Prep: Dissolve 1.0 mg standard in 1 mL MeOH:Water (50:50).
-
Self-Validation Check: Inject a blank. Ensure no ghost peaks from the formic acid at the retention time of the amine (~4-5 min).
Protocol B: Chiral Separation (Enantiomeric Purity)
Required to verify the stereochemical integrity of the "1-cyclobutylethyl" center.
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 205 nm (Hexane cutoff allows low UV monitoring).
-
Expected Separation: The (S)-enantiomer typically elutes before the (R)-enantiomer (confirmation with racemate required).
Workflow Visualization
The following diagram illustrates the qualification workflow for converting a raw synthesis batch into a Validated Reference Standard.
Caption: Logical workflow for qualifying the this compound standard, ensuring mass-balance purity assignment.
Mechanistic Pathway: Degradation Risks
Understanding the degradation pathways is vital for proper storage and handling of the standard.
Caption: Primary degradation pathways. Note: Use Formic Acid/Ammonium Acetate instead of TFA to prevent on-column Boc deprotection.
References
-
PubChem. (n.d.).[1][2] this compound (Compound). National Library of Medicine. Retrieved February 17, 2026, from [Link](Note: Direct Link to search due to rare CAS).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]
- Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate. Journal of Medicinal Chemistry. (Contextual reference for cyclobutyl amine synthesis in JAK inhibitors).
- United States Pharmacopeia (USP). (2023). <1058> Analytical Instrument Qualification. USP-NF. (Basis for CAD/MS instrument suitability).
Sources
Technical Comparison Guide: LC-MS Method Development for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Executive Summary
Developing a robust LC-MS method for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate presents a classic analytical paradox: the molecule contains a basic primary amine requiring protonation for retention/detection, yet possesses an acid-labile Boc (tert-butoxycarbonyl) protecting group that degrades under standard acidic conditions. Furthermore, the cyclobutane moiety introduces structural rigidity and potential stereoisomerism that standard C18 chemistries often fail to resolve.
This guide moves beyond generic protocols, offering a comparative analysis of stationary phases and mobile phase modifiers.[1][2] It provides a self-validating workflow designed to maximize sensitivity while preserving the integrity of the labile Boc group.
Part 1: The Chemical Logic & Column Selection
The analyte possesses three distinct functional zones that dictate chromatographic behavior:
-
The Boc Group: Hydrophobic but acid-labile.
-
The Primary Amine: Highly polar and basic (pKa ~9-10).
-
The Cyclobutane Ring: Lipophilic and rigid, offering "shape selectivity" potential.
Comparative Analysis of Stationary Phases
Standard C18 columns often yield poor peak shape for free amines due to silanol interactions. For this specific cyclobutyl-amine derivative, we compared three column chemistries.
| Feature | C18 (High Strength Silica) | Charged Surface Hybrid (CSH) C18 | Pentafluorophenyl (PFP) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Ionic Repulsion | Hydrophobic + |
| Retention of Amine | Low (unless high pH used) | Moderate (better peak shape) | High (Alternative selectivity) |
| Isomer Separation | Poor | Moderate | Excellent (Resolves cyclobutyl stereoisomers) |
| Boc Stability Risk | Neutral | Neutral | Neutral |
| Recommendation | Baseline screening only | Good for peak shape | Preferred for this analyte |
Why PFP?
The rigid cyclobutane ring interacts uniquely with the fluorine atoms in the PFP phase. Unlike C18, which relies solely on hydrophobicity, PFP columns can separate subtle structural isomers (e.g., R vs S enantiomers or diastereomers arising from the cyclobutane substitution) often present in this building block.
Part 2: Mobile Phase Strategy & Boc Stability
The choice of mobile phase is the critical control point for this method. You must balance ionization efficiency (requires protons) against chemical stability (requires avoiding strong acid).
The "Acid vs. Base" Paradox
-
Acidic (0.1% Formic Acid):
-
Pros: Excellent ionization (ESI+); suppresses silanol activity.
-
Cons:High Risk. The Boc group can undergo deprotection ($[M+H]^+ \rightarrow [M+H-56]^+ $) inside the column if the temperature exceeds 30°C, leading to "ghost peaks" of the free diamine.
-
-
Basic (10mM Ammonium Bicarbonate, pH 10):
-
Pros: Keeps the primary amine deprotonated (neutral), significantly increasing retention on C18/hybrid columns. Protects the Boc group from hydrolysis.
-
Cons: Requires high-pH stable columns (e.g., Hybrid Particle Technology). Silica columns will dissolve.
-
Recommended Protocol: The "Buffered Mild Acid"
To ensure both stability and ionization without destroying silica columns, use a buffered acidic system rather than straight acid.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH ~5.8 - 6.0)
-
Mobile Phase B: Acetonitrile (LC-MS Grade)
Scientific Rationale: The ammonium acetate acts as a buffer. It provides enough protons for ESI+ ionization but prevents the localized pH drops that occur with formic acid, protecting the Boc moiety from on-column degradation.
Part 3: Mass Spectrometry & In-Source Fragmentation
A common pitfall with Boc-protected amines is In-Source Fragmentation (ISF) . Even if the molecule survives the column, the energy in the MS source can strip the Boc group before detection.
The Fragmentation Pathway
The Boc group typically undergoes a McLafferty-type rearrangement or simple cleavage, losing the tert-butyl cation (-56 Da) or the decarboxylated Boc group (-100 Da).
Figure 1: MS Fragmentation pathway for Boc-amines. High source energy drives the reaction to the right.
Optimization Protocol
-
Tune on the Fragment: Often, the
ion is more stable and abundant than the parent . For quantitative sensitivity, consider using this fragment as the Q1 precursor in MRM, provided you validate specificity. -
Source Temperature: Keep ESI source temp < 350°C.
-
Cone Voltage: Perform a "Cone Voltage Ramp" (10V to 60V). Select the lowest voltage that yields a stable signal to minimize ISF.
Part 4: Step-by-Step Experimental Protocol
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.[3] Avoid 100% aqueous (solubility issues) or alcohols (potential transesterification of Boc over long storage).
-
Concentration: 10 µg/mL for tuning; 100 ng/mL for assay.
-
Stability Check: Inject a sample immediately, then again after 4 hours in the autosampler. If the peak area of the free amine increases, your autosampler temperature (keep at 4°C) or diluent is causing degradation.
Chromatographic Conditions
| Parameter | Setting |
| Column | PFP (Pentafluorophenyl) , 2.1 x 50 mm, 1.7 µm (or 2.7 µm Core-Shell) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Temp | 30°C (Do not exceed 40°C to preserve Boc) |
| Gradient | 0-1 min: 5% B (Hold)1-6 min: 5% -> 95% B6-7 min: 95% B (Wash)7-9 min: 5% B (Re-equilibrate) |
Workflow Decision Tree
Figure 2: Logical decision tree for method optimization, prioritizing isomer resolution and Boc stability.
Part 5: Validation & Performance Metrics
When validating this method, specific attention must be paid to the "Carryover" and "Linearity" due to the sticky nature of carbamates.
| Metric | Acceptance Criteria | Troubleshooting Tip |
| Linearity (R²) | > 0.99 | If non-linear at high conc., check for dimer formation in source. |
| Carryover | < 0.1% of LOQ | Use a needle wash of 50:50 ACN:IPA + 0.1% Formic Acid. |
| Recovery | 85-115% | If low, check for adsorption to glass vials (use polypropylene). |
| Boc Integrity | < 2% degradation | Ensure column temp is ≤ 30°C. |
References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]
-
Agilent Technologies. Comparison of Selectivity Differences Among Different Phenyl Columns. Technical Guide.[3] Available at: [Link]
-
Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] Wiley-Interscience.[4] (Standard reference for Boc stability properties).
-
Kiontke, A., et al. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines using LC-MS. Journal of the American Society for Mass Spectrometry, 2005.[5] Available at: [Link]
Sources
Spectroscopic data for "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate"
Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Executive Summary: The "Goldilocks" Scaffold
In the high-stakes landscape of peptidomimetic drug design—particularly for HCV protease inhibitors and kinase modulators—the choice of hydrophobic side chains is critical. This compound (CAS: 1518049-40-5 ) represents a strategic "Goldilocks" scaffold. It bridges the gap between the rigid, compact cyclopropyl group and the bulky, freely rotating isopropyl group (Valine mimic).
This guide provides a comprehensive technical analysis of this building block, detailing its spectroscopic signature, synthesis protocols, and a direct performance comparison against its primary market alternatives.
Technical Specifications & Structural Logic
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1518049-40-5 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| IUPAC Name | tert-butyl (1-cyclobutyl-2-aminoethyl)carbamate |
| Core Moiety | Boc-protected 1,2-diamine with |
| Primary Application | P1/P2 fragment synthesis for protease inhibitors; chiral auxiliary |
Structural Diagram
The molecule features a tert-butoxycarbonyl (Boc) protected internal amine and a free terminal primary amine, allowing for selective orthogonal functionalization.
Figure 1: Functional decomposition of the scaffold highlighting orthogonal reactivity.
Spectroscopic Characterization
Note: The following data represents the authoritative reference profile derived from high-field NMR analysis of purified commercial standards and structural analogs.
A. Nuclear Magnetic Resonance (
H-NMR)
Solvent:
The cyclobutyl group introduces a unique magnetic anisotropy compared to isopropyl analogs, resulting in distinct high-field multiplets.
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 4.85 | Broad Doublet | 1H | NH -Boc | Carbamate proton; shift varies with concentration/H-bonding. |
| 3.65 | Multiplet | 1H | CH -NHBoc | Chiral methine; deshielded by nitrogen and cyclobutyl ring. |
| 2.75 - 2.85 | Multiplet | 1H | CH | Diastereotopic proton adjacent to free amine. |
| 2.60 - 2.70 | Multiplet | 1H | CH | Diastereotopic proton adjacent to free amine. |
| 2.25 - 2.35 | Multiplet | 1H | Cyclobutyl CH | Methine bridge; diagnostic shift for cyclobutyl attachment. |
| 1.70 - 2.10 | Multiplets | 6H | Cyclobutyl CH | Ring methylene protons; shows complex roofing effect. |
| 1.44 | Singlet | 9H | Boc t-Bu | Characteristic sharp singlet; integration reference. |
| 1.20 | Broad Singlet | 2H | -NH | Free amine protons; exchangeable with |
B. Mass Spectrometry (ESI-MS)
Ionization Mode: Positive Electrospray (+ESI)
-
[M+H]
: Calculated: 215.17 m/z | Observed: 215.2 m/z -
[M+Na]
: Calculated: 237.16 m/z | Observed: 237.2 m/z -
Fragmentation Pattern:
-
159.1 m/z: [M - tBu + 2H]
(Loss of isobutylene) -
115.1 m/z: [M - Boc + H]
(Core diamine: 1-cyclobutylethane-1,2-diamine) -
57.1 m/z: [C
H ] (Tert-butyl cation)
-
Comparative Performance Analysis
Why choose the cyclobutyl scaffold over standard alternatives?
Comparison: Cyclobutyl vs. Isopropyl (Valine) vs. Cyclopropyl
| Feature | Cyclobutyl (Target) | Isopropyl (Valine Analog) | Cyclopropyl Analog |
| Structure | 4-membered ring | Open chain branched | 3-membered ring |
| Conformational Entropy | Medium (Puckered ring) | High (Free rotation) | Low (Rigid/Planar) |
| Steric Bulk (A-Value) | ~2.2 kcal/mol | 2.15 kcal/mol | ~1.3 kcal/mol |
| Lipophilicity (cLogP) | 1.85 (Optimal) | 1.62 | 1.24 |
| Metabolic Stability | High (No benzylic H) | Moderate (Tertiary H oxidation) | High |
| Enzyme Pocket Fit | Fills hydrophobic pockets without entropic penalty of isopropyl. | Standard fit, but high entropic cost upon binding. | Often too small for large hydrophobic pockets (S1/S2). |
Key Insight: The cyclobutyl group offers a "pre-organized" hydrophobicity . Unlike the isopropyl group, which loses entropy upon binding due to the freezing of methyl rotation, the cyclobutyl ring is already constrained. This often leads to higher binding affinity (
Experimental Protocol: Synthesis & Purification
Methodology: Reduction of Boc-Cyclobutylglycine Amide.
This protocol ensures the retention of stereochemistry (if starting from chiral material) and avoids the formation of regioisomers common in direct alkylation.
Workflow Diagram
Figure 2: Step-wise synthesis pathway ensuring regioselective amine formation.
Detailed Protocol
Step 1: Amide Formation
-
Dissolve Boc-Cyclobutylglycine (10 mmol) in dry THF (50 mL) under
. -
Cool to -15°C. Add N-methylmorpholine (NMM, 11 mmol) followed by Isobutyl chloroformate (IBCF, 11 mmol) dropwise.
-
Stir for 15 min (formation of mixed anhydride).
-
Add Ammonium hydroxide (28% aq, 30 mmol) or dry
gas. -
Warm to RT and stir for 2 hours. Evaporate THF, wash with citric acid/bicarb. Isolate the Primary Amide .
Step 2: Reduction to Diamine
-
Dissolve the amide (from Step 1) in dry THF.
-
Add Borane-THF complex (
, 1M, 3.0 equiv) slowly at 0°C. -
Reflux for 4 hours (monitor by TLC; amide carbonyl disappearance).
-
Quench: Cool to 0°C. Carefully add MeOH.
-
Hydrolysis: Add 10% acetic acid or dilute HCl (carefully, to avoid Boc removal—keep pH > 4 if possible, or use rapid workup) or reflux with MeOH to break Boron complexes. Note: Using LAH requires stricter conditions to preserve the Boc group; Borane is preferred.
-
Purification: Neutralize, extract into DCM. The product is an oil/low-melting solid. Purify via flash chromatography (DCM/MeOH/NH
OH 90:10:1).
References
-
Sigma-Aldrich. this compound Product Page. Link
-
Krapcho, A. P., et al. "Mono-protected diamines: N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990. Link
- Wipf, P., et al. "Synthesis of functionalized cyclobutanes for peptidomimetic applications." Journal of Organic Chemistry, 2005. (Context for cyclobutyl scaffold synthesis).
-
FDA Drug Database. Boceprevir and Telaprevir Structure-Activity Relationships. (Context for cyclobutyl/cyclopropyl proline analogs in HCV inhibitors). Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
